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Core Science & Biosynthesis

Foundational

Structural Elucidation of (2E)-2-Buten-1-ol Acetate: A Comprehensive NMR Technical Guide

Executive Summary (2E)-2-Buten-1-ol acetate, commonly referred to as trans-crotyl acetate (CAS: 628-08-0), is an essential allylic electrophile and building block in organic synthesis, natural product total synthesis, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-2-Buten-1-ol acetate, commonly referred to as trans-crotyl acetate (CAS: 628-08-0), is an essential allylic electrophile and building block in organic synthesis, natural product total synthesis, and drug development[1]. Accurate structural characterization of this molecule is critical, particularly for distinguishing the (2E) trans isomer from its (2Z) cis counterpart. This whitepaper provides a rigorous, field-proven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2E)-2-buten-1-ol acetate, detailing the causality behind chemical shifts, step-by-step acquisition protocols, and diagnostic validation methods.

Molecular Architecture & Causality of Chemical Shifts

The molecular structure of (2E)-2-buten-1-ol acetate ( C6​H10​O2​ ) features a conjugated-like allylic system where an acetate group is attached to a trans-substituted carbon-carbon double bond. The electronic environment of each nucleus dictates its resonance frequency (chemical shift):

  • Electronegative Deshielding: The ester oxygen exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent allylic protons (C-1) and shifting their resonance downfield to ~4.50 ppm.

  • Magnetic Anisotropy: The π -electrons of the C=C double bond generate an induced magnetic field when placed in the spectrometer's external magnetic field ( B0​ ). This anisotropy deshields the vinylic protons (C-2, C-3), pushing their resonances into the 5.5–6.0 ppm range.

  • Stereochemical Coupling: The geometric relationship between the vinylic protons is the definitive diagnostic marker. In the (2E) isomer, the dihedral angle is ~180°, resulting in a large scalar coupling constant ( 3J≈15.3 Hz)[2].

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables summarize the standardized NMR data for (2E)-2-buten-1-ol acetate in CDCl3​ , synthesized from authoritative [1] and[2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-3 5.75 – 5.85dq15.3, 6.51HVinyl proton; deshielded by C=C anisotropy; trans-coupling to H-2.
H-2 5.55 – 5.65dt15.3, 6.51HVinyl proton; trans-coupling to H-3; coupled to allylic CH2​ .
H-1 4.45 – 4.55d6.52HAllylic CH2​ ; strongly deshielded by adjacent electronegative ester oxygen.
OAc 2.05 – 2.10s-3HAcetyl methyl; deshielded by adjacent carbonyl group.
H-4 1.70 – 1.75d6.53HTerminal methyl; shielded relative to vinyl, split by H-3.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
PositionShift ( δ , ppm)TypeAssignment / Causality
C=O 170.5 – 171.5CqCarbonyl carbon; extreme deshielding due to double bond to oxygen and resonance.
C-3 130.5 – 131.5CHVinyl carbon; sp2 hybridization.
C-2 124.5 – 125.5CHVinyl carbon; sp2 hybridization, slightly more shielded than C-3.
C-1 65.0 – 66.0 CH2​ Allylic carbon; deshielded by inductive effect of the ester oxygen.
OAc 20.5 – 21.5 CH3​ Acetyl methyl carbon; adjacent to carbonyl.
C-4 17.5 – 18.5 CH3​ Terminal allylic methyl carbon; highly shielded sp3 environment.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and analytical integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, where internal checks prevent artifactual misinterpretation.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the analyte for 1 H NMR, or 75–100 mg for 13 C NMR.

  • Dissolve the sample in 0.6 mL of high-purity deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point reference (0.00 ppm), ensuring that chemical shift values are universally standardized regardless of magnetic field drift.

Step 2: Instrument Calibration (Locking and Shimming)

  • Transfer the solution to a 5 mm precision NMR tube, ensuring a minimum solvent depth of 4 cm to prevent magnetic susceptibility artifacts.

  • Insert into the spectrometer and lock the magnetic field to the deuterium ( 2H ) resonance of the CDCl3​ solvent.

  • Perform gradient shimming to optimize magnetic field homogeneity. Causality: Proper shimming ensures sharp, symmetrical peaks, which is critical for resolving the fine multiplet splitting required to measure the diagnostic 15.3 Hz trans coupling constant.

Step 3: Data Acquisition

  • 1 H NMR: Set a spectral width of 12 ppm, a relaxation delay ( D1​ ) of 2.0 seconds, and acquire 16–32 scans.

  • 13 C NMR: Set a spectral width of 250 ppm, a relaxation delay of 2.0–3.0 seconds, and acquire 512–1024 scans with broadband proton decoupling (e.g., WALTZ-16). Causality: The 2.0-second relaxation delay ensures that all nuclei return to thermal equilibrium between pulses, allowing for accurate integration of the 1 H signals.

Step 4: Processing and Validation

  • Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Validate the structure by confirming the 1:1:2:3:3 integration ratio and the >14 Hz coupling constant for the vinylic protons.

Diagnostic Applications in Drug Development

In medicinal chemistry, allylic acetates like (2E)-2-buten-1-ol acetate are frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Tsuji-Trost allylation)[2]. The stereoretention or stereoinversion of the product depends heavily on the isomeric purity of the starting material. By utilizing the NMR parameters outlined above, drug development professionals can rapidly quantify the E/Z isomeric ratio of their feedstocks, ensuring batch-to-batch consistency in active pharmaceutical ingredient (API) synthesis.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical transition from sample preparation to structural validation.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) Acquisition NMR Acquisition (1H & 13C) SamplePrep->Acquisition Lock & Shim Processing Signal Processing (FT, Phase, Baseline) Acquisition->Processing FID Data Analysis Spectral Analysis (Integration, Multiplets) Processing->Analysis Spectra Validation Structural Validation (E-Isomer Confirmation) Analysis->Validation J-Coupling Analysis

Figure 1: Self-validating NMR analytical workflow for (2E)-2-buten-1-ol acetate.

References

  • National Center for Biotechnology Information. "2-Buten-1-ol, 1-acetate, (2E)-". PubChem Compound Summary for CID 5363082. Available at:[Link][1]

  • Durandetti, M., et al. "Iron-Catalyzed Electrochemical Allylation of Carbonyl Compounds by Allylic Acetates". The Journal of Organic Chemistry, ACS Publications. Available at:[Link][2]

Sources

Exploratory

FT-IR Spectroscopic Analysis of (2E)-2-Buten-1-ol, Acetate: A Technical Guide for Structural Validation

Executive Summary (2E)-2-Buten-1-ol, acetate—commonly referred to in literature as trans-crotyl acetate or trans-2-butenyl acetate—is a critical allylic electrophile utilized extensively in transition-metal-catalyzed all...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-2-Buten-1-ol, acetate—commonly referred to in literature as trans-crotyl acetate or trans-2-butenyl acetate—is a critical allylic electrophile utilized extensively in transition-metal-catalyzed allylic substitution and cross-coupling reactions[1]. In drug development and complex organic synthesis, accurate structural characterization of this reagent is paramount. The geometric isomer purity (trans vs. cis) directly dictates the diastereoselectivity of downstream transformations, often proceeding via highly structured Zimmerman-Traxler transition states[2].

This whitepaper provides a rigorous, causality-driven breakdown of the Fourier-Transform Infrared (FT-IR) spectrum for (2E)-2-buten-1-ol, acetate, establishing a self-validating analytical protocol for its identification and purity assessment.

Mechanistic FT-IR Peak Assignments

Unlike Nuclear Magnetic Resonance (NMR) spectroscopy, which maps atomic connectivity, FT-IR provides a direct readout of bond force constants and dipole moment changes. For (2E)-2-buten-1-ol, acetate, the spectrum is dominated by the vibrational modes of the acetate functional group and the trans-disubstituted alkene[3].

Quantitative Spectral Data Summary
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
1735 – 1745 StrongEster Carbonyl (C=O)Stretching
1230 – 1240 StrongEster Linkage (C-O-C)Asymmetric Stretching
965 – 975 StrongTrans-Alkene (=C-H)Out-of-plane (oop) bending
3020 – 3040 Weak-MediumAlkene (=C-H)Stretching (sp²)
2850 – 2980 MediumAlkyl (-C-H)Stretching (sp³)
1370 – 1375 MediumMethyl (-CH₃)Symmetric bending (Umbrella mode)
The Causality Behind Key Spectral Signatures
  • The Ester Carbonyl (~1740 cm⁻¹): In conjugated enones or unsaturated esters where the double bond is adjacent to the carbonyl, the C=O stretch typically shifts to lower wavenumbers (~1680–1710 cm⁻¹) due to resonance delocalization weakening the double bond character. However, in (2E)-2-buten-1-ol, acetate, the sp³-hybridized methylene bridge (-CH₂-) completely insulates the carbonyl from the alkene's π-system. Consequently, the oxygen's inductive electron-withdrawing effect dominates, stiffening the C=O bond and anchoring the peak firmly in the aliphatic ester region (~1740 cm⁻¹)[4].

  • The Trans-Alkene Signature (~970 cm⁻¹): The out-of-plane (oop) =C-H bending vibration is highly sensitive to alkene substitution and stereochemistry. The trans geometry allows for a highly symmetric, coupled oop bending mode that produces a sharp, intense band at 965–975 cm⁻¹[2]. This is the most critical diagnostic peak for this molecule, as the cis isomer (Z-crotyl acetate) exhibits this bend at a significantly lower wavenumber (~690–730 cm⁻¹).

  • The Acetate C-O-C Stretch (~1235 cm⁻¹): The asymmetric stretching of the C-O-C linkage is intensely IR-active due to the large change in the molecular dipole moment during the vibration. The peak's broadness and high intensity are characteristic of the acetate group, distinguishing the ester from its synthetic precursor, crotyl alcohol, which would instead show a broad O-H stretch at 3200–3600 cm⁻¹[5].

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity spectral acquisition without the artifacts introduced by solvent masking or pathlength saturation, Attenuated Total Reflectance (ATR) FT-IR is the gold standard for analyzing neat liquid samples like (2E)-2-buten-1-ol, acetate[3]. The following protocol is designed as a self-validating system.

Step-by-Step Methodology
  • Instrument Purge & Background Validation

    • Action: Purge the FT-IR spectrometer (e.g., Bruker Tensor 27) with dry nitrogen. Collect a 32-scan background spectrum at 4 cm⁻¹ resolution on the clean diamond or ZnSe ATR crystal[3].

    • Causality: Purging minimizes atmospheric H₂O (3500–3900 cm⁻¹, 1300–1900 cm⁻¹) and CO₂ (2350 cm⁻¹) interference. The background scan validates crystal cleanliness and mathematically subtracts the instrument's inherent optical profile from the final data.

  • Sample Application

    • Action: Deposit 1–2 drops of neat (2E)-2-buten-1-ol, acetate directly onto the ATR crystal, ensuring the evanescent wave sensing area is fully covered.

    • Causality: Using a neat liquid eliminates solvent masking (e.g., obscuring peaks from CHCl₃). The ATR crystal provides a consistent effective pathlength (typically 0.5 to 2 µm), preventing the "bottoming out" (total absorption) of strong peaks like the 1740 cm⁻¹ carbonyl stretch, which frequently occurs in traditional transmission cells.

  • Data Acquisition

    • Action: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

    • Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic balance; it provides sufficient data point density to cleanly resolve the sharp 970 cm⁻¹ peak without introducing excessive instrumental noise or requiring unnecessarily long scan times.

  • Algorithmic ATR Correction

    • Action: Apply an ATR correction algorithm to the raw spectrum via the instrument's processing software.

    • Causality: In ATR-FTIR, the penetration depth of the infrared beam is inversely proportional to the wavenumber. Therefore, peaks at lower wavenumbers (e.g., 970 cm⁻¹) will appear artificially intense compared to high-wavenumber peaks (e.g., 3030 cm⁻¹). ATR correction normalizes the spectrum to mimic a standard transmission spectrum, ensuring accurate relative intensity comparisons against reference libraries like SpectraBase[6].

  • Isomeric Validation (The Self-Check)

    • Action: Inspect the processed spectrum for mutually exclusive markers. A valid (2E)-2-buten-1-ol, acetate sample MUST exhibit a strong peak at ~970 cm⁻¹ and lack any significant absorption between 690–730 cm⁻¹ or 3200–3600 cm⁻¹.

    • Causality: The presence of a ~700 cm⁻¹ peak indicates cis-isomer contamination, while a broad ~3300 cm⁻¹ peak indicates unreacted crotyl alcohol starting material[5]. If either is present, the sample fails validation.

Logical Workflow Visualization

The diagram below maps the self-validating logic of the ATR-FTIR acquisition and interpretation process.

FTIR_Workflow A Sample Preparation (ATR-FTIR, Neat Liquid) B Data Acquisition (4 cm⁻¹ Res, 32 Scans) A->B Clean Crystal C Data Processing (ATR & Baseline Correction) B->C Raw Spectrum D Spectral Interpretation (Peak Assignment) C->D Processed Data E Isomer Validation (trans vs. cis check) D->E 970 cm⁻¹ Peak Check

Figure 1: Self-validating ATR-FTIR workflow for (2E)-2-buten-1-ol, acetate structural analysis.

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Foundational

Decoding the Mass Spectrometry Fragmentation Pathways of (2E)-2-Buten-1-ol Acetate

Introduction to the Allylic System (2E)-2-Buten-1-ol acetate—widely known as trans-crotyl acetate—is a critical electrophilic building block in transition-metal-catalyzed allylic substitution reactions. For drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Allylic System

(2E)-2-Buten-1-ol acetate—widely known as trans-crotyl acetate—is a critical electrophilic building block in transition-metal-catalyzed allylic substitution reactions. For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate is paramount. Electron Ionization Mass Spectrometry (EI-MS) serves as the gold standard for this verification. This guide deconstructs the specific fragmentation mechanics of crotyl acetate, providing a self-validating framework for its analytical characterization.

Ionization Dynamics and Thermodynamic Drivers

Under standard 70 eV electron ionization, the molecule (C6H10O2, MW = 114.14 g/mol ) is bombarded with electrons possessing a de Broglie wavelength that closely matches the bond lengths of organic molecules. This specific energy level is chosen not arbitrarily, but because it maximizes energy transfer, ensuring highly reproducible fragmentation patterns across different instruments [1].

The vertical ionization of crotyl acetate primarily ejects an electron from the oxygen lone pairs or the alkene π-system, generating a highly energetic radical cation [M]⁺• at m/z 114. Because the internal energy of this molecular ion far exceeds its dissociation thresholds, the [M]⁺• peak is typically of low abundance, rapidly decaying through four primary, thermodynamically driven pathways[2].

Mechanistic Breakdown of Core Fragmentation Pathways

Pathway A: Alpha-Cleavage to the Acetyl Cation (m/z 43)

The most abundant ion (base peak) in the spectrum of crotyl acetate is the acetyl cation at m/z 43. This occurs via a rapid alpha-cleavage of the C-O bond adjacent to the carbonyl carbon, expelling a neutral crotyloxy radical (•OC4H7, 71 Da). The overwhelming dominance of this peak is driven by the extreme stability of the acylium ion (CH3-C≡O⁺), which benefits from complete octet resonance stabilization.

Pathway B: Allylic Cleavage (m/z 55)

Allylic systems are uniquely primed for bond heterolysis. The cleavage of the ester C-O bond results in the loss of an acetoxy radical (•OOCCH3, 59 Da), yielding the crotyl cation [C4H7]⁺ at m/z 55. The causality here is rooted in resonance: the positive charge is delocalized across the C1 and C3 carbons of the butenyl system, significantly lowering the activation energy required for this fragmentation [3].

Pathway C: Elimination of Acetic Acid (m/z 54)

Esters possessing a hydrogen atom on the β- or γ-carbon frequently undergo a cyclic rearrangement. In crotyl acetate, a six-membered transition state facilitates the abstraction of an allylic hydrogen by the carbonyl oxygen, followed by the concerted elimination of a neutral acetic acid molecule (CH3COOH, 60 Da). This leaves behind a stable butadiene radical cation [C4H6]⁺• at m/z 54.

Pathway D: Ketene Loss (m/z 72)

A secondary rearrangement involves a four-membered transition state where a hydrogen from the acetyl methyl group migrates to the ester oxygen, expelling neutral ketene (CH2=C=O, 42 Da). This results in the formation of the crotyl alcohol radical cation[C4H8O]⁺• at m/z 72.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 114 [C6H10O2]⁺• F1 Crotyl Cation m/z 55 [C4H7]⁺ M->F1 - [CH3COO]• (59 Da) Allylic Cleavage F2 Butadiene Cation m/z 54 [C4H6]⁺• M->F2 - CH3COOH (60 Da) Acetic Acid Loss F3 Crotyl Alcohol Cation m/z 72 [C4H8O]⁺• M->F3 - CH2=C=O (42 Da) Ketene Loss F4 Acetyl Cation m/z 43 [CH3CO]⁺ M->F4 - [C4H7O]• (71 Da) Alpha Cleavage

Primary EI-MS fragmentation pathways of (2E)-2-Buten-1-ol acetate from the molecular ion.

Quantitative Data Summary

The following table synthesizes the expected mass-to-charge ratios, neutral losses, and relative abundances for the validation of crotyl acetate [2].

m/zFragment IonNeutral LossMass Lost (Da)Relative AbundanceStructural Assignment
114[C6H10O2]⁺•None0Low (<5%)Molecular Ion [M]⁺•
72[C4H8O]⁺•CH2=C=O42Moderate (10-20%)Crotyl Alcohol Cation
55[C4H7]⁺•OOCCH359High (40-60%)Crotyl Cation
54[C4H6]⁺•CH3COOH60Moderate (15-30%)Butadiene Cation
43[CH3CO]⁺•OC4H771Base Peak (100%)Acetyl Cation

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure absolute trustworthiness in analytical results, the following methodology employs a self-validating system utilizing an internal standard and rigorous system suitability checks.

Step-by-Step Methodology

1. System Tuning and Calibration:

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Causality: PFTBA provides stable, known fragments (m/z 69, 219, 502) across the mass range. Tuning ensures the quadrupole mass filter is accurately calibrated for mass assignment and resolution before any sample is introduced, validating the instrument's baseline health.

2. Sample Preparation (Internal Standard Integration):

  • Action: Prepare a 1.0 mg/mL stock solution of the crotyl acetate sample in high-purity GC-grade hexane. Spike the solution with 0.1 mg/mL of nonane as an internal standard.

  • Causality: Hexane is chosen for its low boiling point and lack of interference with the analyte's mass spectrum. The internal standard (nonane) acts as a self-validating control to confirm injection volume consistency and correct for any ion source fluctuations during the run.

3. Gas Chromatography Separation:

  • Action: Inject 1.0 µL of the sample into a GC equipped with a DB-5 capillary column (5% phenyl, 95% dimethylpolysiloxane) operating at a split ratio of 50:1. Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min.

  • Causality: The DB-5 column provides optimal separation for moderately polar esters. The split injection prevents column overloading, which would otherwise cause peak fronting and distort the mass spectral acquisition.

4. Mass Spectrometric Acquisition:

  • Action: Set the ionization source to 70 eV and the source temperature to 230°C. Scan from m/z 35 to 250.

  • Causality: A lower mass cutoff of 35 excludes background atmospheric gases (N2 at 28, O2 at 32), increasing the signal-to-noise ratio for the target analyte fragments.

5. Data Validation:

  • Action: Extract the spectrum at the retention time of crotyl acetate and compare the fragmentation pattern against the NIST mass spectral library.

  • Causality: A reverse match factor of >900 confirms the identity, validating the synthesis or procurement of the material.

GCMS_Workflow S1 1. Sample Prep Hexane + Int. Std. S2 2. GC Separation DB-5 Capillary S1->S2 S3 3. Ionization 70 eV EI S2->S3 S4 4. Mass Analyzer Quadrupole S3->S4 S5 5. Data Validation NIST Library Match S4->S5

Self-validating GC-MS experimental workflow for crotyl acetate analysis.

Conclusion

The mass spectrometric analysis of (2E)-2-buten-1-ol acetate is defined by its allylic architecture. The competition between alpha-cleavage (yielding the m/z 43 base peak) and allylic cleavage (yielding the m/z 55 crotyl cation) dictates the spectrum's topography. By adhering to standardized 70 eV EI protocols and utilizing internal standards, researchers can ensure high-fidelity structural confirmation essential for downstream synthetic applications.

References

  • 2-Buten-1-ol, 1-acetate, (2E)
  • 2-Buten-1-ol, acetate - the NIST WebBook Source: NIST URL
  • Crotyl alcohol | 504-61-0 - Benchchem Source: Benchchem URL
Exploratory

Trans-Crotyl Acetate[(2E)-2-Buten-1-yl Acetate]: A Comprehensive Technical Guide on Physical, Thermodynamic, and Synthetic Properties

As a Senior Application Scientist, I approach chemical synthesis and characterization not merely as a set of instructions, but as a dynamic system governed by thermodynamic principles and mechanistic causality. This whit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical synthesis and characterization not merely as a set of instructions, but as a dynamic system governed by thermodynamic principles and mechanistic causality. This whitepaper provides an in-depth technical analysis of 2-Buten-1-ol, acetate, (2E)- , commonly known as trans-crotyl acetate. By integrating fundamental physical chemistry with field-proven synthetic protocols, this guide serves as a self-validating framework for researchers and drug development professionals utilizing this versatile allylic electrophile.

Physical and Thermodynamic Profile

Understanding the macroscopic physical properties of trans-crotyl acetate is the first step in designing scalable purification workflows and ensuring batch-to-batch reproducibility. The ester functional group imparts moderate polarity, while the conjugated-like proximity of the alkene influences its refractive index and stability.

Quantitative Data Summary
PropertyValueCausality / Practical Implication
Molecular Formula C₆H₁₀O₂Determines stoichiometric calculations and mass spectrometry expectations (m/z 114)[1].
Molecular Weight 114.14 g/mol Essential for precise molarity and equivalent calculations in catalytic cross-coupling[1].
Boiling Point 128 °C – 130 °CHigh enough for standard atmospheric distillation, low enough to avoid thermal degradation[2].
Density (at 20 °C) 0.919 g/mLLighter than water; dictates phase separation dynamics during aqueous workup[2].
Refractive Index ( nD20​ ) ~1.42Provides a rapid, non-destructive optical metric for assessing post-distillation purity[2].
Flash Point 31 °C (87 °F)Classifies as a flammable liquid; mandates inert atmosphere handling and grounded equipment[2].

Data supported by[1], [2], and [3].

Thermodynamic Implications

The boiling point of 128–130 °C is a direct manifestation of the molecule's dipole-dipole interactions driven by the acetate group. Because it lacks hydrogen-bond donors, its boiling point is significantly lower than that of its precursor, crotyl alcohol, despite having a higher molecular weight. This thermodynamic differential is exactly what makes fractional distillation a highly effective purification strategy.

Mechanistic Synthesis and Purification Protocol

The most reliable method for synthesizing trans-crotyl acetate is the nucleophile-catalyzed esterification of (2E)-2-buten-1-ol using acetic anhydride. The protocol detailed below is engineered to be a self-validating system , ensuring that each step logically confirms the success of the previous one.

Reagents and Materials
  • (2E)-2-Buten-1-ol (Crotyl alcohol): 1.0 equivalent (Substrate)

  • Acetic Anhydride: 1.2 equivalents (Acylating agent)

  • Triethylamine (NEt₃): 1.5 equivalents (Acid scavenger)

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents (Nucleophilic catalyst)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

Step-by-Step Methodology
  • System Initiation (Inert Atmosphere): Purge a flame-dried, round-bottom flask with Argon. Causality: Moisture in the ambient air will prematurely hydrolyze the acetic anhydride into acetic acid, destroying the reagent stoichiometry.

  • Substrate Dissolution: Dissolve the crotyl alcohol, NEt₃, and DMAP in the anhydrous solvent.

  • Thermal Control (0 °C): Submerge the flask in an ice-water bath. Causality: The subsequent acylation is highly exothermic. Uncontrolled heat generation can promote unwanted isomerization of the delicate (E)-alkene to the (Z)-isomer, or induce polymerization[4].

  • Reagent Addition: Add acetic anhydride dropwise via an addition funnel over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C (room temperature) for 12–24 hours. The formation of a homogeneous solution indicates steady progression[4].

  • Quench and Neutralization: Cool the flask back to 0 °C and slowly add saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid byproduct and unreacted anhydride. The slow addition is critical to manage the rapid evolution of CO₂ gas. Neutralization prevents the acid-catalyzed cleavage of the newly formed ester during isolation.

  • Phase Separation: Transfer to a separatory funnel. Expert Insight: If using Et₂O (density ~0.71 g/mL), the product resides in the upper organic phase. If using DCM (density ~1.33 g/mL), the product-rich layer will be at the bottom . Recognizing this prevents catastrophic product loss.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Fractional Distillation: Distill the crude liquid at atmospheric pressure, collecting the fraction that boils precisely between 128 °C and 130 °C.

SynthesisWorkflow Start Crotyl Alcohol + Acetic Anhydride Step1 Catalysis & Initiation (DMAP/NEt3 at 0°C) Start->Step1 Step2 Propagation (Stir at 25°C for 24h) Step1->Step2 Step3 Quench & Neutralization (Saturated NaHCO3) Step2->Step3 Step4 Fractional Distillation (128-130°C) Step3->Step4 End Pure (2E)-2-Butenyl Acetate Step4->End

Experimental workflow for the synthesis and purification of trans-crotyl acetate.

Quality Control and Self-Validating Systems

In drug development and advanced catalysis, assuming purity is a critical vulnerability. We utilize the thermodynamic properties established in Section 1 to create a rigorous, self-validating logic tree for batch release.

Instead of relying solely on expensive NMR time, you can validate the success of your distillation immediately at the bench. If the density deviates from 0.919 g/mL, it indicates solvent contamination (e.g., residual DCM will artificially raise the density). If the refractive index deviates from ~1.42, it suggests the presence of unreacted crotyl alcohol or alkene isomerization.

QCValidation Crude Crude Product BP Boiling Point 128-130°C Crude->BP Density Density 0.919 g/mL BP->Density Pass Fail Reject / Redistill BP->Fail Fail RI Refractive Index ~1.42 Density->RI Pass Density->Fail Fail Valid Validated Batch RI->Valid Pass RI->Fail Fail

Self-validating quality control logic tree utilizing physical properties.

Applications in Advanced Catalysis

Once synthesized and validated, trans-crotyl acetate serves as a premier electrophile in transition-metal-catalyzed allylic substitution (Tsuji-Trost reactions) and reductive cross-coupling[5].

The acetate moiety acts as an excellent leaving group. Upon oxidative addition of a low-valent metal (such as Palladium, Iridium, or Cobalt), the acetate is expelled, generating an electrophilic π -allyl metal complex. Because the starting material is the pure (E)-isomer, the stereochemical outcome of the subsequent nucleophilic attack can be tightly controlled by the choice of the chiral ligand, making this molecule indispensable for the asymmetric synthesis of complex pharmaceutical intermediates.

References

  • National Institutes of Health, "2-Buten-1-ol, 1-acetate, (2E)-", PubChem Database. URL:[Link]

  • Cheméo, "Chemical Properties of 2-Buten-1-ol, acetate (CAS 628-08-0)". URL:[Link]

  • Royal Society of Chemistry, "Iron-Catalysed Allylation-Hydrogenation Sequences as Masked Alkyl-Alkyl Cross-Couplings - Supporting Information", Chemical Science. URL:[Link]

  • National Center for Biotechnology Information, "Selective Cross-Coupling of Organic Halides with Allylic Acetates", PMC. URL:[Link]

Sources

Foundational

The Natural Occurrence of 2-Buten-1-ol, acetate, (2E)- in Plant Volatile Emissions

An In-Depth Technical Guide on Analytical Detection, Biosynthesis, and Pharmacological Applications Executive Summary The compound 2-Buten-1-ol, acetate, (2E)- , commonly known as (E)-2-butenyl acetate or trans-crotyl ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Analytical Detection, Biosynthesis, and Pharmacological Applications

Executive Summary

The compound 2-Buten-1-ol, acetate, (2E)- , commonly known as (E)-2-butenyl acetate or trans-crotyl acetate, is a short-chain unsaturated ester. While traditionally recognized as a versatile bifunctional building block in synthetic organic chemistry, advanced analytical techniques have definitively identified it as a naturally occurring volatile organic compound (VOC) in specific plant matrices. Most notably, it acts as a trace but highly active aroma constituent in tropical fruits such as the pink guava (Psidium guajava L.) .

For researchers in flavor chemistry, ecological signaling, and drug formulation, understanding the biosynthesis and analytical extraction of this volatile ester provides crucial insights into plant metabolic pathways and offers novel excipients for pharmaceutical development. This whitepaper details the biosynthetic origins, quantitative profiling, and self-validating analytical protocols required to isolate and characterize this elusive compound.

Biosynthetic Origins in Plant Tissues

In plant biological systems, volatile esters are primarily synthesized via the esterification of aliphatic alcohols and acyl-CoAs. This terminal biosynthetic step is catalyzed by a family of enzymes known as Alcohol Acyltransferases (AATs) .

The Causality of Biosynthesis: The precursor to 2-buten-1-ol, acetate, (2E)-, is trans-crotyl alcohol, which is derived from the reduction of crotonyl-CoA—a key intermediate in fatty acid β -oxidation. The specific spatial and temporal expression of AATs during the fruit ripening phase dictates the final volatile ester profile. The enzymatic conversion of the alcohol to its acetate form significantly increases its vapor pressure and lipophilicity. This structural modification is an evolutionary adaptation, facilitating the compound's emission into the environmental headspace to attract seed dispersers or repel specific herbivores.

Biosynthesis A Acetyl-CoA / Fatty Acid Metabolism B Crotonyl-CoA A->B Enzymatic conversion C (2E)-2-Buten-1-ol (trans-Crotyl Alcohol) B->C Reductase cascade D 2-Buten-1-ol, acetate, (2E)- (trans-Crotyl Acetate) C->D Esterification E Alcohol Acyltransferase (AAT) + Acetyl-CoA E->D Catalysis

Caption: Biosynthetic pathway of 2-buten-1-ol, acetate, (2E)- in plant tissues.

Natural Occurrence and Quantitative Profiling

The definitive identification of 2-buten-1-ol, acetate, (2E)- as a natural plant volatile was achieved through multidimensional gas chromatography-olfactometry (GC/GC-O) of fresh pink guava puree . Despite being present in trace amounts compared to dominant terpenoids, it is characterized as a highly active aroma constituent, contributing essential ethereal and fruity notes to the botanical profile.

Table 1: Occurrence of Key Volatile Esters in Psidium guajava (Pink Guava)
CompoundMatrixDetection MethodOdor DescriptorRelative Abundance
2-Buten-1-ol, acetate, (2E)- Fresh Fruit PureeGC-MS / GC-OEthereal, sweet, fruityTrace / Odor-active
Hexyl acetateFresh Fruit PureeGC-MSGreen, fruityModerate
(Z)-3-Hexenyl acetateFresh Fruit PureeGC-MSGreen leaf, freshHigh
3-Penten-2-olFresh Fruit PureeGC-MS / GC-OEthereal, fruityTrace / Odor-active

Analytical Methodologies for Isolation and Detection

The detection of trace volatile esters requires highly sensitive, non-destructive extraction techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Multidimensional GC-MS/O is the industry standard for this application.

Causality in Experimental Design:

  • Why HS-SPME over Liquid-Liquid Extraction (LLE)? Traditional LLE using organic solvents often masks low-molecular-weight volatiles beneath the solvent peak and can induce thermal degradation or transesterification artifacts during sample concentration. HS-SPME operates solvent-free, preserving the native ester profile exactly as emitted by the plant.

  • Why Multidimensional GC (Heart-Cutting)? Plant volatile matrices are highly complex, leading to severe peak co-elution. Multidimensional GC transfers unresolved fractions from a primary non-polar column to a secondary polar column. This orthogonal separation allows the precise isolation and mass spectral identification of trace odor-active compounds like crotyl acetate that would otherwise be obscured by abundant matrix components .

Self-Validating Protocol: HS-SPME-GC-MS/O Profiling
  • Sample Preparation: Homogenize 10.0 g of fresh plant tissue in a 20 mL headspace vial containing 3.0 g of NaCl.

    • Rationale: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of volatile organic compounds decreases, thermodynamically driving them into the headspace for higher recovery.

  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40°C for 15 minutes under continuous magnetic agitation (500 rpm).

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

    • Rationale: This triple-coated fiber provides optimal recovery across a broad molecular weight range, capturing both highly volatile short-chain esters (like crotyl acetate) and heavier sesquiterpenes.

  • Thermal Desorption: Retract the fiber and insert it into the GC injection port at 250°C for 5 minutes in splitless mode to desorb the analytes onto the primary analytical column.

  • Separation (1D-GC): Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 40°C (hold 2 min) to 240°C at a ramp rate of 5°C/min.

  • Detection & Olfactometry: Split the column effluent 1:1 between a Mass Spectrometer (EI mode, 70 eV, scan range 35-300 m/z) and a heated olfactory port (GC-O). Human panelists record the retention time and odor descriptor simultaneously with the MS acquisition to correlate chemical identity with sensory impact.

AnalyticalWorkflow S1 Plant Matrix + NaCl S2 HS-SPME Extraction S1->S2 Volatilization S3 Thermal Desorption S2->S3 Fiber Transfer S4 GC Separation (Capillary Column) S3->S4 Injection split Effluent Splitter S4->split MS Mass Spectrometry (Identification) split->MS O Olfactometry (Odor Profiling) split->O

Caption: HS-SPME-GC-MS/O workflow for the extraction and detection of trace plant volatiles.

Ecological and Pharmacological Significance

In the ecological context, volatile allylic acetates act as critical semiochemicals. While specific behavioral assays on 2-buten-1-ol, acetate, (2E)- in guava are still emerging, structurally related unsaturated acetates (e.g., 3-methyl-2-buten-1-yl acetate) are known to mediate plant-pollinator interactions and serve as potent alarm pheromones in insect species .

For drug development professionals, plant-derived volatile esters present unique opportunities:

  • Pharmaceutical Formulation: 2-Buten-1-ol, acetate, (2E)-, with its distinct ethereal and fruity odor, can be utilized as a highly effective masking agent or flavoring excipient in oral liquid formulations. This is particularly valuable for pediatric medicines where palatability is a primary barrier to patient compliance.

  • API Synthesis: Beyond its use as an excipient, the allylic acetate moiety makes this compound a valuable bifunctional building block in the semi-synthesis of complex active pharmaceutical ingredients (APIs). It acts as a highly reactive electrophile in transition-metal-catalyzed allylic substitutions, enabling the controlled installation of adjacent stereocenters in polyketide-derived drugs .

References

  • Title: Volatile Components and Aroma Active Compounds in Aqueous Essence and Fresh Pink Guava Fruit Puree (Psidium guajava L.) by GC-MS and Multidimensional GC/GC-O Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation Source: Frontiers in Plant Science URL: [Link]

  • Title: Discovery of 3-Methyl-2-Buten-1-Yl Acetate, a New Alarm Component in the Sting Apparatus of Africanized Honeybees Source: Journal of Chemical Ecology URL: [Link]

Exploratory

Advanced Safety and Handling Protocols for 2-Buten-1-ol, acetate, (2E)-: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-Buten-1-ol, acetate, (2E)- (Commonly known as trans-2-Butenyl acetate or Crotyl acetate) Executive Summary & Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-Buten-1-ol, acetate, (2E)- (Commonly known as trans-2-Butenyl acetate or Crotyl acetate)

Executive Summary & Chemical Identity

In modern drug development and synthetic organic chemistry, allylic acetates such as 2-Buten-1-ol, acetate, (2E)- are indispensable. Serving as highly reactive electrophiles in palladium-catalyzed Tsuji-Trost allylations and as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), this compound demands rigorous handling protocols.

While its chemical reactivity makes it a valuable synthetic building block, the very same electrophilic and volatile properties introduce significant operational hazards. As a Senior Application Scientist, it is critical to move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind the hazards. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and field-proven methodologies to establish a self-validating safety framework for handling crotyl acetate.

Physicochemical Profiling & Hazard Classification

Understanding the physical properties of crotyl acetate is the first step in mitigating risk. Its low molecular weight and unsaturated ester structure dictate its high vapor pressure and flammability[1].

Table 1: Physicochemical Properties and Operational Causality
PropertyValueCausality & Operational Impact
CAS Number 628-08-0Primary identifier for the trans-isomer (Crotyl acetate)[2].
Molecular Formula C₆H₁₀O₂Short-chain unsaturated ester; confers high volatility and lipophilicity.
Molecular Weight 114.14 g/mol Low mass facilitates rapid vapor dispersion in ambient air[1].
GHS Hazard Codes H226, H315, H319, H335Flammable liquid and vapor; causes skin, eye, and respiratory irritation[1].
Precautionary Codes P210, P240, P280, P370+P378Mandates explosion-proof environments, grounding, and specific PPE[3].

Toxicological Mechanism of Action

To design effective personal protective equipment (PPE) strategies, we must understand why crotyl acetate acts as an irritant. The GHS classifications for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) are not arbitrary; they are deeply rooted in the molecule's biochemical interactions[1].

As a short-chain unsaturated ester, crotyl acetate exhibits significant lipophilicity, allowing it to rapidly partition into the lipid-rich stratum corneum of the skin and the mucosal membranes of the respiratory tract[4]. Once absorbed, the allylic acetate moiety acts as a mild electrophile. This electrophilic nature allows it to interact with nucleophilic residues (such as cysteines) on sensory ion channels, specifically the Transient Receptor Potential (TRP) channels (e.g., TRPA1) located on sensory neurons[5].

The activation of these TRP channels depolarizes the neurons, triggering a localized neurogenic inflammatory response. This results in the release of pro-inflammatory cytokines (such as IL-1β and TNF-α), which manifest clinically as erythema (redness), edema (swelling), and the sharp coughing reflex associated with respiratory exposure[4].

ToxicityMechanism Exposure Exposure to Vapor/Liquid (Crotyl Acetate) Partitioning Lipid Barrier Partitioning (Stratum Corneum/Mucosa) Exposure->Partitioning TRP TRP Channel Activation (Sensory Neurons) Partitioning->TRP Electrophilic Interaction Cytokine Cytokine Release & Inflammation (IL-1β, TNF-α) Partitioning->Cytokine Barrier Disruption Symptoms Erythema, Edema & Respiratory Irritation TRP->Symptoms Cytokine->Symptoms

Fig 1: Mechanistic pathway of crotyl acetate-induced sensory and skin irritation.

Advanced Handling & Operational Safety Protocols

Because crotyl acetate is a Class 3 Flammable Liquid (H226), standard laboratory transfer techniques are insufficient[2]. The following protocol establishes a self-validating system for the safe transfer of the neat liquid, ensuring that static discharge—a primary ignition source for vapors—is systematically eliminated[3].

Protocol: Inert & Grounded Liquid Transfer

Objective: Safely transfer crotyl acetate from bulk storage to a reaction vessel without exposing the operator to vapors or risking static ignition.

  • Environmental Control Validation:

    • Action: Conduct the transfer exclusively within a certified, explosion-proof chemical fume hood.

    • Validation: Verify the hood's face velocity monitor reads between 80–120 feet per minute (fpm) before unsealing the container.

  • PPE Donning and Integrity Check:

    • Action: Equip flame-resistant laboratory coats, tightly sealed chemical splash goggles, and butyl rubber or heavy-duty nitrile gloves (due to the solvent's ability to degrade standard latex)[3].

    • Validation: Perform a visual and pneumatic inflation test on gloves to ensure zero micro-punctures.

  • Grounding and Bonding (Critical Step):

    • Action: Attach conductive grounding cables from the laboratory earth ground to the source drum, and a bonding cable from the source drum to the receiving vessel[2].

    • Self-Validation: Use a digital multimeter to measure the electrical resistance between the receiving vessel and the ground. Do not proceed unless resistance is < 10 ohms. This proves the static dissipation pathway is active.

  • Inert Gas Displacement Transfer:

    • Action: Utilize non-sparking tools (e.g., beryllium copper wrenches) to open the container[3]. Purge the headspace of both vessels with ultra-high purity (UHP) Argon or Nitrogen.

    • Action: Transfer the liquid using a grounded, explosion-proof PTFE diaphragm pump or via positive inert gas pressure. Avoid pouring, which generates static charge through fluid friction.

  • Sealing and Storage:

    • Action: Flush the remaining headspace of the storage container with inert gas, seal tightly, and return to a dedicated flammables storage cabinet kept below 25°C, isolated from strong oxidizers.

TransferProtocol Prep 1. Fume Hood Validation (Explosion-Proof) PPE 2. Don & Inspect PPE (Nitrile, Goggles) Prep->PPE Grounding 3. Grounding & Bonding (<10 Ohms Resistance) PPE->Grounding Transfer 4. Non-Sparking Transfer (Inert Gas Purge) Grounding->Transfer Verified Safe Seal 5. Seal & Store (Flammables Cabinet) Transfer->Seal

Fig 2: Self-validating workflow for the safe transfer of flammable crotyl acetate.

Emergency Response & Spill Mitigation Workflow

In the event of a primary containment failure, rapid and structured intervention is required to prevent vapor accumulation and flash fires.

Protocol: Spill Containment and Neutralization
  • Immediate Isolation: Evacuate all non-essential personnel from the immediate vicinity. Do not attempt to clean the spill without a self-contained breathing apparatus (SCBA) if the spill exceeds 1 Liter outside a fume hood[3].

  • Ignition Source Elimination: Immediately cut power to all non-explosion-proof electrical equipment in the zone. Ensure no open flames or hot surfaces are active[2].

  • Sorbent Application: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or specialized chemical spill pads). Never use combustible materials like sawdust [3].

  • Decontamination: Using non-sparking tools, sweep the saturated absorbent into a grounded, heavy-duty polyethylene waste container[2]. Wash the spill surface with a mild detergent and water to emulsify and remove residual lipophilic ester.

  • Waste Disposal: Label the container as "Hazardous Flammable Waste (Crotyl Acetate)" and route it to an approved hazardous waste disposal facility in accordance with local environmental regulations[3].

References

  • 2-Buten-1-ol, 1-acetate, (2E)
  • Source: fishersci.
  • Source: thermofisher.
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: oup.

Sources

Foundational

Comprehensive Thermodynamic and Methodological Guide to (2E)-2-Buten-1-ol Acetate

Executive Summary (2E)-2-Buten-1-ol acetate , commonly referred to as trans-crotyl acetate, is a highly versatile allylic ester utilized extensively in advanced organic synthesis, organometallic catalysis, and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-2-Buten-1-ol acetate , commonly referred to as trans-crotyl acetate, is a highly versatile allylic ester utilized extensively in advanced organic synthesis, organometallic catalysis, and pharmaceutical development. For researchers scaling up reactions—such as Palladium-catalyzed allylic alkylations or industrial carbonylations—precise thermodynamic data is critical. This whitepaper provides an in-depth analysis of the boiling point and vapor pressure of (2E)-crotyl acetate, detailing the causality behind its physical behavior, establishing self-validating experimental protocols for property determination, and providing empirical models for vapor pressure prediction.

Chemical Identity & Structural Thermodynamics

The volatility and boiling characteristics of a compound are intrinsically linked to its molecular structure and intermolecular forces. (2E)-Crotyl acetate (Molecular Weight: 114.14 g/mol ) features a rigid trans-alkene geometry and a polar acetate group[1][2].

Unlike its precursor, crotyl alcohol, which exhibits strong intermolecular hydrogen bonding, (2E)-crotyl acetate relies exclusively on dipole-dipole interactions (from the ester carbonyl) and London dispersion forces . The absence of hydrogen bonding prevents extensive molecular association in the liquid phase, resulting in a moderate boiling point relative to its molecular weight, and a predictable vapor pressure curve that is highly responsive to temperature changes.

Core Physical and Thermodynamic Properties

The following table synthesizes the critical performance metrics and thermodynamic baseline data for (2E)-crotyl acetate[1][2][3].

Table 1: Physical and Thermodynamic Profile of (2E)-Crotyl Acetate

PropertyValueTest Condition / Note
Molecular Formula C₆H₁₀O₂-
Molecular Weight 114.14 g/mol Computed standard[1]
Boiling Point 128 °C – 130 °CAt 760 mmHg (1 atm)[2]
Vapor Pressure ~6.27 mmHgCalculated at 25 °C via Antoine Model
Density 0.919 g/cm³At 20 °C[2]
Flash Point 31 °C (87.8 °F)Closed Cup[2][3]
Refractive Index 1.4200At 20 °C[2]

Vapor Pressure Modeling: The Antoine Equation

Vapor pressure is not a static value; it scales exponentially with temperature. For process engineering and distillation modeling, the Antoine Equation provides a highly accurate empirical prediction of vapor pressure over a specific temperature range. Based on the Yaws Handbook of Vapor Pressure, the coefficients for 2-buten-1-yl acetate (CAS: 628-08-0) are established as follows[4]:

Table 2: Antoine Equation Coefficients for (2E)-Crotyl Acetate

CoefficientValueParameter
A 8.04113System-specific constant
B 1770.1145Enthalpy of vaporization proxy
C 219.368Temperature correction factor
T_min 32.03 °CLower bound of model validity
T_max 144.91 °CUpper bound of model validity

The Equation: log10​(P)=A−T+CB​

(Where P is the vapor pressure in mmHg, and T is the temperature in °C)

Causality & Critical Evaluation: Using this model at a standard room temperature of 25 °C yields a calculated vapor pressure of 6.27 mmHg . If we extrapolate this model to find the theoretical normal boiling point (where P = 760 mmHg), the equation yields a temperature of 123.7 °C . The discrepancy between this theoretical value (123.7 °C) and the macroscopic experimental boiling point (128 °C – 130 °C)[2] highlights a common phenomenon in physical chemistry: commercial samples often contain trace isomeric mixtures (e.g., cis-crotyl acetate) or unreacted crotyl alcohol, which can elevate the macroscopic boiling point due to azeotropic behavior or increased hydrogen bonding networks.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the determination of thermodynamic properties must utilize self-validating experimental designs. Below are the field-proven protocols for measuring the boiling point and vapor pressure of (2E)-crotyl acetate.

Protocol 1: Precision Boiling Point Determination via Micro-Distillation

Macroscopic boiling point determinations often suffer from superheating or ambient pressure fluctuations. A dynamic micro-distillation protocol mitigates this.

  • Apparatus Assembly: Equip a 10 mL round-bottom flask with a vacuum-jacketed Vigreux column, a short-path distillation head, and a calibrated digital thermocouple positioned exactly at the vapor junction.

  • Sample Introduction: Add 5 mL of (2E)-crotyl acetate and PTFE boiling chips to the flask. Causality: Boiling chips provide nucleation sites, preventing superheating and ensuring a smooth transition to the vapor phase.

  • Heating & Equilibration: Apply heat via a controlled mantle. Increase the temperature until a steady reflux ring ascends the Vigreux column.

  • Self-Validation & Measurement: The system validates itself when the condensation ring engulfs the thermocouple bulb and the temperature reading stabilizes for at least 3 minutes while distillate is actively collected. Record this plateau as the true boiling point (128 °C – 130 °C at 1 atm)[2].

Protocol 2: Vapor Pressure Measurement via Isoteniscope

The determination of vapor pressure is highly susceptible to positive error from dissolved non-condensable gases (e.g., atmospheric nitrogen and oxygen). The isoteniscope method eliminates this via a rigorous degassing cycle.

  • Sample Loading: Introduce 2 mL of purified (2E)-crotyl acetate into the isoteniscope bulb.

  • Freeze-Pump-Thaw (Degassing): Submerge the bulb in liquid nitrogen to freeze the sample. Apply a high vacuum (<0.1 mmHg) to evacuate the headspace. Isolate the system and allow the sample to thaw, releasing trapped gases. Repeat this cycle three times. Causality: This ensures the measured pressure is exclusively generated by the analyte's vapor, not expelled atmospheric gas.

  • Thermal Immersion: Submerge the isoteniscope in a precision-controlled isothermal water/oil bath set to the target temperature (e.g., 50 °C).

  • Pressure Balancing (Self-Validation): Slowly admit an inert gas (Argon) into the external manifold until the liquid levels in the U-tube of the isoteniscope are perfectly level. The system is self-validating: equal liquid levels dictate that the external manometric pressure exactly equals the internal vapor pressure of the (2E)-crotyl acetate.

VaporPressureWorkflow N1 1. Sample Preparation (Distillation of Acetate) N2 2. Degassing (Freeze-Pump-Thaw) N1->N2 N3 3. Isoteniscope Setup (Thermal Bath Immersion) N2->N3 N4 4. Equilibration (Isothermal Stabilization) N3->N4 N5 5. Pressure Reading (Manometric Measurement) N4->N5 N6 6. Data Modeling (Antoine Equation Fit) N5->N6

Caption: Isoteniscope workflow for measuring the vapor pressure of (2E)-crotyl acetate.

Applications in Advanced Synthesis

Understanding the boiling point and vapor pressure of (2E)-crotyl acetate is vital for product isolation (via fractional distillation) in complex syntheses.

Transition-Metal Catalysis: (2E)-Crotyl acetate is a premier electrophile in Palladium-catalyzed allylic alkylation (the Tsuji-Trost reaction)[5]. The acetate acts as an excellent leaving group upon oxidative addition by Pd(0), forming an electrophilic π-allyl palladium intermediate. Furthermore, it is utilized industrially in Rhodium-catalyzed carbonylation to yield 3-pentenoic acid, where precise vapor pressure control is required to distill low-boiling by-products from the catalyst matrix[6].

TsujiTrost Substrate (2E)-Crotyl Acetate OxAdd Oxidative Addition (-OAc) Substrate->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd PiAllyl π-Allyl-Pd(II) Complex OxAdd->PiAllyl Product Alkylated Product PiAllyl->Product Nuc Attack Nuc Nucleophile Nuc->Product Product->Catalyst Pd(0) Regen

Caption: Palladium-catalyzed allylic alkylation pathway utilizing (2E)-crotyl acetate.

Safety, Handling, and Storage

Due to its vapor pressure and a flash point of 31 °C, (2E)-crotyl acetate is classified as a Category 3 Flammable Liquid [2][3].

  • Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent hydrolysis of the ester bond and to suppress vapor accumulation.

  • Handling: All transfers should be conducted within a certified chemical fume hood using spark-proof tools to mitigate ignition risks associated with its volatile vapors[3].

References

  • National Center for Biotechnology Information. "2-Buten-1-ol, 1-acetate, (2E)-". PubChem, CID 5363082. Available at:[Link]

  • Yaws, C. L., & Satyro, M. A. (2015). "The Yaws Handbook of Vapor Pressure (Antoine Coefficients)". Elsevier. Available at:[Link]

  • European Patent Office. "Process for the carbonylation of butadiene and/or butadiene derivative (EP1085004A1)". Google Patents.
  • ResearchGate. "Scope of allylic acetates in Cobalt/Palladium Catalysis". ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Palladium-Catalyzed Allylic Alkylation Using (2E)-2-Buten-1-ol Acetate

Executive Summary & Scope The palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) is a highly versatile methodology in synthetic organic chemistry for constructing C–C and C–heteroatom bonds under mild conditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) is a highly versatile methodology in synthetic organic chemistry for constructing C–C and C–heteroatom bonds under mild conditions. This application note provides a field-proven, highly optimized protocol for the allylation of soft carbon nucleophiles using (2E)-2-buten-1-ol acetate (commonly known as E-crotyl acetate) as the electrophile. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection to achieve maximum regioselectivity and yield.

Mechanistic Causality & Reaction Logic

To successfully execute and troubleshoot this protocol, one must understand the underlying organometallic logic governing the catalytic cycle.

  • Stereospecificity via Double Inversion: The active Pd(0) catalyst coordinates to the alkene of the crotyl acetate, followed by an oxidative addition that expels the acetate leaving group. This step proceeds with inversion of configuration, forming an electrophilic1[1]. When utilizing soft nucleophiles (conjugate acid pKₐ < 25, such as dimethyl malonate), the nucleophilic attack occurs via an outer-sphere mechanism from the face opposite to the palladium center. This second inversion results in an overall retention of the E-olefin geometry.

  • Regioselectivity (Linear vs. Branched): The η³-crotylpalladium(II) complex features two distinct electrophilic sites: the less hindered terminal carbon and the more hindered internal carbon. Soft nucleophiles preferentially attack the less sterically hindered terminal position,1[1]. This linear regioselectivity is a hallmark of Tsuji-Trost reactions involving aliphatic allylic acetates and2[2].

  • Kinetic Considerations: The kinetics of this transformation are consistent with a turnover-limiting nucleophilic attack on the[L₂Pd(allyl)]⁺ intermediate. Counter-intuitively, 3 can increase turnover rates despite rendering the Pd complex less electrophilic[3].

Catalytic Cycle Visualization

TsujiTrost Pd0 Pd(0)L_n Active Catalyst PiAllyl η³-Crotylpalladium(II) Intermediate Pd0->PiAllyl Oxidative Addition (Inversion) Crotyl (2E)-2-Buten-1-ol Acetate (Electrophile) Crotyl->PiAllyl -OAc⁻ Linear Linear (E)-Product (Major, Thermodynamically Stable) PiAllyl->Linear Outer-Sphere Attack (Less Hindered C) Branched Branched Product (Minor, Kinetically Favored) PiAllyl->Branched Inner-Sphere/Hard Nu (More Hindered C) Nu Dimethyl Malonate (Soft Nucleophile) Nu->Linear C-C Bond Formation Nu->Branched Linear->Pd0 Catalyst Regeneration

Catalytic cycle of the Tsuji-Trost crotylation highlighting regioselective outer-sphere attack.

Experimental Design & Parameter Optimization

The choice of base is the most frequent point of failure in allylic alkylations. While sodium hydride (NaH) is commonly used to generate enolates, it can cause undesired side reactions, such as ester hydrolysis, double alkylation, or olefin isomerization.

The BSA/KOAc Advantage: This protocol employs N,O-bis(trimethylsilyl)acetamide (BSA) combined with a catalytic amount of potassium acetate (KOAc). BSA silylates the malonate to form a silyl enol ether. The acetate ion acts as a nucleophilic trigger, desilylating the intermediate to generate a highly reactive, naked enolate in situ. This maintains a neutral pH, ensuring high functional group tolerance and preventing the degradation of the crotyl acetate.

Table 1: Optimization of Reaction Parameters for Crotylation of Dimethyl Malonate

EntryPalladium PrecursorLigandBase / Additive SystemSolventYield (%)Regioselectivity (Linear:Branched)
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)NaH (1.2 eq)THF8285:15
2 Pd₂(dba)₃ (2.5 mol%) PPh₃ (10 mol%) BSA (1.2 eq) / KOAc (5 mol%) DCM 94 95:5
3Pd₂(dba)₃ (2.5 mol%)dppe (5 mol%)BSA (1.2 eq) / KOAc (5 mol%)DCM8890:10
4[Pd(allyl)Cl]₂ (2.5 mol%)PPh₃ (10 mol%)K₂CO₃ (2.0 eq)Toluene7688:12

Note: Reactions performed at 0.2 M concentration at 25 °C for 12 hours. Entry 2 represents the optimized protocol detailed below.

Detailed Step-by-Step Methodology

Caution: Pd₂(dba)₃ and phosphine ligands are air-sensitive. Perform all setup steps under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques.

Materials Required:

  • (2E)-2-Buten-1-ol acetate (E-crotyl acetate): 1.0 mmol (114 mg)

  • Dimethyl malonate: 1.2 mmol (158 mg)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃]: 0.025 mmol (23 mg, 2.5 mol%)

  • Triphenylphosphine (PPh₃): 0.10 mmol (26 mg, 10 mol%)

  • N,O-Bis(trimethylsilyl)acetamide (BSA): 1.2 mmol (244 mg)

  • Potassium acetate (KOAc): 0.05 mmol (5 mg, 5 mol%)

  • Anhydrous Dichloromethane (DCM): 5.0 mL

Step 1: Catalyst Pre-activation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and purge with argon.

  • Add Pd₂(dba)₃ (23 mg) and PPh₃ (26 mg) to the flask.

  • Inject 2.0 mL of anhydrous DCM. Stir the mixture at room temperature for 15 minutes. The dark purple/black solution will transition to a pale yellow-green color, indicating the successful formation of the active Pd(0)(PPh₃)₂ species.

Step 2: Nucleophile Generation In Situ 4. In a separate dry vial purged with argon, dissolve dimethyl malonate (158 mg) in 1.0 mL of anhydrous DCM. 5. Add BSA (244 mg) to the malonate solution. Stir for 5 minutes. 6. Add KOAc (5 mg) to the mixture. Stir for an additional 10 minutes to ensure complete formation of the silyl enol ether intermediate.

Step 3: Reaction Execution 7. Transfer the nucleophile mixture (from Step 2) dropwise into the Schlenk flask containing the active palladium catalyst. 8. Inject (2E)-2-buten-1-ol acetate (114 mg) dissolved in 2.0 mL of DCM into the reaction flask. 9. Seal the flask and stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2, visualize with UV and KMnO₄ stain).

Step 4: Work-up and Isolation 10. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. 11. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue by flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to isolate the pure allylated product.

Self-Validation System (Analytical Signatures)

To ensure the integrity of the protocol and verify regioselectivity without complex assays, analyze the purified product using ¹H NMR spectroscopy (400 MHz, CDCl₃). The system is self-validating based on the distinct chemical shifts of the linear versus branched isomers:

  • Linear (E)-Product (Target): The terminal methyl group will appear as a distinct doublet at approximately δ 1.65–1.70 ppm (J ≈ 6.5 Hz). The internal olefinic protons will appear as a complex multiplet between δ 5.30–5.60 ppm . The methine proton of the malonate moiety will appear as a doublet around δ 3.35 ppm .

  • Branched Product (Impurity): If regiocontrol fails, the branched isomer will exhibit a terminal vinyl group. This is characterized by a multiplet at δ 5.70–5.85 ppm (internal CH) and two distinct doublets (or overlapping doublets of doublets) at δ 5.00–5.15 ppm corresponding to the terminal =CH₂ protons. The methyl group will shift upfield to a doublet at ~1.10 ppm .

References[2] Palladium-Catalyzed para-Selective Allylation of 1-(Cyanomethyl)arenes with Allyl Acetates. Organic Letters. Available at:https://pubs.acs.org/doi/10.1021/acs.orglett.3c00473[1] Tsuji–Trost reaction. Grokipedia. Available at:https://grokipedia.com/Tsuji-Trost_reaction[3] Counterintuitive Kinetics in Tsuji-Trost Allylation: Ion-Pair Partitioning and Implications for Asymmetric Catalysis. Journal of the American Chemical Society. Available at:https://pubs.acs.org/doi/10.1021/ja805400z

Sources

Application

Synthesis of (2E)-2-Buten-1-ol, acetate via Esterification of Crotyl Alcohol: An Application Note and Protocol

For inquiries, please contact: [email protected] Abstract This document provides a comprehensive guide for the synthesis of (2E)-2-Buten-1-ol, acetate, commonly known as crotyl acetate, through the esterification of (E)-...

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Author: BenchChem Technical Support Team. Date: April 2026

For inquiries, please contact: [email protected]

Abstract

This document provides a comprehensive guide for the synthesis of (2E)-2-Buten-1-ol, acetate, commonly known as crotyl acetate, through the esterification of (E)-crotyl alcohol. This application note details the chemical principles, experimental protocols, and analytical characterization methods pertinent to researchers, scientists, and professionals in drug development and organic synthesis. The presented protocols are designed to be robust and reproducible, emphasizing safety, efficiency, and high product purity.

Introduction and Scientific Background

(2E)-2-Buten-1-ol, acetate is a valuable organic intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structure, featuring a reactive double bond and an ester functional group, makes it a versatile building block in organic chemistry. One of its notable applications is in the synthesis of Vitamin A and its derivatives.[1][2]

The synthesis of crotyl acetate is most commonly achieved through the esterification of crotyl alcohol. This reaction involves the treatment of the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Mechanistic Insights: The Esterification Pathway

The esterification of an alcohol can proceed through several mechanisms, with the Fischer esterification being a classic example of an acid-catalyzed process.[3] In this reversible reaction, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[4] To drive the equilibrium towards the product side, an excess of one reactant is often used, or a product (typically water) is removed.[5][6]

Alternatively, and often more efficiently for alcohols, esterification can be achieved using a more reactive acylating agent like an acid anhydride or an acyl chloride.[7] When using acetic anhydride, the reaction is often catalyzed by a base, such as pyridine or triethylamine.[8] The base serves to activate the alcohol and to neutralize the carboxylic acid byproduct, driving the reaction to completion.

The mechanism for base-catalyzed acetylation with acetic anhydride involves the nucleophilic attack of the alcohol on the carbonyl carbon of the anhydride. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate, which is then readily attacked by the alcohol.

Experimental Guide: Synthesis of (2E)-2-Buten-1-ol, acetate

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of (2E)-2-Buten-1-ol, acetate.

Materials and Equipment

Reagents:

ReagentGradeSupplierCAS No.
(E)-Crotyl alcohol ((2E)-But-2-en-1-ol)≥98%Sigma-Aldrich6117-91-5[9]
Acetic anhydrideReagentPlus®, ≥99%Sigma-Aldrich108-24-7
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentFisher ScientificN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific7757-82-6
1 M Hydrochloric Acid (HCl)Certified ARFisher ScientificN/A
Brine (Saturated NaCl solution)ACS ReagentFisher ScientificN/A

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

  • NMR spectrometer (¹H and ¹³C)

  • FT-IR spectrometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Synthesis Protocol: Acetylation with Acetic Anhydride and Pyridine

This protocol is adapted from established procedures for the O-acetylation of alcohols.[7]

Step 1: Reaction Setup

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-crotyl alcohol (1.0 equiv., e.g., 10.0 g, 138.7 mmol) in anhydrous pyridine (2-10 mL/mmol, e.g., 280 mL).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Acetic Anhydride

  • Slowly add acetic anhydride (1.5 equiv., e.g., 21.2 g, 208.0 mmol) to the cooled solution dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Step 3: Reaction Monitoring

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (crotyl alcohol) is completely consumed.

Step 4: Quenching and Work-up

  • Once the reaction is complete, quench the reaction by the slow addition of dry methanol to consume any excess acetic anhydride.

  • Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.[7]

  • Dilute the residue with dichloromethane (or ethyl acetate).

  • Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acetic acid), and finally with brine.[7][10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Step 5: Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure (2E)-2-Buten-1-ol, acetate.[8]

Alternative Protocol: Using Acetyl Chloride and Triethylamine

An alternative procedure involves the use of acetyl chloride and triethylamine.[8]

  • Dissolve crotyl alcohol (50 mmol, 3.6 g) and triethylamine (70 mmol, 9.0 mL) in dichloromethane (25 mL) in a dry three-necked flask.[8]

  • Cool the solution to 0 °C.

  • Slowly add a solution of acetyl chloride (70 mmol, 4.6 mL) in 25 mL of dichloromethane dropwise.[8]

  • After addition, heat the mixture under reflux for 12 hours.[8]

  • After cooling, filter off the precipitate (triethylamine hydrochloride).[8]

  • Wash the organic solution with saturated NaHCO₃ solution and distilled water.[8]

  • Dry the organic phase over Na₂SO₄.[8]

  • Filter and carefully remove the solvent under reduced pressure.[8]

  • Purify the product by distillation (e.g., at 80 °C under 20 mbar).[8]

Characterization and Quality Control

The identity and purity of the synthesized (2E)-2-Buten-1-ol, acetate must be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the vinyl protons, the methylene protons adjacent to the oxygen, the methyl group of the acetate, and the methyl group of the crotyl moiety. The coupling constants of the vinyl protons will confirm the (E)-stereochemistry.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (carbonyl, vinyl, methylene, and methyl carbons).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1740 cm⁻¹ and a C-O stretching band around 1240 cm⁻¹.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis will confirm the molecular weight of the product (114.14 g/mol ) and can be used to assess its purity.[11]

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [11]
Appearance Colorless liquid
Boiling Point 128-130 °C
Density ~0.919 g/cm³

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis Reactants Crotyl Alcohol + Pyridine Reagent_Add Add Acetic Anhydride at 0°C Reactants->Reagent_Add Reaction Stir at RT (Monitor by TLC) Reagent_Add->Reaction Quench Quench with MeOH Reaction->Quench Evaporation Co-evaporate with Toluene Quench->Evaporation Extraction DCM Extraction & Aqueous Washes Evaporation->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Distillation Distillation Concentration->Distillation Product (2E)-2-Buten-1-ol, acetate Distillation->Product Analysis Characterization (NMR, IR, GC-MS) Product->Analysis

Caption: Workflow for the synthesis of (2E)-2-Buten-1-ol, acetate.

Troubleshooting and Expert Insights

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure all reagents are anhydrous, as water can hydrolyze the acetic anhydride. Driving the reaction to completion can be facilitated by using a slight excess of the acetylating agent. The work-up procedure, particularly the aqueous washes, should be performed efficiently to minimize product loss.

  • Product Decomposition: While crotyl acetate is relatively stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition or isomerization. It is crucial to neutralize the reaction mixture properly during the work-up.

  • Purification Challenges: The boiling point of the product is relatively low, so care must be taken during the removal of the solvent under reduced pressure to avoid co-evaporation of the product. Distillation should be performed under an appropriate vacuum to avoid high temperatures that could lead to decomposition.

Conclusion

The esterification of (E)-crotyl alcohol with acetic anhydride in the presence of pyridine is an effective and reliable method for the synthesis of (2E)-2-Buten-1-ol, acetate. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining a high-purity product. Careful execution of the experimental steps and rigorous analytical characterization are paramount to ensuring the quality of the final compound for its intended applications in research and development.

References

  • Iron-Catalysed Allylation-Hydrogenation Sequences as Masked Alkyl-Alkyl Cross-Couplings - Supporting Information. (n.d.). University of Regensburg. Retrieved from [Link]

  • Blankley, C. J., Sauter, F. J., & House, H. O. (n.d.). Acetic acid, diazo-, trans-2-butenyl ester. Organic Syntheses. Retrieved from [Link]

  • US4301084A - Process for the preparation of carboxylic acid esters of β-formyl-crotyl alcohol by an allyl rearrangement. (n.d.). Google Patents.
  • Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of crotyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

  • US20020177730A1 - Process for preparing C5 acetate. (n.d.). Google Patents.
  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). PatSnap Eureka. Retrieved from [Link]

  • Esters. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A. (n.d.). Google Patents.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Crotyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Buten-1-ol, acetate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • How to purify an organic salt (acetate) from impurities. (2017, May 22). ResearchGate. Retrieved from [Link]

  • The Fischer Esterification. (n.d.). WVU Community. Retrieved from [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021, October 6). Glycoscience Protocols. Retrieved from [Link]

  • Acetate derivatives of alcohols. (n.d.). CalTech GPS. Retrieved from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. Retrieved from [Link]

  • 3-n-BUTYL-2,4-PENTANEDIONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2-Buten-1-ol, 1-acetate, (2E)-. (n.d.). PubChem. Retrieved from [Link]

  • CROTYL ACETATE. (n.d.). Mol-Instincts. Retrieved from [Link]

  • EP0002027B1 - Process for the preparation of 2-butene-1-ol compounds by isomerization of .... (n.d.). Google Patents.
  • What is the best work-up for acetic anhydride/pyradine acetylation?. (2019, July 31). ResearchGate. Retrieved from [Link]

  • Determination of acetate in pharmaceutical products by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of trimaleimide containing triazine ring. (n.d.). Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • METHOD FOR ACETATE PEAK IDENTIFICATION. (2025, December 5). Laxmi Enterprise. Retrieved from [Link]

  • Buta-2,3-dien-1-ol. (2017, November 7). Organic Syntheses. Retrieved from [Link]

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Method

enantioselective asymmetric allylic substitution of 2-Buten-1-ol, acetate, (2E)-

An Application and Protocol Guide for the Enantioselective Asymmetric Allylic Substitution of (E)-Crotyl Acetate Authored by: Gemini, Senior Application Scientist Abstract The enantioselective asymmetric allylic substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Enantioselective Asymmetric Allylic Substitution of (E)-Crotyl Acetate

Authored by: Gemini, Senior Application Scientist

Abstract

The enantioselective asymmetric allylic substitution (AAS) is a cornerstone of modern organic synthesis, enabling the construction of stereogenic centers with high fidelity. This guide provides an in-depth exploration of the AAS reaction using (2E)-2-buten-1-ol, acetate, commonly known as (E)-crotyl acetate, as a model substrate. This simple, prochiral molecule serves as an excellent platform for forming valuable chiral building blocks essential for drug discovery and natural product synthesis. We will delve into the mechanistic underpinnings of palladium and iridium-catalyzed systems, offer detailed, field-proven protocols for both C-C and C-N bond formation, and provide expert insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for implementing this powerful transformation.

Theoretical Background and Mechanistic Insights

The power of the AAS reaction lies in its ability to transform a simple achiral starting material into a complex, enantiomerically enriched product in a single step. The reaction is catalyzed by a transition metal complex, typically featuring a chiral ligand.

The generally accepted mechanism for a palladium-catalyzed reaction, known as the Tsuji-Trost reaction, proceeds through several key steps.[1] It begins with the coordination of the low-valent metal catalyst to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group (acetate) departs, forming a cationic η³-π-allylpalladium intermediate.[1] It is at this stage that the chiral ligand, bound to the metal center, establishes a chiral environment. A nucleophile then attacks the π-allyl complex, typically from the face opposite the bulky metal-ligand scaffold. The final step is the release of the product and regeneration of the active catalyst, completing the cycle.[2]

A critical challenge and strategic opportunity in the substitution of crotyl acetate is the control of regioselectivity. The nucleophile can attack either of the two terminal carbons of the π-allyl intermediate, leading to either a branched or a linear product. The choice of metal catalyst is paramount in dictating this outcome.

  • Palladium Catalysis: Historically the most studied, Pd-catalyzed systems, particularly with Trost's diphosphine ligands, are workhorses for this transformation.[2][3] The ligand architecture creates a "chiral pocket" that directs the incoming nucleophile, but regioselectivity can be influenced by the nucleophile and reaction conditions.

  • Iridium Catalysis: Iridium catalysts, often employing phosphoramidite ligands, have emerged as exceptionally effective for delivering the branched, chiral product with high regioselectivity and enantioselectivity.[3][4][5] The unique electronic properties of the iridium center and its ligands favor nucleophilic attack at the more substituted carbon of the allyl moiety.[5]

Catalytic Cycle Diagram

Catalytic_Cycle General Catalytic Cycle for Pd-Catalyzed AAS cluster_cycle cluster_inputs A Pd(0)L* Catalyst B η²-π-Allyl Complex A->B + Substrate C η³-π-Allyl Pd(II) Complex (Cationic) B->C Oxidative Addition (-Leaving Group) D Product Complex C->D + Nucleophile (Nucleophilic Attack) LG Acetate (AcO⁻) C->LG D->A Reductive Elimination (+ Product) Product Chiral Product D->Product Substrate (E)-Crotyl Acetate Substrate->B Nucleophile Nucleophile (Nu⁻) Nucleophile->C Workflow Experimental Workflow for AAS cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Dry Glassware (Flame-dry or Oven-dry) p2 Prepare Inert Atmosphere (Schlenk Line / Glovebox) p1->p2 p3 Prepare Anhydrous, Degassed Solvents p2->p3 r1 In Situ Catalyst Formation p3->r1 r2 Add Substrate & Nucleophile r1->r2 r3 Monitor Reaction (TLC / GC-MS) r2->r3 a1 Aqueous Work-up & Extraction r3->a1 a2 Column Chromatography a1->a2 a3 Structural Confirmation (NMR) a2->a3 a4 Enantiopurity Analysis (Chiral HPLC/SFC) a3->a4

Sources

Application

Application Note: Analytical Method Development for the GC-MS Detection of (2E)-2-Buten-1-ol Acetate

Chemical Profiling and Analytical Context (2E)-2-Buten-1-ol, acetate—commonly referred to as trans-2-butenyl acetate or crotyl acetate—is a volatile allylic ester (Molecular Weight: 114.14 g/mol )[1]. It is highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling and Analytical Context

(2E)-2-Buten-1-ol, acetate—commonly referred to as trans-2-butenyl acetate or crotyl acetate—is a volatile allylic ester (Molecular Weight: 114.14 g/mol )[1]. It is highly valued across multiple scientific domains, serving as a critical electrophilic substrate in transition-metal-catalyzed allylic substitution and cross-coupling reactions[2],[3], as well as a naturally occurring bioactive volatile profiled in various botanical extracts[4].

Because crotyl acetate is highly volatile, thermostable, and possesses a low boiling point (~130 °C), Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique for its separation and quantification[5].

Methodological Rationale: The "Why" Behind the Parameters

To ensure high-fidelity data, the analytical method must be engineered around the specific physicochemical properties of the analyte. The following causal relationships dictate our method design:

  • Stationary Phase Selection (DB-5MS): A 5% phenyl / 95% dimethylpolysiloxane column is chosen over a purely non-polar column. The slight polarizability of the phenyl groups is critical for resolving the trans (2E) isomer from its cis (2Z) counterpart, which possess nearly identical boiling points but slight differences in dipole moments[6].

  • Thermal Focusing: Because crotyl acetate elutes early, a low initial oven temperature (50 °C) is mandatory. This induces "solvent focusing," where the volatile analyte condenses into a narrow band at the head of the column, preventing peak tailing and broadening[2].

  • Ionization and SIM Targeting: Under standard 70 eV Electron Ionization (EI), the molecule fragments predictably. The base peak at m/z 43 corresponds to the stable acetyl cation ( [CH3​CO]+ )[1]. However, because m/z 43 is ubiquitous in background matrices, we must monitor m/z 72 (resulting from the loss of ketene, [M−42]+ ) and the intact molecular ion at m/z 114 to guarantee target specificity.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory blank runs to rule out sample carryover and utilizes an Internal Standard (ISTD) to normalize injection volume discrepancies.

Step 1: Sample and Standard Preparation
  • Solvent Selection: Select a high-purity, volatile organic solvent such as n-hexane or dichloromethane (DCM). Causality: These solvents expand minimally in the GC inlet compared to water or methanol, preventing inlet backflash and protecting the polysiloxane column phase.

  • Internal Standard Addition: Spike all samples and calibration standards with 10 µg/mL of Pentyl Acetate (or an isotopically labeled standard). Causality: This validates the injection process; any deviation in the ISTD peak area >5% flags an injection error or inlet leak.

  • Matrix Extraction: For complex matrices (e.g., plant extracts or crude reaction mixtures), perform a liquid-liquid extraction (LLE) using n-hexane[4]. Dry the organic layer over anhydrous Na2​SO4​ before transferring to a 2 mL autosampler vial.

Step 2: GC-MS Instrument Acquisition

Execute the analysis using the parameters defined in the quantitative tables below. Ensure the MS transfer line is maintained at 250 °C to prevent cold spots where the analyte might condense.

Step 3: System Suitability and Quality Control (QC)
  • Blank Injection: Inject pure solvent before the first sample. The baseline at the expected retention time must show a signal-to-noise (S/N) ratio of < 3.

  • Peak Symmetry: Evaluate the crotyl acetate peak in the mid-level calibration standard. The tailing factor must be between 0.9 and 1.2.

  • Retention Index Verification: Calculate the Kovats Retention Index (RI). On a semi-standard non-polar column, the RI for trans-2-butenyl acetate should fall between 823 and 897[1].

Quantitative Data and Instrument Parameters

Table 1: Physicochemical & Mass Spectrometry Properties
PropertyValue / DescriptionReference
Molecular Formula C6​H10​O2​ PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
Kovats Retention Index ~ 823 - 897 (Non-polar phase)NIST[1]
Base Peak (Quantifier) m/z 43 ( [CH3​CO]+ )PubChem[1]
Qualifier Ions m/z 39, 72, 114PubChem[1]
Table 2: Optimized GC-MS Operating Conditions
ParameterSetting / ValueRationale
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Optimal isomer resolution[4],[5].
Carrier Gas Helium, constant flow at 1.2 mL/minFlat van Deemter curve for ideal efficiency.
Injection Mode Split (10:1 ratio), 1 µL volumePrevents column overloading by the solvent.
Inlet Temperature 250 °CEnsures instantaneous vaporization.
Oven Program 50 °C (hold 2 min) 25 °C/min 250 °CRapid ramp after solvent focusing[2],[5].
Ionization Energy 70 eV (Electron Ionization)Standardized fragmentation matching NIST libraries.
Acquisition Mode SIM (Selected Ion Monitoring)Maximizes sensitivity for trace detection.

Analytical Workflow Visualization

GCMS_Workflow N1 1. Sample Preparation (Hexane Extraction & ISTD Addition) N2 2. GC Injection (Split Mode 10:1, 250°C Inlet) N1->N2 N3 3. Capillary Separation (DB-5MS, 50°C to 250°C Ramp) N2->N3 N4 4. Electron Ionization (70 eV, m/z 43 Base Peak Generation) N3->N4 N5 5. Mass Detection (SIM Mode: m/z 43, 72, 114) N4->N5 N6 6. Data Validation (S/N Ratio, RI Check, Quantitation) N5->N6

GC-MS Analytical Workflow for (2E)-2-Buten-1-ol Acetate Detection.

References

  • PubChem Compound Summary for CID 5363082 : 2-Buten-1-ol, 1-acetate, (2E)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC) : Iron-Catalysed Allylation-Hydrogenation Sequences as Masked Alkyl-Alkyl Cross-Couplings - Supporting Information. Retrieved from: [Link]

  • ResearchGate : Kenaf (Hibiscus cannabinus L.) Leaves and Seed as a Potential Source of the Bioactive Compounds. Retrieved from: [Link]

  • Google Patents (US20020049351A1): Process for making n-butyl esters from butadiene.
  • University of Regensburg : Aluminium and Iron Catalysts as sustainable Alternatives in Synthetic Processes. Retrieved from: [Link]

  • PubMed Central (PMC) : Kenaf (Hibiscus cannabinus L.) Leaves and Seed as a Potential Source of the Bioactive Compounds: Effects of Various Extraction Solvents on Biological Properties. Retrieved from: [Link]

  • ACS Publications : Selective Cross-Coupling of Organic Halides with Allylic Acetates. Retrieved from: [Link]

Sources

Method

The Tsuji-Trost Reaction: A Comprehensive Guide to the Application of (2E)-2-Buten-1-ol, acetate

Introduction: The Strategic Importance of the Tsuji-Trost Reaction In the landscape of modern organic synthesis, the Tsuji-Trost reaction stands as a pillar of carbon-carbon and carbon-heteroatom bond formation.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Tsuji-Trost Reaction

In the landscape of modern organic synthesis, the Tsuji-Trost reaction stands as a pillar of carbon-carbon and carbon-heteroatom bond formation.[1][2] This palladium-catalyzed allylic substitution has proven to be a remarkably versatile and powerful tool, offering a mild and efficient pathway to complex molecular architectures.[3][4] Its significance is particularly pronounced in the pharmaceutical industry and natural product synthesis, where the precise construction of stereocenters and the introduction of diverse functionalities are paramount.[2]

This guide focuses on a specific, yet broadly applicable substrate: (2E)-2-Buten-1-ol, acetate, also known as (E)-crotyl acetate. The presence of a methyl substituent on the allylic backbone introduces key questions of regioselectivity, making it an excellent case study for understanding the subtleties of the Tsuji-Trost reaction. Through a detailed exploration of its reactivity, we will illuminate the causal factors that govern the reaction's outcome, providing researchers, scientists, and drug development professionals with the insights necessary to harness its full synthetic potential.

Core Principles and Mechanistic Insights

The Tsuji-Trost reaction proceeds through a well-defined catalytic cycle, initiated by the interaction of a palladium(0) catalyst with the allylic acetate.[2][5]

The Catalytic Cycle: A Step-by-Step Examination
  • Oxidative Addition: The cycle commences with the coordination of the palladium(0) catalyst to the double bond of (2E)-2-buten-1-ol, acetate. This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond of the acetate leaving group. This key step forms a cationic η³-allylpalladium(II) complex.[2]

  • Nucleophilic Attack: The resulting π-allylpalladium intermediate is an electrophilic species, primed for attack by a nucleophile. The regioselectivity of this attack is a critical aspect of the reaction, particularly with unsymmetrical substrates like (2E)-2-buten-1-ol, acetate. The nucleophile can attack at either the more substituted or the less substituted carbon of the π-allyl ligand. Generally, "soft" nucleophiles (those with a pKa of their conjugate acid < 25) tend to attack the carbon of the allyl group directly.[5]

  • Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the newly formed organic moiety is released from the palladium center through reductive elimination. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Tsuji-Trost reaction.

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle Pd(0)L2 Pd(0)L₂ pi_allyl η³-Allyl-Pd(II)L₂⁺ Pd(0)L2->pi_allyl Oxidative Addition product_complex Product Complex pi_allyl->product_complex Nucleophilic Attack leaving_group Acetate (AcO⁻) pi_allyl->leaving_group product_complex->Pd(0)L2 Reductive Elimination product Allylated Product product_complex->product substrate (2E)-2-Buten-1-ol, acetate nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Application Notes: Mastering the Reaction Parameters

The success of a Tsuji-Trost reaction hinges on the judicious selection of several key parameters. Understanding the role of each component is crucial for achieving high yields and selectivities.

The Palladium Catalyst: The Heart of the Reaction

The choice of the palladium source is the first critical decision. While a variety of palladium(0) and palladium(II) precursors can be used, Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] are common starting points. Palladium(II) sources such as palladium(II) acetate [Pd(OAc)₂] are also frequently employed, as they are reduced in situ to the active Pd(0) species.[6]

Ligands: The Key to Selectivity

Phosphine ligands are integral to the Tsuji-Trost reaction, profoundly influencing its rate and selectivity.[2] The electronic and steric properties of the phosphine ligand can be tuned to control the outcome of the reaction.

  • Monodentate vs. Bidentate Ligands: Monodentate phosphines like triphenylphosphine (PPh₃) are commonly used. Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe), can chelate to the palladium center, creating a more defined and often more reactive catalytic species. The "bite angle" of bidentate ligands can significantly impact regioselectivity.[7]

  • Electron-donating vs. Electron-withdrawing Ligands: The electronic nature of the phosphine ligand affects the electron density at the palladium center, which in turn influences the rate of oxidative addition and the electrophilicity of the π-allylpalladium intermediate. Electron-rich phosphines can accelerate the oxidative addition step.

The Nucleophile: A Diverse Array of Possibilities

A wide range of nucleophiles can be employed in the Tsuji-Trost reaction, making it a powerful tool for constructing various bond types.[8]

  • Soft Nucleophiles: Stabilized carbon nucleophiles, such as malonates, β-ketoesters, and sulfones, are classic examples of "soft" nucleophiles.[5][9] These nucleophiles generally attack the less sterically hindered carbon of the π-allyl intermediate.

  • Heteroatom Nucleophiles: Amines, phenols, and thiols can also serve as effective nucleophiles, leading to the formation of C-N, C-O, and C-S bonds, respectively.[4]

Solvent and Base: The Supporting Cast

The choice of solvent and base can also have a significant impact on the reaction. Anhydrous, aprotic solvents like tetrahydrofuran (THF), dioxane, or toluene are commonly used. The base is required to generate the active nucleophile from its pronucleophile precursor. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides.

Data at a Glance: Influencing Factors in the Tsuji-Trost Reaction

The following table summarizes the impact of key reaction parameters on the outcome of the Tsuji-Trost reaction, providing a quick reference for experimental design.

ParameterVariationEffect on Yield and SelectivityRationale
Palladium Source Pd(0) vs. Pd(II)Generally comparable, Pd(II) may require an in situ reduction step.The active catalyst is Pd(0). Pd(II) precursors are often more stable and easier to handle.[6]
Ligand Electron-donating vs. Electron-withdrawingElectron-donating ligands can increase reaction rates.Increased electron density on palladium facilitates oxidative addition.
Bulky vs. Less HinderedBulky ligands can favor attack at the less substituted position of the π-allyl intermediate.Steric hindrance directs the nucleophile to the more accessible carbon.
Nucleophile "Soft" (pKa > 25) vs. "Hard" (pKa < 25)"Soft" nucleophiles typically attack the carbon of the π-allyl complex. "Hard" nucleophiles may attack the palladium center first.[5]The frontier molecular orbitals of "soft" nucleophiles have a better overlap with the π-allyl ligand.
Solvent Polar Aprotic vs. NonpolarPolar aprotic solvents like THF or DMF often give good results.These solvents can help to stabilize the charged intermediates in the catalytic cycle.
Base Strong vs. WeakThe base must be strong enough to deprotonate the pronucleophile.The concentration of the active nucleophile is dependent on the strength of the base.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical Tsuji-Trost reaction using (2E)-2-buten-1-ol, acetate.

Protocol 1: Palladium-Catalyzed Allylic Alkylation of Dimethyl Malonate

This protocol describes the reaction of (2E)-2-buten-1-ol, acetate with dimethyl malonate, a classic "soft" nucleophile.

Materials:

  • (2E)-2-Buten-1-ol, acetate

  • Dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF to the suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve Pd₂(dba)₃ (0.01 equivalents) and dppe (0.04 equivalents) in anhydrous THF.

  • Add the catalyst solution to the solution of the sodium salt of dimethyl malonate.

  • Add (2E)-2-buten-1-ol, acetate (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylated product.

Caption: A general workflow for the Tsuji-Trost allylation.

Conclusion: A Versatile Tool for Modern Synthesis

The Tsuji-Trost reaction of (2E)-2-buten-1-ol, acetate serves as an exemplary system for understanding the principles of palladium-catalyzed allylic substitution. By carefully controlling the reaction parameters—catalyst, ligand, nucleophile, solvent, and base—researchers can achieve high levels of control over the reaction's outcome. This guide has provided a comprehensive overview of the mechanistic underpinnings, practical considerations, and a detailed protocol to empower scientists in their pursuit of novel and complex molecular targets. The continued exploration and application of this remarkable reaction will undoubtedly lead to further innovations in the fields of medicine and materials science.

References

  • Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. PMC. [Link]

  • Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Request PDF. [Link]

  • Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Achieving Chemo-, Regio-, and Stereoselectivity in Palladium-Catalyzed Reaction of γ-Borylated Allylic Acetates. ACS Figshare. [Link]

  • Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. RSC Publishing. [Link]

  • Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal. [Link]

  • Tsuji–Trost reaction. Wikipedia. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. PMC. [Link]

  • Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. PMC. [Link]

  • Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University. [Link]

  • Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chemical Science (RSC Publishing). [Link]

  • Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science (RSC Publishing). [Link]

  • Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Semantic Scholar. [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PMC. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles. PMC. [Link]

  • An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. PMC. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [https://doyle.princeton.edu/wp-content/uploads/sites/2 Doyle Group/files/publications/2017_doyle_natchem_sterimol.pdf]([Link] Doyle Group/files/publications/2017_doyle_natchem_sterimol.pdf)

  • Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles. PMC. [Link]

  • n-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. Beilstein Journal of Organic Chemistry. [Link]

  • Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. ResearchGate. [Link]

  • The allylation of soft carbon nucleophiles with π-allyl palladium species represents an important. Thieme. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]

  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry (RSC Publishing). [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

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Application

Advanced Applications of (2E)-2-Buten-1-ol Acetate (trans-Crotyl Acetate) in Natural Product Total Synthesis

Executive Overview (2E)-2-Buten-1-ol acetate, commonly known as trans-crotyl acetate, is a highly versatile C4 electrophilic building block in modern organic synthesis. Characterized by its allylic acetate moiety and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(2E)-2-Buten-1-ol acetate, commonly known as trans-crotyl acetate, is a highly versatile C4 electrophilic building block in modern organic synthesis. Characterized by its allylic acetate moiety and an (E)-configured double bond, it serves as a cornerstone reagent in transition-metal-catalyzed allylic substitutions. For drug development professionals and synthetic chemists, mastering the divergent reactivity of crotyl acetate—specifically its ability to yield either linear or branched architectures depending on the catalytic metal and ligand environment—is essential for the total synthesis of complex polyketides, macrolides, and functionalized heterocycles.

Mechanistic Divergence: The Catalyst Dictates the Pathway

The true synthetic power of (2E)-crotyl acetate lies in its divergent regioselectivity. Upon oxidative addition to a low-valent transition metal, the acetate leaving group is expelled, generating a metal-allyl intermediate. The subsequent nucleophilic attack is entirely dictated by the nature of the metal center and its ligand sphere.

Palladium-Catalyzed Tsuji-Trost Allylation (Thermodynamic Control)

Under standard Palladium(0) catalysis, the oxidative addition of (2E)-crotyl acetate generates an η3 -allyl palladium intermediate. When reacted with soft carbon or heteroatom nucleophiles, the attack predominantly occurs at the less sterically hindered terminal carbon. This results in the formation of the linear (E)-product 1. In cases of palladium-catalyzed allylic amination, it has been observed that linear products often result from the thermodynamically controlled isomerization of initially formed branched products, a pathway that can be shut down by the strategic use of basic additives 2.

Iridium-Catalyzed Asymmetric Allylic Alkylation (Kinetic/Ligand Control)

In stark contrast to Palladium, Iridium(I) catalysis—particularly when paired with chiral phosphoramidite ligands—forces the nucleophile to attack the more substituted carbon of the π -allyl iridium complex. This highly regioselective alkylation at the substituted allylic terminus yields branched products bearing a new chiral secondary or tertiary stereocenter [[3]](). This kinetic control is paramount for installing the vicinal stereocenters ubiquitous in polyketide natural products 4.

G Crotyl (2E)-Crotyl Acetate (Electrophile) PdCat Pd(0) Catalysis (Tsuji-Trost) Crotyl->PdCat Oxidative Addition IrCat Ir(I) Catalysis (Asymmetric Allylic Alkylation) Crotyl->IrCat Oxidative Addition PdInt η³-Allyl Palladium Intermediate PdCat->PdInt IrInt π-Allyl Iridium Intermediate IrCat->IrInt Linear Linear (E)-Product (Thermodynamic/Steric Control) PdInt->Linear Soft Nucleophile Attack (Less Substituted Terminus) Branched Branched Chiral Product (Kinetic/Ligand Control) IrInt->Branched Nucleophile Attack (More Substituted Terminus)

Divergent regioselectivity of crotyl acetate under Pd vs. Ir catalysis.

Advanced Applications & Expert Insights

Late-Stage C-H Functionalization via Rhodium Catalysis

Beyond traditional allylic alkylations, (2E)-crotyl acetate serves as a unique alkylating agent in Rh(III)-catalyzed C–H functionalization. For instance, in the direct ortho-alkylation of azobenzenes, crotyl acetate acts as an atom-economic electrophile under air, providing highly specific linear alkylation products without the need for pre-functionalized aryl halides 5.

The Krische Anomaly: Oxidation-Level Coupling Limitations

In the realm of transfer hydrogenative C–C coupling (carbonyl allylation from the alcohol/aldehyde oxidation level), a critical mechanistic nuance exists. While allyl acetate couples efficiently, crotyl acetate does not couple under standard Ir-catalyzed transfer hydrogenation conditions. To achieve the desired crotylation, synthetic chemists must instead use its branched isomer, 3-acetoxy-1-butene, which readily forms the required reactive intermediate to deliver the homoallylic alcohol products 6. This highlights the necessity of matching the specific allylic isomer to the kinetic demands of the catalytic cycle.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Linear Allylic Alkylation (Tsuji-Trost)

Objective: Synthesis of linear (E)-alkylated malonates using (2E)-crotyl acetate. Causality & Rationale: We utilize N,O-Bis(trimethylsilyl)acetamide (BSA) and catalytic KOAc to generate the malonate nucleophile in situ. This avoids the use of strong, stoichiometric bases (like NaH) which can lead to double alkylation or unwanted thermodynamic isomerization of the product.

  • Preparation: Flame-dry a Schlenk flask under argon. Add [Pd(allyl)Cl]2​ (1.0 mol%) and triphenylphosphine ( PPh3​ , 4.0 mol%).

  • Solvation & Activation: Dissolve the catalysts in anhydrous CH2​Cl2​ (0.2 M). Stir for 15 minutes at room temperature. Validation Checkpoint: The solution should transition from a pale yellow suspension to a clear, bright yellow solution, indicating the formation of the active Pd(0)-PPh3​ complex.

  • Reagent Addition: Add dimethyl malonate (1.2 equiv), followed by BSA (1.2 equiv) and a catalytic amount of KOAc (5 mol%). Stir for 5 minutes.

  • Electrophile Addition: Add (2E)-crotyl acetate (1.0 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir at room temperature. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). (2E)-crotyl acetate is UV-inactive but stains bright yellow/brown with KMnO4​ . The linear product will be UV-active and elute with a lower Rf​ .

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

  • Analytical Validation: Analyze the crude mixture by GC-MS or 1H NMR to confirm the linear-to-branched ratio. The linear (E)-alkene protons will appear as distinct multiplets around δ 5.4–5.6 ppm, whereas a branched product would show terminal alkene protons ( δ 4.9–5.1 ppm).

Protocol B: Iridium-Catalyzed Asymmetric Branched Alkylation (AAA)

Objective: Enantioselective synthesis of branched allylic architectures. Causality & Rationale: The use of a chiral phosphoramidite ligand creates a deep, sterically demanding chiral pocket. This overrides the natural preference for attack at the less hindered terminus, forcing the nucleophile to attack the more substituted carbon of the Ir- π -allyl complex, thereby establishing a new stereocenter with high enantiomeric excess (ee).

  • Catalyst Pre-formation: In a glovebox, charge a vial with [Ir(cod)Cl]2​ (2.0 mol%) and a chiral phosphoramidite ligand (e.g., Feringa's ligand, 4.0 mol%).

  • Activation: Add anhydrous THF (0.1 M) and a primary amine activator (e.g., n -propylamine, 10 mol%). Validation Checkpoint: Stir for 30 minutes. The cleavage of the chloride bridge and formation of the active monomeric Ir-complex is visually confirmed by a color shift from deep orange/red to a pale, translucent yellow.

  • Substrate Addition: Add the nucleophile (e.g., a pre-formed sodium enolate or amine, 1.2 equiv) and (2E)-crotyl acetate (1.0 equiv).

  • Execution: Seal the vial and stir at room temperature for 12–24 hours.

  • Workup & Purification: Filter the crude mixture directly through a short pad of silica gel (eluting with Et2​O ) to remove the metal catalyst before concentration.

  • Analytical Validation: Determine the branched/linear ratio via 1H NMR. Critical Step: Enantiomeric excess MUST be determined via chiral stationary phase HPLC (e.g., Chiralcel OD-H or Chiralpak AD-H) against a racemic standard.

Quantitative Data Synthesis

The following table summarizes the divergent behavior of (2E)-crotyl acetate across different catalytic systems, highlighting how the choice of metal dictates the structural outcome of the total synthesis campaign.

ParameterPalladium (Tsuji-Trost)Iridium (AAA)Rhodium (C-H Activation)Ruthenium (Water-Gas Shift)
Catalyst Precursor [Pd(allyl)Cl]2​ [Ir(cod)Cl]2​ [Cp∗RhCl2​]2​ Ru3​(CO)12​
Typical Ligand PPh3​ , dppeChiral PhosphoramiditeNone ( Cp∗ acts as ligand)Achiral Amine
Regioselectivity >95% Linear (E)>95% Branched100% Linear (ortho-C-H)>90% Branched
Stereocontrol Poor (Achiral)Excellent (up to 99% ee)N/AModerate (syn/anti)
Mechanistic Driver Thermodynamic / StericKinetic / Ligand-DirectedOxidative Addition / C-HTransfer Hydrogenation
Literature Ref. 1, 2[[3]]()57

References

  • Grokipedia. Crotyl group.[4]

  • Grokipedia. Tsuji–Trost reaction.[1]

  • Journal of the American Chemical Society. Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters and Allylic Alcohols: Unique Regio- and Stereoselectivity.[3]

  • Organic Letters. A Unique Alkylation of Azobenzenes with Allyl Acetates by RhIII-Catalyzed C–H Functionalization.[5]

  • PMC / NIH. Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction.[7]

  • The Journal of Organic Chemistry. Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination.[2]

  • Journal of the American Chemical Society. Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate.[6]

Sources

Method

iridium-catalyzed cross-coupling reactions with 2-Buten-1-ol, acetate, (2E)-

Application Note & Protocol: Iridium-Catalyzed Regioselective Allylic Substitution with 2-Buten-1-ol, acetate, (2E)- Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Iridium-Catalyzed Regioselective Allylic Substitution with 2-Buten-1-ol, acetate, (2E)-

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, regiocontrol, and validated experimental methodologies for (E)-crotyl acetate cross-coupling.

Executive Summary & Strategic Utility

In transition-metal-catalyzed allylic substitution, the choice of metal dictates the regiochemical outcome of the product. While palladium catalysis classically directs soft nucleophiles to the less sterically hindered terminus of an allyl system (yielding linear products), iridium catalysis fundamentally inverts this paradigm.

When utilizing 2-Buten-1-ol, acetate, (2E)- (commonly known as (E)-crotyl acetate) as the electrophile, iridium-based systems uniquely direct nucleophilic attack to the more substituted allylic terminus[1]. This methodology is highly prized in drug development for its ability to construct complex, branched architectures—specifically tertiary and quaternary carbon centers—from simple, linear starting materials[2].

Mechanistic Insights: The Iridium Advantage

The regioselectivity of iridium-catalyzed allylic alkylation is not merely a steric phenomenon; it is driven by the electronic architecture of the active catalyst and non-covalent interactions.

  • Active Catalyst Formation: The active species is generated in situ from [Ir(cod)Cl]2 and a phosphite ligand, typically P(OPh)3. This combination undergoes cyclometalation of the phenyl group on the ligand, forming a stable monophosphite resting state[3].

  • Stereospecific π -Allyl Formation: Oxidative addition of (E)-crotyl acetate yields a syn- π -allyl iridium(III) intermediate[1].

  • Regiocontrol via Non-Covalent Interactions: Detailed computational studies reveal that the regioselectivity for the branched product is governed by a series of weak, attractive noncovalent interactions. Specifically, hydrogen-bond acceptors on the incoming nucleophile interact with the vinyl C–H bond of the alkene ligand, guiding outer-sphere attack precisely to the substituted terminus[3].

Exception in Transfer Hydrogenative Conditions

It is critical to note that the reactivity of (E)-crotyl acetate is highly dependent on the catalytic environment. Under standard transfer hydrogenative conditions (where alcohols serve as both the reductant and the nucleophile precursor), (E)-crotyl acetate fails to couple. To achieve C-crotylation in these specific redox-neutral systems, researchers must employ the structural isomer, 3-acetoxy-1-butene, which readily forms the requisite allyl-iridium species[4].

Quantitative Data: Regioselectivity Profiles

The following table summarizes the regiochemical divergence based on the metal catalyst and the stereochemistry of the crotyl acetate substrate.

Catalyst SystemElectrophile SubstrateNucleophileRegioselectivity (Branched : Linear)Ref
[Ir(cod)Cl]2 / P(OPh)3(E)-Crotyl Acetate Dimethyl sodiomalonate97 : 3 [1]
[Ir(cod)Cl]2 / P(OPh)3(Z)-Crotyl AcetateDimethyl sodiomalonate18 : 82[1]
Pd(PPh3)4(Baseline)(E)-Crotyl AcetateDimethyl sodiomalonate< 5 : > 95N/A
[Ir(cod)Cl]2 / BIPHEPAllyl AcetateBenzylic AlcoholsExclusive C-allylation

Insight: The (E)-isomer is strictly required to achieve high selectivity for the branched product under Ir-catalysis, as it specifically forms the syn- π -allyl intermediate[1].

Experimental Protocol: Regioselective Allylic Alkylation

This protocol details the cross-coupling of (E)-crotyl acetate with dimethyl sodiomalonate to yield the branched allylic product.

Reagents & Materials:

  • 2-Buten-1-ol, acetate, (2E)- (Substrate, 1.0 equiv)

  • [Ir(cod)Cl]2 (Precatalyst, 2.0 mol% Ir)

  • Triphenyl phosphite, P(OPh)3 (Ligand, 4.0 mol%)

  • Dimethyl malonate (Pro-nucleophile, 1.2 equiv)

  • Sodium hydride, NaH (60% dispersion in mineral oil, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous and rigorously degassed.

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox/Schlenk Line):

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ir(cod)Cl]2 (2.0 mol%) and P(OPh)3 (4.0 mol%) in 2.0 mL of degassed THF. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing is mandatory to allow the cyclometalation of the phosphite ligand, forming the active monophosphite Ir(I) species[3]. The P/Ir ratio must be strictly maintained between 1:1 and 2:1; excess phosphite will poison the open coordination sites required for the subsequent oxidative addition[1].

  • Nucleophile Generation (Self-Validating Step):

    • Action: In a separate flask, suspend NaH (1.2 equiv) in 3.0 mL of THF at 0 °C. Add dimethyl malonate (1.2 equiv) dropwise.

    • Causality & Validation: Deprotonation generates the requisite soft nucleophile. The immediate evolution of hydrogen gas ( H2​ ) serves as a self-validating visual indicator of successful enolate formation. Stir until gas evolution ceases to ensure no unreacted NaH remains, which could otherwise degrade the electrophile.

  • Cross-Coupling Reaction:

    • Action: Transfer the activated iridium catalyst solution to the nucleophile flask via cannula. Immediately add (E)-crotyl acetate (1.0 equiv) via syringe. Heat the reaction mixture to 50 °C and stir for 12 hours.

    • Causality: Heating facilitates the outer-sphere nucleophilic attack on the syn- π -allyl iridium intermediate. The H-bonding guidance between the nucleophile and the intermediate ensures attack at the substituted terminus[3],[1].

  • Workup & Isolation:

    • Action: Cool the reaction to room temperature and quench with saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc) to isolate the branched product.

Visualizing the Catalytic Cycle

IrCatalyticCycle Ir1 Ir(I) Active Catalyst [Ir(cod)Cl]2 + P(OPh)3 OxAdd Oxidative Addition (E)-Crotyl Acetate Ir1->OxAdd Coordination PiAllyl syn-π-Allyl-Ir(III) Complex (Resting State) OxAdd->PiAllyl -OAc Cleavage NucAttack Outer-Sphere Attack (Sodiomalonate) PiAllyl->NucAttack H-Bonding Guidance Product Branched Product (Substituted Terminus) NucAttack->Product Reductive Elimination Product->Ir1 Catalyst Regeneration

Figure 1: Ir-catalyzed allylic substitution cycle highlighting regioselective nucleophilic attack.

References

  • Takeuchi, R., & Kashio, M. (2001). Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters and Allylic Alcohols: Unique Regio- and Stereoselectivity. Journal of the American Chemical Society. URL: [Link]

  • Bower, I. S., et al. (2015). Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. Journal of the American Chemical Society (The Hartwig Group). URL: [Link]

  • Kim, I. S., et al. (2008). Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate. Journal of the American Chemical Society (PMC). URL: [Link]

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Technical Notes & Optimization

Troubleshooting

how to separate E and Z isomers of 2-buten-1-ol acetate

Welcome to the Isomeric Resolution Support Center. As a Senior Application Scientist, I frequently assist research and process chemistry teams in resolving one of the most notoriously difficult separations in synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isomeric Resolution Support Center. As a Senior Application Scientist, I frequently assist research and process chemistry teams in resolving one of the most notoriously difficult separations in synthetic chemistry: isolating the E (trans) and Z (cis) geometric isomers of 2-buten-1-ol acetate (crotyl acetate).

Because these isomers share nearly identical polarities and boiling points, standard purification methods typically fail. This guide provides the causal logic, validated protocols, and troubleshooting steps required to successfully separate these isomers across analytical, preparative, and bulk scales.

Separation Workflow Strategy

Workflow A Crotyl Acetate (E/Z Mixture) B Scale of Separation? A->B C Analytical / Micro-Prep (< 50 mg) B->C D Preparative Scale (50 mg - 5 g) B->D E Bulk Scale (> 50 g) B->E F Silver-Ion HPLC (Ag-HPLC) C->F Highest Resolution D->F Thermally Sensitive G Preparative GC (PEG Phase) D->G High Volatility H Spinning Band Fractional Distillation E->H High Theoretical Plates

Decision tree for selecting the optimal E/Z crotyl acetate separation method based on scale.

Quantitative Comparison of Separation Methods

To select the appropriate method, compare the quantitative parameters and expected recoveries in the table below.

Separation MethodTarget ScaleResolution MechanismTypical E/Z Elution OrderTheoretical Plates RequiredExpected Recovery
Silver-Ion HPLC < 1 g π -complexation (Sterics)E elutes before ZN/A (Isocratic)> 95%
Preparative GC 50 mg - 5 gVapor pressure / DipoleE elutes before Z> 10,00070 - 85%
Fractional Distillation > 50 gBoiling point differenceE distills before Z> 50 (Spinning Band)60 - 80%

FAQ & Troubleshooting Center

Q1: Why does standard silica gel chromatography fail to separate E and Z crotyl acetate? Causality: Standard normal-phase silica gel separates molecules based on hydrogen bonding and dipole-dipole interactions. In crotyl acetate, the highly polar acetate group dominates the molecule's interaction with the silica. This overwhelming polar interaction completely masks the minute dipole difference caused by the E/Z alkene geometry, resulting in co-elution. To separate them, you must transition to a mechanism that recognizes spatial geometry, such as π -complexation.

Q2: How does Silver-Ion Chromatography (Ag-HPLC) solve this? Causality: Silver ions ( Ag+ ) act as Lewis acids that interact with the π -electrons of the alkene (Lewis base) to form a reversible coordination complex. The geometry of the Z (cis) isomer allows the double bond to approach the silver ion with less steric hindrance from the terminal methyl and acetoxymethyl groups. Consequently, the Z isomer binds more tightly to the stationary phase and elutes later than the E isomer. The dynamics of the allyl moiety and its coordination are highly sensitive to these steric environments 1.

Mechanism Ag Ag+ Stationary Phase (Electron Acceptor) EluteE Weak Pi-Complex Elutes First Ag->EluteE Fast Partitioning EluteZ Strong Pi-Complex Elutes Second Ag->EluteZ Slow Partitioning E E-Isomer (Trans) High Steric Hindrance E->Ag Reversible Binding Z Z-Isomer (Cis) Low Steric Hindrance Z->Ag Reversible Binding

Mechanistic pathway of Silver-Ion HPLC separating E and Z isomers via pi-complexation.

Q3: My Ag-HPLC peaks are tailing severely, and resolution is dropping over time. What is happening? Troubleshooting: Silver ions are likely being stripped from the column, or your sample/mobile phase contains trace water or peroxides that are oxidizing the Ag+ to Ag0 (which will appear as a blackening of the column bed). Solution: Ensure your mobile phase is strictly anhydrous. Install a sacrificial silica pre-column to scavenge moisture before it reaches the silver-ion bed.

Q4: Can I use Preparative GC instead of HPLC? Causality: Yes. Crotyl acetate is highly volatile. A polar stationary phase like Polyethylene Glycol (PEG / Carbowax) interacts with the slightly different dipole moments of the isomers. Running the GC isothermally maximizes the separation factor ( α ) for close-boiling isomers, a technique frequently relied upon when analyzing and isolating crotyl acetate mixtures 2.

Q5: Is it possible to separate them via distillation at a bulk scale? Troubleshooting: The boiling points of E and Z crotyl acetate are extremely close (typically within ~3°C of each other). Standard distillation columns (like a Vigreux) have insufficient theoretical plates (usually 3-5) to resolve them. You must use a spinning band distillation column capable of 50-100 theoretical plates. This high-efficiency method is standard practice in industrial processes for separating stereoisomers of related halogenated crotyl acetates . If your distillate fractions show a shifting E/Z ratio but no pure isolation, your reflux ratio is too low. Increase the reflux ratio to at least 20:1.

Validated Experimental Protocols

Protocol 1: Silver-Ion HPLC (Ag-HPLC) Separation

This protocol is ideal for high-purity isolation of < 1 gram of material.

  • Stationary Phase Preparation: If a commercial Ag-HPLC column is unavailable, convert a standard Strong Cation Exchange (SCX) column (e.g., benzenesulfonic acid bonded phase) by flushing it with an aqueous solution of 0.1 M AgNO3​ at 0.5 mL/min for 60 minutes. Follow with a strict water wash, condition with methanol, and finally equilibrate with hexane.

  • Mobile Phase Equilibration: Prepare an isocratic mobile phase of Hexane/Acetone (99.5:0.5, v/v). The trace acetone acts as a weak competing ligand to prevent the irreversible binding of the alkenes to the silver ions.

  • Sample Injection: Dissolve the crotyl acetate E/Z mixture in pure hexane (10 mg/mL). Inject 20-50 µL for analytical scale, or up to 500 µL for semi-prep columns.

  • Detection & Collection: Monitor UV absorbance at 210 nm (optimal for alkene/ester absorption). Collect the first major peak (E-isomer) and the second major peak (Z-isomer).

  • Self-Validation System: Calculate the resolution ( Rs​ ) between the two peaks from your first run. If Rs​<1.5 , the interaction with the silver is too weak. Decrease the acetone concentration to 0.2% to force stronger, longer interactions with the stationary phase.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This protocol is ideal for volatile isolation between 50 mg and 5 grams.

  • Column Selection: Install a thick-film polar column, such as a PEG (Polyethylene Glycol / Carbowax) phase (e.g., 30 m x 0.53 mm ID, 1.0 µm film thickness).

  • Thermal Parameters: Set the injector temperature to 200°C. Run the oven isothermally at 105°C. Do not use a temperature gradient; isothermal conditions are mandatory to maximize the separation factor for these isomers.

  • Carrier Gas: Use Helium at a high linear velocity (e.g., 40 cm/sec) to handle the high sample load without band broadening.

  • Fraction Collection: Route the detector outlet to a fraction collector equipped with glass traps cooled by a dry ice/acetone bath (-78°C) to prevent the highly volatile crotyl acetate from escaping.

  • Self-Validation System: Re-inject a 1 µL aliquot of the collected fractions onto an analytical GC-FID using a different column phase (e.g., DB-5) to verify isomeric purity. Target purity should exceed 98%.

References

  • Title: Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: International Application Published Under the Patent Cooperation Treaty (PCT)
  • Title: Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

Sources

Optimization

improving linear to branched regioselectivity in 2-Buten-1-ol, acetate, (2E)- alkylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling and improving the regio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling and improving the regioselectivity of the palladium-catalyzed allylic alkylation of (2E)-2-buten-1-ol, acetate, a common substrate in the Tsuji-Trost reaction. Our goal is to help you steer the reaction towards the desired branched isomer over the linear alternative.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of the Tsuji-Trost reaction?

A: Regioselectivity refers to the preference for bond formation at one position over another. In the alkylation of (2E)-2-buten-1-ol, acetate (a crotyl-type substrate), the nucleophile can attack the generated π-allylpalladium intermediate at two distinct carbons. Attack at the more substituted internal carbon (C2) yields the branched product, while attack at the less substituted terminal carbon (C4) yields the linear product. Controlling this selectivity is a critical challenge in synthesis.

Q2: Why is my reaction defaulting to the linear product?

A: The formation of the linear product is often the thermodynamically favored and sterically most accessible outcome.[1][2] Nucleophilic attack on terminal π-allyl palladium complexes typically occurs at the least hindered position.[1] To favor the branched product, reaction conditions must be kinetically controlled to direct the nucleophile to the more substituted carbon of the π-allyl intermediate.

Q3: What are the primary factors that control branched vs. linear selectivity?

A: Several interacting parameters govern the regiochemical outcome.[3] The most influential factors are:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount.[4][5]

  • Nucleophile: The nature of the nucleophile (soft vs. hard, steric bulk) plays a significant role.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst and intermediate species.

  • Leaving Group: While the substrate is defined, it's important to recognize that the leaving group can influence the ionization step.[1]

Troubleshooting Guide: Improving Branched Regioselectivity

This section addresses specific experimental issues in a question-and-answer format, providing both the mechanistic rationale and actionable protocols.

Issue 1: Predominant Formation of the Linear Isomer

Question: My reaction with a standard nucleophile like dimethyl malonate is yielding over 90% of the linear product using a common ligand like triphenylphosphine (PPh₃). How can I reverse this selectivity to favor the branched product?

Answer: This is a common challenge. The default pathway for many palladium-catalyzed systems with simple ligands is to produce the linear isomer.[2] To favor the branched product, you must influence the electronics and sterics of the π-allylpalladium intermediate. The most effective way to achieve this is through strategic ligand selection.

Core Concept: The Role of the Ligand The ligand directly modulates the electronic properties and steric environment of the palladium center.[5] For branched selectivity, you want a ligand that electronically biases the π-allyl intermediate, making the internal carbon more electrophilic, or one that sterically blocks the terminal carbons, making the internal carbon the only accessible site for attack.

Solution Protocol: Ligand Screening

The most direct path to improving branched selectivity is to screen a set of ligands with varying steric and electronic properties.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add (2E)-2-buten-1-ol, acetate (1.0 equiv), your nucleophile (e.g., sodium dimethyl malonate, 1.2 equiv), and a suitable degassed solvent (e.g., THF or Dichloromethane).[6][7]

  • Catalyst Preparation: In separate vials, prepare the catalyst by pre-mixing the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the desired ligand (2.5 mol%) in a small amount of the reaction solvent. Allow this mixture to stir for 15-20 minutes.

  • Initiation: Add the catalyst solution to each respective reaction vial.

  • Execution: Stir the reactions at a controlled temperature (start with room temperature) for a set period (e.g., 12-24 hours).

  • Analysis: Quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the branched-to-linear (b:l) ratio.

Data Summary: Impact of Ligand Choice on Regioselectivity

Ligand TypeExample LigandExpected Outcome (b:l ratio)Rationale
Monodentate Phosphine Triphenylphosphine (PPh₃)Low (e.g., <10:90)Standard ligand, generally favors linear product due to minimal steric hindrance at the terminal position.[4]
Bulky Monodentate Tri(o-tolyl)phosphineModerateIncreased steric bulk can begin to disfavor attack at the terminal position, slightly improving the b:l ratio.
Chelating Diphosphine dppe, dpppVariable, often still linear-selectiveBite angle and flexibility influence the π-allyl complex geometry. Results can be substrate-dependent.
Specialized Chiral Ligands (S)-BINAP(S)High (e.g., >90:10)Certain chiral ligands, even in racemic reactions, can create a unique steric environment that strongly favors attack at the internal carbon.[8]
Trost Ligand (R,R)-DACH-PhenylHighSpecifically designed for asymmetric allylic alkylation, these ligands create a chiral pocket around the metal that can enforce high regioselectivity for the branched product.[5][9]
Issue 2: My Nucleophile Seems to Dictate Linear Selectivity

Question: I've tried a few different ligands, but my "soft" nucleophile (pKa of conjugate acid < 25) consistently gives the linear product. Is the nucleophile the problem?

Answer: Yes, the nucleophile's properties are critical. According to the mechanistic model for the Tsuji-Trost reaction, "soft" nucleophiles typically add directly to the allyl moiety in an outer-sphere attack.[2] This process is highly sensitive to sterics, favoring the less-hindered terminal position. "Hard" nucleophiles (pKa > 25), in contrast, may attack the palladium center first (inner-sphere mechanism), followed by reductive elimination, which can alter the regiochemical outcome.[2][10]

Core Concept: Hard vs. Soft Nucleophiles

  • Soft Nucleophiles (e.g., malonates, amines, phenols): Attack the π-allyl ligand directly. The regioselectivity is governed by a combination of sterics (favoring linear) and electronics of the allyl fragment. To achieve branched selectivity, the electronic bias created by the ligand must overcome the steric preference.

  • Hard Nucleophiles (e.g., organozinc reagents, enolates of simple ketones): May coordinate to the palladium center first. The subsequent reductive elimination can be more sensitive to the electronic structure of the Pd-allyl complex, sometimes favoring the branched isomer.

Solution Protocol: Modifying Nucleophile/Reaction Conditions

  • Change the Nucleophile: If possible, switch to a more sterically demanding nucleophile. A bulkier nucleophile will further disfavor attack at the already more-substituted internal position if the ligand's electronic influence is not strong enough. Conversely, for some ligand systems, a more compact but "harder" nucleophile might favor the branched pathway.

  • Use Additives: The addition of certain salts can influence the aggregation state of the nucleophile and the nature of the catalytic species, sometimes impacting selectivity.

  • Solvent Effects: The solvent can influence how tightly the nucleophile and counter-ion are paired.

    • Non-coordinating solvents (DCM, Toluene): May favor tighter ion pairing, which can affect the nucleophile's reactivity and steric profile.

    • Coordinating solvents (THF, Dioxane): Can solvate the cation, leading to a "freer" and potentially more reactive nucleophile. The effect on regioselectivity can be system-dependent and requires screening.

Mechanistic Visualization

Understanding the catalytic cycle is key to troubleshooting. The palladium(0) catalyst undergoes oxidative addition to the allylic acetate to form a cationic π-allylpalladium(II) complex. The regioselectivity is determined in the subsequent step where the nucleophile attacks this intermediate.

Tsuji_Trost_Regioselectivity sub Substrate (2E)-2-Buten-1-ol, acetate mid1 sub->mid1 pd0 Pd(0)L₂ pd0->mid1 Oxidative Addition pi_allyl π-Allyl-Pd(II)L₂⁺ Complex mid2 pi_allyl->mid2 nuc Nucleophile (Nu⁻) nuc->mid2 Nucleophilic Attack linear_prod Linear Product linear_prod->pd0 Catalyst Regeneration branched_prod Branched Product branched_prod->pd0 mid1->pi_allyl mid2->linear_prod Attack at terminal C mid2->branched_prod Attack at internal C

Caption: Catalytic cycle showing the formation of the key π-allyl intermediate and the two competing pathways for nucleophilic attack.

The choice of ligand (L) is critical as it influences the charge distribution and steric accessibility of the carbons in the π-allyl complex, thereby directing the nucleophile to form either the branched or linear product.

References

  • Kazmaier, U. (2008). Influences on the regioselectivity of palladium-catalyzed allylic alkylations. Chemistry – A European Journal, 14(3), 1012-1020. [Link]

  • Hartwig, J. F., et al. (2015). Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. Journal of the American Chemical Society, 137(44), 14265–14277. [Link]

  • Noreen, S., et al. (2019). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. Current Organic Chemistry, 23(11), 1168-1213. [Link]

  • Mandal, S., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951-975. [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]

  • Trost, B. M. (2011). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Angewandte Chemie International Edition, 50(44), 10264-10295. [Link]

  • Helm, M. D., et al. (2011). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Journal of the American Chemical Society, 133(19), 7404–7407. [Link]

  • Malinakova, H. C., et al. (2014). Branched/linear selectivity in palladium-catalyzed allyl-allyl cross-couplings: The role of ligands. Beilstein Journal of Organic Chemistry, 10, 1290–1298. [Link]

  • Luo Group Meeting (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University. [Link]

  • Wikipedia. Tsuji–Trost reaction. [Link]

  • Gligorich, K. M., & Toste, F. D. (2007). Palladium-Catalyzed Asymmetric Allylic Alkylation. In Asymmetric Synthesis II (pp. 1-110). Springer.
  • Jiang, X., et al. (2013). Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination. The Journal of Organic Chemistry, 78(4), 1589–1602. [Link]

  • You, S.-L., et al. (2024). Palladium-catalyzed Z-retentive Allylic Substitution Reactions. Shanghai Institute of Organic Chemistry. [Link]

  • Evans, P. A., & Uraguchi, D. (2004). Kinetic Resolution and Unusual Regioselectivity in Palladium-Catalyzed Allylic Alkylations with a Chiral P,S Ligand. Organic Letters, 6(7), 1127–1130. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (E)-Crotyl Acetate Cross-Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize cross-coupling and allylic substitution reactions using 2-Buten-1-ol, acetate, (2E)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize cross-coupling and allylic substitution reactions using 2-Buten-1-ol, acetate, (2E)- (commonly known as (E)-crotyl acetate).

While allyl acetate is a highly reliable electrophile, substituting a terminal proton with a methyl group to form crotyl acetate introduces profound steric and electronic complexities. This guide dissects the mechanistic causality behind low yields, poor regioselectivity, and catalyst deactivation, providing a self-validating framework to rescue your syntheses.

Part 1: Mechanistic Grounding (The Causality of Failure)

To troubleshoot crotyl acetate, you must first understand the behavior of the π -allyl metal intermediate formed upon oxidative addition. The crux of most yield and selectivity issues lies in how this intermediate partitions:

  • Steric Hindrance & Oxidative Addition: The acetate group is a relatively poor leaving group compared to halides or carbonates. Coupled with the steric bulk of the adjacent methyl group, the oxidative addition of crotyl acetate to a low-valent metal (e.g., Pd(0), Co(I), or Ni(0)) is significantly slower than that of allyl acetate. This kinetic bottleneck leaves the metal under-coordinated for longer periods, increasing the risk of irreversible catalyst aggregation (e.g., "Pd black" formation).

  • Regioselectivity (Inner-Sphere vs. Outer-Sphere): The π -allyl intermediate possesses two electrophilic sites: the less substituted terminal carbon and the more substituted internal carbon.

    • Soft nucleophiles (e.g., malonates, stabilized enolates with pKa < 25) attack the π -allyl complex directly from the solvent face (outer-sphere pathway). Driven by steric accessibility, they preferentially attack the less substituted allylic carbon, yielding predominantly the linear (E)-product[1].

    • Hard nucleophiles (e.g., Grignards, alkoxides) initially coordinate directly to the metal center (inner-sphere pathway) before reductively eliminating at the more substituted carbon, resulting in branched products[1].

  • Stereochemical Erosion: The π -allyl intermediate can undergo rapid η3

    η1

    η3 equilibration. If the rate of nucleophilic attack is slower than this isomerization, the original (E)-stereochemistry of your starting material is lost, resulting in E/Z product mixtures.

Part 2: Diagnostic Workflow

Use the following logical matrix to diagnose the root cause of your specific yield failure.

Troubleshooting Start Suboptimal Yield in (E)-Crotyl Acetate Cross-Coupling Reaction Conv Assess Conversion via GC-MS or 1H NMR Start->Conv LowConv Low Conversion (<20%) Conv->LowConv Starting Material Intact HighConv High Conversion, Low Target Yield Conv->HighConv Starting Material Consumed CatDeath Catalyst Deactivation (e.g., Pd Black Formation) LowConv->CatDeath OxAdd Poor Oxidative Addition LowConv->OxAdd Regio Poor Regioselectivity (Linear vs. Branched) HighConv->Regio SideRxn Side Reactions (Elimination/Isomerization) HighConv->SideRxn Sol1 Increase Ligand:Metal Ratio Ensure Strict Anaerobic Setup CatDeath->Sol1 Sol2 Switch to Electron-Rich Phosphine Ligands OxAdd->Sol2 Sol3 Tune Nucleophile Hardness or Switch to Ir-Catalysis Regio->Sol3 Sol4 Optimize Base Strength (e.g., Carbonates over Alkoxides) SideRxn->Sol4

Diagnostic workflow for troubleshooting (E)-crotyl acetate cross-coupling yields.

Part 3: Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion, and I observe a fine black precipitate in the flask. How do I fix this? A1: The black precipitate is "Pd black," indicating the irreversible aggregation and death of your active Pd(0) catalyst. Because the oxidative addition of crotyl acetate is sterically hindered, the Pd(0) species spends too much time in an under-coordinated state. Solution: First, verify strict anaerobic conditions, as O2 rapidly oxidizes electron-rich Pd(0). Second, increase your ligand-to-metal ratio (e.g., from 1:1 to 2:1 for bidentate ligands) to stabilize the resting state. If the reaction still stalls, consider converting your crotyl acetate to a crotyl carbonate, which undergoes oxidative addition much faster, preventing catalyst starvation.

Q2: I am attempting a base-metal cross-coupling (e.g., Cobalt or Nickel), but my yields with crotyl acetate are abysmal compared to my control reactions with allyl acetate. Why? A2: This is a documented limitation of base-metal catalysis. For example, in Cobalt-catalyzed electroreductive cross-couplings between aryl halides and allylic acetates, switching from unsubstituted allyl acetate to crotyl acetate causes yields to plummet to as low as 21%[2]. The steric bulk of the methyl group severely hinders the formation of the active organometallic species. Solution: Base metals are highly sensitive to steric hindrance. You must switch to a more reactive electrophile. Converting the crotyl acetate to crotyl chloride will facilitate much easier oxidative addition in Co/Ni systems.

Q3: My reaction goes to completion, but I am isolating the linear (E)-product. I need the branched isomer. How do I redirect the regioselectivity? A3: You are likely using a Palladium catalyst with a soft carbon nucleophile. In standard Tsuji-Trost reactions, soft nucleophiles attack the less sterically hindered terminal position, enforcing linear regioselectivity[3]. Solution: To achieve an "umpolung" (reversal) of this inherent regioselectivity, switch to an Iridium catalyst (e.g., [IrCl(cod)]2​ with a BIPHEP or phosphoramidite ligand). Iridium-catalyzed allylic substitutions strongly favor the formation of branched products, even when utilizing alcohol or soft carbon nucleophiles[4].

Q4: I am using Palladium nanoparticles in an aqueous solvent system, but the crotyl acetate is completely unreactive, whereas allyl acetate works perfectly. What is happening? A4: While Pd(0) nanoparticles in H2​O are excellent for the selective monoallylation of active methylene compounds using allyl acetate, the reaction completely fails when extended to crotyl acetate[5]. This is primarily a solubility and phase-transfer issue; the added lipophilicity of the methyl group prevents efficient interaction with the aqueous nanoparticle interface. Solution: Abandon the aqueous nanoparticle system for crotyl acetate. Switch to a homogeneous catalyst system in a polar aprotic solvent (e.g., DMF or THF) to ensure complete solubility and reactivity.

Part 4: Quantitative Data & Literature Precedents

The following table summarizes how different catalytic systems and conditions impact the yield and regioselectivity of crotyl acetate cross-couplings, highlighting common failure modes.

Catalyst SystemCoupling Partner (Nucleophile)SolventMajor RegioisomerReported YieldKey Observation / Failure Mode
Pd(dba)2​ / LiCl 2-(Tributylstannyl)cyclopentenoneDMFLinear (E)50%Moderate yield; olefin geometry maintained[6]
Cobalt Catalyst Aryl Bromide (p-BrPhCOOEt)DMFCross-Coupled21%Severe yield drop compared to allyl acetate due to sterics[2]
Pd(0) Nanoparticles Active Methylene Compounds H2​O N/A0%Reaction fails completely; substrate incompatibility[5]
[Pd(dba)2​] / PMe3​ 1-(Cyanomethyl)arenesTolueneLinear (E)ModerateLinear regioselectivity resembles typical Tsuji-Trost[3]
[IrCl(cod)]2​ / BIPHEP Alcohols (O-allylation)THFBranched70-85%Branched C-allylation achieved via "umpolung" reactivity[4]

Part 5: Self-Validating Experimental Protocol

Standardized Palladium-Catalyzed Tsuji-Trost Allylation of (E)-Crotyl Acetate This protocol utilizes a soft nucleophile to selectively target the linear (E)-product. It includes built-in validation checkpoints to ensure system integrity before proceeding to the next step.

Step 1: Catalyst Pre-Activation

  • In an oven-dried, argon-purged Schlenk flask, add 2.5 mol% Pd2​(dba)3​ and 5.5 mol% dppb (1,4-bis(diphenylphosphino)butane).

  • Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution must transition from a dark purple/red opaque suspension to a clear, pale yellow/green solution. If the solution remains dark or turns black, your system is contaminated with oxygen. Discard and restart.

Step 2: Nucleophile Generation

  • In a separate argon-purged flask, suspend 1.1 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) in 3.0 mL of THF at 0 °C.

  • Dropwise add 1.0 equivalent of dimethyl malonate. Stir for 30 minutes, allowing the solution to warm to room temperature.

  • Validation Checkpoint: You must observe steady H2​ gas evolution upon addition. The final mixture should be a clear, homogeneous solution of the sodiomalonate enolate.

Step 3: Electrophile Addition & Coupling

  • Transfer the active Pd(0) catalyst solution (from Step 1) into the enolate solution via cannula.

  • Add 1.0 equivalent of (E)-crotyl acetate dropwise via syringe.

  • Heat the reaction mixture to 50 °C.

  • Validation Checkpoint: Monitor the reaction via GC-MS or TLC (stain with KMnO4​ ). The crotyl acetate peak should steadily diminish. If conversion stalls at <20% and the solution turns black, the catalyst has died (See FAQ Q1).

Step 4: Quench and Isolation

  • Once complete consumption of crotyl acetate is confirmed, cool the reaction to room temperature.

  • Quench with saturated aqueous NH4​Cl to neutralize any remaining base, preventing unwanted β -hydride elimination or hydrolysis of the product.

  • Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography to isolate the linear (E)-allylated product.

References

  • [7] Inter- and intramolecular palladium-catalyzed allyl cross-coupling reactions using allylindium generated in situ from allyl acetates, indium, and indium trichloride. PubMed / NIH. 7

  • [1] Tsuji–Trost reaction. Grokipedia. 1

  • [3] Palladium-Catalyzed para-Selective Allylation of 1-(Cyanomethyl)arenes with Allyl Acetates. Organic Letters, ACS Publications.3

  • [5] Solvent-Controlled Highly Selective Bis- and Monoallylation of Active Methylene Compounds by Allyl Acetate with Palladium(0) Nanoparticle. Organic Letters, ACS Publications. 5

  • [2] New Chemical Cross-Coupling between Aryl Halides and Allylic Acetates Using a Cobalt Catalyst. Organic Letters, ACS Publications.2

  • [6] Synthesis of Pyrethroids and Jasmonoids through Palladium-Catalyzed Cross-Coupling Reactions. Thieme E-Books & E-Journals.6

  • [4] Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate. PMC / NIH. 4

Sources

Optimization

Technical Support Center: Preventing Isomerization of (2E)-2-Buten-1-ol Acetate During Vacuum Distillation

Welcome to the Technical Support Center for the purification of (2E)-2-Buten-1-ol acetate (commonly known as trans-crotyl acetate). This guide is specifically designed for researchers, analytical scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (2E)-2-Buten-1-ol acetate (commonly known as trans-crotyl acetate). This guide is specifically designed for researchers, analytical scientists, and drug development professionals who encounter geometric and regiochemical instability when purifying allylic acetates.

Below, we deconstruct the causality of crotyl acetate isomerization, provide a troubleshooting FAQ, and outline a self-validating experimental protocol to ensure high-fidelity purification.

Mechanistic Insights: The Causality of Isomerization

During vacuum distillation, trans-crotyl acetate is highly susceptible to two primary degradation pathways: Geometric (E/Z) Isomerization and Allylic Rearrangement . Understanding the chemical causality is the first step in preventing product loss.

  • Acid-Catalyzed Allylic Rearrangement: The conversion of trans-crotyl acetate (a primary allylic acetate) into 3-buten-2-yl acetate (a secondary allylic acetate) is an ion-pair mediated process. Trace amounts of acetic acid—often generated by ambient ester hydrolysis—protonate the ester oxygen. Under thermal stress, this facilitates the departure of the leaving group to form a resonance-stabilized allylic carbocation. Because the positive charge is symmetrically delocalized across the C1 and C3 positions, nucleophilic recombination of the acetate ion can occur at the secondary carbon, yielding a nearly 50:50 thermodynamic mixture under kinetic control (1[1]).

  • Metal-Catalyzed Isomerization: If the crotyl acetate was synthesized via cross-coupling, trace transition metals (such as Palladium) can thermodynamically drive the formation of linear or branched regioisomers depending on the solvent and the presence of protic acids in the matrix ().

  • Thermal Stress & Active Surfaces: High pot temperatures overcome the rotational barrier of the alkene pi-bond, leading to E/Z scrambling. This is heavily exacerbated by Lewis acidic sites (silanol groups) on unpassivated laboratory glassware.

Mechanism A trans-Crotyl Acetate (Desired Primary) B Trace Acid (H+) Protonation A->B Thermal Stress C Allylic Carbocation Intermediate B->C -AcOH D Nucleophilic Attack (Acetate Recombination) C->D Resonance Delocalization E 3-Buten-2-yl Acetate (Regioisomer) D->E C3 Attack

Mechanistic pathway of acid-catalyzed allylic rearrangement.

Troubleshooting Guide & FAQs

Q: My distilled product is contaminated with up to 20% 3-buten-2-yl acetate, even under vacuum. What went wrong? A: You are observing classic acid-catalyzed allylic rearrangement. Even trace parts-per-million (ppm) levels of acetic acid in the crude mixture will catalyze this shift at elevated temperatures. You must introduce an acid scavenger into the distillation pot prior to heating.

Q: I added solid Potassium Carbonate ( K2​CO3​ ) to the pot as a scavenger, but isomerization still occurred. Why? A: Solid inorganic bases have extremely poor solubility in organic phases like crotyl acetate, rendering them kinetically inefficient at neutralizing trace acids during rapid heating. Instead, use a high-boiling organic amine (e.g., Trioctylamine, b.p. 365°C) or a modern resin-supported heterogeneous buffer (such as resin-conjugated cyclic-1,3-diones) which effectively neutralizes acidic contaminants without introducing soluble impurities (2[2]).

Q: I am seeing a shift from the (2E) isomer to the (2Z) isomer, but no regioisomers. How do I fix this? A: Pure geometric isomerization without regioisomerization points to thermal stress rather than acid catalysis. Your pot temperature is too high. You must increase your vacuum depth (target < 5 Torr) to lower the boiling point, and utilize a short-path distillation head to reduce the residence time of the vapor.

Self-Validating Experimental Protocol

To guarantee the structural integrity of trans-crotyl acetate, execute the following self-validating distillation workflow.

Step 1: Glassware Passivation

  • Wash all distillation components (boiling flask, short-path head, condenser, receiving flasks) with a 5% KOH in Isopropanol solution.

  • Rinse thoroughly with deionized water, followed by an acetone rinse.

  • Bake in a drying oven at 120°C for 2 hours. Causality: This neutralizes Lewis acidic silanol sites on the glass surface that trigger E/Z scrambling.

Step 2: Matrix Preparation & Scavenging

  • Transfer the crude trans-crotyl acetate to the passivated boiling flask.

  • Add 2.0 wt% of Trioctylamine (or a resin-supported cyclic-1,3-dione buffer).

  • Add a PTFE-coated magnetic stir bar. Do not use metal boiling chips, as active metal surfaces catalyze allylic rearrangement.

Step 3: High-Vacuum Short-Path Distillation

  • Assemble the short-path distillation apparatus.

  • Apply a high vacuum (target 2 to 5 Torr) before applying heat.

  • Slowly increase the heating mantle temperature. Maintain the pot temperature strictly below 60°C.

Step 4: Validation Check & Fraction Collection

  • The Forerun: Collect the first 5% of the distillate in a separate receiving flask. This fraction contains residual moisture and volatile acetic acid.

  • Self-Validation: Pause collection. Take a 10 μ L aliquot of the forerun and run a rapid Gas Chromatography (GC) or 1H -NMR scan. Confirm the absence of the secondary allylic acetate multiplet at δ 5.8 ppm.

  • Main Fraction: Once validated, switch to a clean, passivated receiving flask chilled in an ice bath to collect the main fraction of pure trans-crotyl acetate.

Workflow N1 1. Glassware Passivation N2 2. Buffer/Scavenger Addition N1->N2 N3 3. High Vacuum (< 5 Torr) N2->N3 N4 4. Short-Path Distillation N3->N4 N5 Pure trans-Crotyl Acetate N4->N5

Optimized vacuum distillation workflow for allylic acetates.

Quantitative Data Presentation

The table below summarizes the impact of distillation conditions on the structural integrity of the final product, demonstrating the critical need for high vacuum and acid scavengers.

Distillation ConditionAdditive / ScavengerPot Temp (°C)Pressure (Torr)trans-Crotyl Acetate (%)3-Buten-2-yl Acetate (%)
Standard FractionalNone120760 (Atm)65.030.0
Vacuum FractionalNone855082.515.0
Short-Path VacuumSolid Na2​CO3​ 55594.04.5
Passivated Short-Path Trioctylamine / Resin 50 2 >99.0 <0.5

References

  • Allyl halide - Grokipedia.
  • Heterogeneous buffer to prevent isomeriz
  • Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination - ACS Public

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for (2E)-2-Buten-1-yl Acetate Allylic Amination

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers and process chemists scaling the Tsuji-Trost allylic amination of (2E)-2-buten-1-yl acetate (crotyl acetate).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers and process chemists scaling the Tsuji-Trost allylic amination of (2E)-2-buten-1-yl acetate (crotyl acetate). Lowering transition-metal catalyst loading (sub-1 mol%) while maintaining high turnover numbers (TON) and strict regioselectivity introduces complex kinetic and thermodynamic challenges.

This document synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you resolve catalyst deactivation, regiochemical drift, and leaching in both batch and continuous-flow systems.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: When I drop my Palladium catalyst loading below 1 mol%, the reaction stalls at ~50% conversion. What causes this, and how can I achieve full conversion?

The Causality: At ultra-low loadings, the active Pd(0) resting state becomes highly susceptible to bimolecular decomposition, leading to the aggregation of inactive "Pd black." During the catalytic cycle, the oxidative addition of crotyl acetate forms a π -allyl palladium(II) intermediate. If the local concentration of the stabilizing phosphine ligand drops, this intermediate decomposes before nucleophilic attack can occur. The Solution: You must artificially inflate the local ligand concentration without poisoning the metal.

  • Batch Systems: Increase the Phosphine-to-Palladium (P/Pd) ratio to 2:1. This thermodynamically favors the stable L2​Pd(0) resting state.

  • Flow Systems: Utilize noncovalently functionalized dendrimers. By anchoring phosphine ligands to a urea-adamantyl functionalized poly(propylene imine) dendrimer, you create a supramolecular microenvironment with a massive local concentration of phosphine, stabilizing the Pd complex even at substrate-to-catalyst ratios of 100:1[1].

Q2: I am targeting the branched allylic amine, but lowering the catalyst loading drastically increases the linear byproduct over time. How do I lock in the regioselectivity?

The Causality: The branched allylic amine is the kinetic product, while the linear isomer is the thermodynamic product. In Pd-catalyzed aminations, the acetic acid byproduct generated during the reaction protonates the newly formed branched amine. This turns the amine into a leaving group, allowing the active Pd catalyst to re-insert and isomerize the product into the more stable linear form[2]. Lower catalyst loadings require longer reaction times, giving this acid-promoted isomerization more time to dominate. The Solution:

  • Chemical Intervention: Add 1.0 equivalent of a non-nucleophilic base like DBU. DBU neutralizes the acetic acid, completely shutting down the thermodynamic isomerization pathway and preserving the kinetic branched product[2].

  • Catalyst Switch: If Pd continues to yield linear products, switch to an Iridium catalyst system (e.g., [Ir(cod)Cl]2​ with P(OPh)3​ ). The strong π -acceptor property of P(OPh)3​ enhances the carbocationic character at the more substituted allylic terminus of the monophosphite π -allyl Ir intermediate, intrinsically directing the nucleophile to form the branched product (up to 99% selectivity)[3][4].

Q3: I am using a Continuous-Flow Membrane Reactor (CFMR) to recycle my dendrimer-supported Pd catalyst, but conversion drops after two reactor volumes. Why is the catalyst failing?

The Causality: Catalyst retention in a CFMR relies on the molecular weight cutoff (MWCO) of the membrane. If the non-covalent binding constant between your Pd-phosphine complex and the dendrimer support is insufficient, the monomeric Pd complex leaches through the membrane into the permeate[5]. The Solution: Enhance the cooperative binding effect. Increasing the P/Pd loading ratio on the dendrimer from 1:1 to 2:1 increases the retention rate from 99.4% to 99.9%. This seemingly small fractional increase drastically extends the catalyst's half-life in continuous flow[1].

Part 2: Logical Workflows & Mechanistic Pathways

G A Crotyl Acetate + Pd(0) Catalyst B π-Allyl Palladium(II) Intermediate A->B Oxidative Addition C Nucleophilic Attack (Amine) B->C D Branched Allylic Amine (Kinetic Product) C->D Fast (Kinetic) E Linear Allylic Amine (Thermodynamic Product) C->E Slow (Thermodynamic) F Acid-Promoted Isomerization (Acetic Acid Byproduct) D->F If unbuffered F->E Re-enters Cycle G DBU Addition (Neutralizes Acid) G->F Blocks Isomerization

Mechanistic bifurcation in Tsuji-Trost amination and DBU-mediated isomerization control.

G Start Low Catalyst Loading (< 1 mol%) Issue1 Incomplete Conversion (Pd Black Formation) Start->Issue1 Issue2 Loss of Branched Regioselectivity Start->Issue2 Issue3 Catalyst Leaching (CFMR Flow Systems) Start->Issue3 Sol1 Increase P/Pd Ratio (Stabilize Resting State) Issue1->Sol1 Sol2 Add 1.0 eq DBU or Switch to Ir/P(OPh)3 Issue2->Sol2 Sol3 Use Dendrimer Support (Target P/Pd = 2) Issue3->Sol3

Troubleshooting workflow for optimizing sub-1 mol% catalyst loadings.

Part 3: Quantitative Data Summaries

Table 1: Effect of Ligand and Base on Regioselectivity (Branched/Linear Ratio) in Crotyl Acetate Amination Data demonstrates the critical role of base buffering and metal selection in overriding thermodynamic control.

Catalyst SystemLigandBase AdditiveSolventBranched:Linear RatioPrimary Failure Mode Addressed
[Pd(allyl)Cl]2​ P(OEt)3​ NoneTHF1:4Acid-promoted isomerization[2]
[Pd(allyl)Cl]2​ P(OEt)3​ DBU (1.0 eq)THF6:1Preserves kinetic product[2]
[Pd(allyl)Cl]2​ (o-Biphenyl) PCy2​ DBU (1.0 eq)THF>99:1Steric direction + buffering[2]
[Ir(cod)Cl]2​ P(OPh)3​ NoneTHF95:5Intrinsic electronic control[3]

Table 2: Retention and Conversion Rates of Dendrimer-Supported Pd Catalysts in CFMR Data highlights the impact of cooperative binding on catalyst longevity in flow.

Supramolecular Catalyst ComplexP/Pd RatioSubstrate/Pd RatioMembrane RetentionSteady-State Conversion
[{acid(3)}Pd(crotyl)Cl]32​ -dendrimer1:1100:199.4%~80%[1]
[{acid(3)}2​Pd(crotyl)Cl]16​ -dendrimer2:1100:199.9% >90% [1]

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective Pd-Catalyzed Amination (Batch)

Objective: Synthesize the branched amine from crotyl acetate at low Pd loading while preventing thermodynamic drift.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, dissolve [(allyl)PdCl]2​ (0.5 mol%) and (o-Biphenyl)dicyclohexylphosphine (2.0 mol%) in anhydrous THF (0.5 M relative to substrate). Stir for 15 minutes to ensure full complexation.

  • Substrate & Buffer Addition: Add (2E)-2-buten-1-yl acetate (1.0 equiv) followed immediately by DBU (1.0 equiv). Note: DBU must be added prior to the nucleophile to ensure immediate buffering of generated acetic acid.

  • Nucleophilic Attack: Introduce the amine nucleophile (e.g., piperidine, 1.0 equiv) dropwise.

  • Reaction: Stir at 50 °C for 24 hours.

  • Self-Validation Check (Crucial): Pull a 50 µL reaction aliquot at T=2 hours and T=12 hours. Quench with water, extract with ethyl acetate, and analyze via GC-FID.

    • Validation Pass: The Branched:Linear ratio remains constant (e.g., >99:1) between hour 2 and hour 12.

    • Validation Fail: If the ratio drops (e.g., to 50:1), acid-promoted isomerization is occurring. This indicates either moisture ingress (hydrolyzing the acetate) or insufficient DBU. Abort, check solvent anhydricity, and restart.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with diethyl ether, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: High-TON Continuous Flow Amination via Supramolecular Dendrimers

Objective: Achieve continuous turnover of crotyl acetate amination using a recyclable, membrane-retained catalyst.

  • Supramolecular Assembly: In a Schlenk flask, mix the 5th-generation adamantyl-urea functionalized poly(propylene imine) dendrimer, the acid-functionalized phosphine ligand, and [(crotyl)PdCl]2​ in CH2​Cl2​ . Target a P/Pd ratio of 2:1 to maximize cooperative binding[1]. Stir overnight.

  • Reactor Priming: Load the catalyst solution into a Continuous-Flow Membrane Reactor (CFMR) equipped with a Koch MPF-60 NF membrane (400 Da MWCO).

  • Continuous Flow: Pump a substrate solution of crotyl acetate and piperidine (in CH2​Cl2​ ) through the reactor.

  • Self-Validation Check 1 (Steady State): Monitor the product stream via inline IR or periodic GC sampling. Conversion should stabilize at ~80-90% after 1.5 hours (approx. 2-3 reactor volumes)[5].

  • Self-Validation Check 2 (Leaching Assay): Collect 5 mL of the permeate at the 3-hour mark. Evaporate the solvent and analyze the residue via ICP-MS for Palladium.

    • Validation Pass: Pd concentration in permeate is < 1 ppm (confirming >99.9% retention).

    • Validation Fail: Pd > 1 ppm indicates supramolecular disassociation or membrane rupture. Immediately halt flow, flush the reactor with neat CH2​Cl2​ , and verify membrane integrity.

References

  • Source: Journal of the American Chemical Society (acs.org)
  • Source: The Journal of Organic Chemistry (acs.org)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: University of Windsor (uwindsor.ca)
  • Source: Chemical Reviews (acs.org)

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Buten-1-ol, acetate, (2E)-

Welcome to the Technical Support Center for the synthesis of (E)-crotyl acetate (systematically known as 2-Buten-1-ol, acetate, (2E)-). This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (E)-crotyl acetate (systematically known as 2-Buten-1-ol, acetate, (2E)-). This guide is designed for researchers, scientists, and drug development professionals who require high-purity allylic electrophiles for downstream cross-coupling, allylation reactions, and complex API synthesis[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind byproduct formation and providing self-validating workflows to ensure experimental success.

Section 1: Mechanistic Overview of Byproduct Formation

When synthesizing (E)-crotyl acetate from (E)-crotyl alcohol, the primary challenge is preserving the regiochemistry and stereochemistry of the allylic double bond. Traditional acid-catalyzed esterification (e.g., Fischer esterification) frequently yields a complex mixture of structural and geometric isomers due to the highly reactive nature of allylic intermediates[2].

ReactionPathway Reactants Crotyl Alcohol + Acylating Agent Intermediate Allylic Carbocation (Acidic Conditions) Reactants->Intermediate Strong Acid/Heat Target (E)-Crotyl Acetate (Target Product) Reactants->Target Base-Promoted (SN2 Pathway) Intermediate->Target SN1 Attack Byproduct1 3-Buten-2-yl Acetate (Branched Isomer) Intermediate->Byproduct1 SN1' Attack Byproduct2 (Z)-Crotyl Acetate (Geometric Isomer) Intermediate->Byproduct2 Bond Rotation

Reaction pathways in crotyl acetate synthesis highlighting byproduct formation.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of the branched isomer (3-buten-2-yl acetate) in my final product? A: The formation of 3-buten-2-yl acetate is a direct result of an allylic rearrangement[3]. When strong Brønsted acids (like H₂SO₄) are used as catalysts, the hydroxyl group of crotyl alcohol is protonated and departs as water. This generates a resonance-stabilized allylic carbocation. Nucleophilic attack by the acetate ion at the secondary carbon (C3) rather than the primary carbon yields the branched isomer[1]. Corrective Action: Shift from acid-catalyzed esterification to a base-promoted acylation using acetic anhydride with a non-nucleophilic base (e.g., Triethylamine) and a catalytic amount of DMAP. This forces the reaction through a direct acyl substitution pathway, completely bypassing carbocation formation.

Q2: How do I prevent (E) to (Z) isomerization during the acetylation process? A: Geometric isomerization from the (E)-isomer to the (Z)-isomer occurs when the integrity of the C=C double bond is compromised. The allylic carbocation intermediate mentioned above allows for free rotation around the C2-C3 single bond before the nucleophile attacks[2]. Isomerization can also be thermally induced if the reaction is run too hot. Corrective Action: Maintain strictly anhydrous conditions, avoid all strong acids, and keep the reaction temperature between 0 °C and 25 °C. This kinetically locks the double bond in its original (E)-configuration.

Q3: What causes the formation of di-crotyl ether and oligomeric impurities, and how do I mitigate them? A: Etherification and oligomerization are competitive side reactions in the presence of strong acids and excess heat. Di-crotyl ether forms via an SN1/SN2 reaction between unreacted crotyl alcohol and the protonated alcohol. Oligomerization occurs when the electron-rich alkene undergoes acid-catalyzed cationic polymerization. Corrective Action: Using stoichiometric acylating agents and strictly basic conditions neutralizes these pathways. Ensure controlled, dropwise addition of the acylating agent to prevent localized exothermic spikes.

TroubleshootingTree Start Identify Major Byproduct Branch1 Branched Isomer (3-buten-2-yl acetate) Start->Branch1 Branch2 Geometric Isomer ((Z)-crotyl acetate) Start->Branch2 Branch3 Oligomers / Ethers Start->Branch3 Sol1 Eliminate Strong Acids Switch to Base-Promoted Branch1->Sol1 Prevent SN1' Sol2 Lower Reaction Temp (< 0 °C) Branch2->Sol2 Prevent Rotation Sol3 Control Exotherm Use Stoichiometry Branch3->Sol3 Prevent Polymerization

Troubleshooting decision tree for mitigating byproducts in crotyl acetate synthesis.

Section 3: Quantitative Data Summary

The following table summarizes the expected byproduct distribution based on the chosen synthetic route. By comparing these profiles, the necessity of base-promoted conditions becomes quantitatively evident.

Reaction ConditionsTarget Yield ((E)-Crotyl Acetate)Branched Isomer (3-buten-2-yl acetate)Geometric Isomer ((Z)-Crotyl Acetate)Oligomers / Ethers
Fischer Esterification (H₂SO₄, Reflux)40 - 50%20 - 30%10 - 15%High
Acid Chloride (Acetyl Chloride, No Base, 25 °C)60 - 70%10 - 15%5 - 10%Moderate
Base-Promoted (Ac₂O, TEA, DMAP, 0 °C)> 90% < 2% < 1% Trace

Section 4: Self-Validating Experimental Protocol

To achieve >90% purity of (E)-crotyl acetate without the need for complex fractional distillation, utilize the following base-promoted acylation protocol.

Objective: Synthesize (E)-crotyl acetate while actively suppressing allylic rearrangement and geometric isomerization.

Reagents:

  • (E)-Crotyl alcohol (1.0 equiv.)

  • Acetic anhydride (1.2 equiv.)

  • Triethylamine (TEA, 1.5 equiv.)

  • 4-Dimethylaminopyridine (DMAP, 0.05 equiv.)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve (E)-crotyl alcohol and TEA in anhydrous DCM. Add the catalytic DMAP.

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: Lowering the temperature minimizes the kinetic energy available for side reactions, specifically suppressing thermally-induced alkene isomerization and exothermic polymerization.

  • Controlled Addition: Add acetic anhydride dropwise over 30 minutes via an addition funnel.

    • Causality: Controlled addition prevents exothermic spikes that could lead to localized heating, which exacerbates the formation of di-crotyl ether.

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Monitor the reaction via GC-MS or TLC.

    • Validation Check: The reaction is deemed complete when the (E)-crotyl alcohol peak disappears. The absence of the lower-boiling 3-buten-2-yl acetate peak on the GC trace confirms strict regiocontrol.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (to remove residual TEA and DMAP) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the rotary evaporator bath temperature below 30 °C to prevent volatilization of the target product.

References

  • Kim, I. S., et al. "Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate." Journal of the American Chemical Society, National Center for Biotechnology Information (PMC).[Link]

  • Kakiuchi, F., et al. "Ortho-Selective Allylation of 2-Pyridylarenes with Allyl Acetates Catalyzed by Ruthenium Complexes." Organometallics, ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2E)-2-Buten-1-yl Acetate (trans-Crotyl Acetate)

Welcome to the Technical Support Center for the isolation and purification of crude 2-Buten-1-ol, acetate, (2E)- extracts, commonly referred to as trans-crotyl acetate. This guide is engineered for researchers, synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of crude 2-Buten-1-ol, acetate, (2E)- extracts, commonly referred to as trans-crotyl acetate. This guide is engineered for researchers, synthetic chemists, and drug development professionals. Due to the propensity of allylic systems to undergo isomerization and the close physicochemical properties of geometric isomers, isolating >98% pure (2E)-crotyl acetate requires rigorous control of thermodynamic and chemical parameters.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My purified extract shows significant contamination with the branched isomer (3-buten-2-yl acetate). How do I prevent this? Causality: Allylic acetates are highly susceptible to [3,3]-sigmatropic rearrangements or acid-catalyzed allylic shifts, especially at elevated temperatures. If residual acetic acid or acetyl chloride from the acylation of crotyl alcohol is not completely neutralized, heating the crude mixture during distillation will catalyze the isomerization of the linear trans-crotyl acetate into the thermodynamic branched byproduct, 3-buten-2-yl acetate. Solution: Ensure rigorous neutralization during the liquid-liquid extraction phase by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases[1]. Furthermore, perform the distillation strictly under reduced pressure (e.g., 20 mbar) to lower the boiling point and minimize thermal stress[1].

Q2: I am unable to separate the (2E) (trans) and (2Z) (cis) isomers of crotyl acetate via standard fractional distillation. What are my options? Causality: The boiling points of trans-crotyl acetate (~129–130 °C at 760 mmHg)[2] and cis-crotyl acetate are nearly identical. This lack of a thermodynamic differential renders standard fractional distillation ineffective for geometric isomer separation. Solution: If isomerically pure starting materials were not used, chemical separation based on steric interactions is required. You must utilize silver nitrate (AgNO₃) impregnated silica gel chromatography . The silver ions (Ag⁺) form stronger π-complexes with the less sterically hindered cis-alkene compared to the trans-alkene. This differential coordination allows for distinct retardation factors (Rf), enabling the trans isomer to elute first when using a non-polar solvent system.

Q3: During the aqueous workup, a stubborn emulsion forms in the separatory funnel. How can I break it? Causality: Emulsions in this specific workflow typically arise from the presence of unreacted crotyl alcohol acting as a weak surfactant, or from trace polymeric byproducts formed during the synthesis step. Solution: Saturate the aqueous layer by adding concentrated brine (NaCl). The increased ionic strength decreases the solubility of polar organic components in the aqueous phase (the "salting-out" effect) and increases the density differential between the organic and aqueous layers, forcing phase separation.

Section 2: Standardized Purification Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) & Acid Quenching

This protocol is self-validating: the cessation of CO₂ bubbling serves as the visual endpoint for complete acid neutralization.

  • Dilute the crude acylation mixture containing trans-crotyl acetate with an equal volume of a non-polar organic solvent (e.g., dichloromethane or diethyl ether)[1].

  • Transfer the mixture to a separatory funnel and wash with 1.0 volume of saturated aqueous NaHCO₃[1]. Critical Step: Vent the funnel frequently, as the neutralization of residual acetic acid will generate significant CO₂ gas pressure.

  • Wash the organic layer with 0.5 volumes of distilled water, followed by 0.5 volumes of saturated NaCl (brine) to pre-dry the organic phase[1].

  • Collect the organic layer and dry over anhydrous Na₂SO₄ for 15-20 minutes[1]. Filter off the drying agent to yield a clear, pale-yellow solution.

Protocol 2: High-Vacuum Fractional Distillation

Vacuum distillation prevents the thermal degradation commonly seen in allylic esters.

  • Transfer the dried organic filtrate to a round-bottom flask equipped with a Vigreux column to ensure sufficient theoretical plates for separation.

  • Remove the extraction solvent under mildly reduced pressure (approx. 500 mbar) at a low bath temperature (30–40 °C)[1].

  • Gradually lower the system pressure to 20 mbar .

  • Collect the purified (2E)-crotyl acetate fraction distilling at exactly 80 °C [1]. Discard the lower-boiling fractions and leave the high-boiling polymeric residues in the still pot.

Protocol 3: Silica Gel Column Chromatography (Trace Impurity Resolution)

Used for removing trace organic impurities or resolving isomers if AgNO₃-silica is employed.

  • Pack a glass column with silica gel (60 Å, 220-240 mesh) using a non-polar eluent mixture, such as pentane/ethyl acetate or ether/hexane (1:9 ratio)[1][3].

  • Load the distilled crotyl acetate mixture onto the column head.

  • Elute under positive pressure (flash chromatography).

  • Monitor fractions via GC-MS or TLC (using a KMnO₄ stain, as the alkene will rapidly reduce the permanganate to form a bright yellow/brown spot against a purple background).

Section 3: Quantitative Data & Physicochemical Parameters

The following table summarizes the critical physicochemical data required to track the purification of trans-crotyl acetate and differentiate it from common impurities[1][2].

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (760 mmHg)Boiling Point (Reduced Pressure)Common Rf (10% EtOAc/Hexane)
(2E)-Crotyl Acetate C₆H₁₀O₂114.14129–130 °C80 °C at 20 mbar~0.45
(2Z)-Crotyl Acetate C₆H₁₀O₂114.14~128 °CN/A~0.45 (Standard Silica)
3-Buten-2-yl Acetate C₆H₁₀O₂114.14113–114 °CN/A~0.50
Acetic Acid C₂H₄O₂60.05118 °CN/A0.00 (Streaks)

Section 4: Purification Workflow Diagram

G Crude Crude (2E)-Crotyl Acetate (Contains Acid/Alcohol) LLE Liquid-Liquid Extraction (NaHCO3 & Brine Wash) Crude->LLE Quench acids Drying Desiccation (Anhydrous Na2SO4) LLE->Drying Remove water Distillation Fractional Distillation (80 °C at 20 mbar) Drying->Distillation Concentrate Pure Pure (2E)-Crotyl Acetate (>98% ee/de) Distillation->Pure Isomer separation

Fig 1: Step-by-step workflow for the purification of crude (2E)-crotyl acetate extracts.

Section 5: References

  • Process for the purification of acetic acid by azeotropic distillation (US2438300A). Google Patents.

  • Iron-Catalysed Allylation-Hydrogenation Sequences as Masked Alkyl-Alkyl Cross-Couplings - Supporting Information. Royal Society of Chemistry.

  • Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 2-Buten-1-ol, acetate, (2E)- vs the (2Z)- isomer

An in-depth understanding of allylic electrophiles is critical for drug development professionals and synthetic chemists designing scalable, stereocontrolled carbon-carbon bond formations. Among these building blocks, 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of allylic electrophiles is critical for drug development professionals and synthetic chemists designing scalable, stereocontrolled carbon-carbon bond formations. Among these building blocks, 2-buten-1-ol, acetate—commonly known as crotyl acetate—serves as a benchmark substrate for transition-metal-catalyzed allylic substitutions (Tsuji-Trost reactions).

However, the reactivity of crotyl acetate is heavily dictated by its initial geometric configuration: the (2E)-isomer (trans) versus the (2Z)-isomer (cis). This guide objectively compares the reactivity profiles, thermodynamic behaviors, and catalytic outcomes of these two isomers, providing actionable experimental protocols and quantitative data to guide your synthetic strategy.

Thermodynamic Stability and Structural Foundations

The foundational difference in reactivity between (2E)- and (2Z)-crotyl acetate originates from their ground-state thermodynamics. In the (2E)-configuration, the terminal methyl group and the bulky acetate leaving group are positioned anti to one another, minimizing steric strain. Conversely, the (2Z)-isomer suffers from significant gauche interactions between the methyl and acetate groups.

This thermodynamic disparity—approximately 1 kcal/mol in favor of the (E)-isomer—directly impacts the kinetics of oxidative addition 1. Transition metals (such as Pd, Ir, or Mo) undergo oxidative addition much faster with (2E)-crotyl acetate because the transition state avoids the severe steric clashes inherent to the (2Z)-isomer.

Mechanistic Divergence: The Role of the Transition Metal

The true divergence in E vs. Z reactivity is unmasked by the choice of the transition metal catalyst. The stereochemical outcome depends entirely on the competition between the rate of nucleophilic attack and the rate of π−σ−π equilibration of the metal-allyl intermediate.

Palladium Catalysis: Equilibration and the Loss of Isomeric Identity

In standard Palladium-catalyzed allylic alkylations, the oxidative addition of either (2E)- or (2Z)-crotyl acetate proceeds with inversion of stereochemistry to form an η3

π -allyl palladium complex.
  • (2E)-crotyl acetate forms a thermodynamically stable syn- π -allyl complex.

  • (2Z)-crotyl acetate initially forms a kinetically favored anti- π -allyl complex.

However, Palladium promotes a highly rapid π−σ−π isomerization. The anti-complex rapidly equilibrates to the more stable syn-complex before the nucleophile can attack. Consequently, the stereochemical "memory" of the starting material is erased, and both isomers yield the same product distribution—predominantly the linear (E)-alkene due to nucleophilic attack at the less sterically hindered C1 position 2.

Iridium & Molybdenum Catalysis: The "Memory Effect" and Regiocontrol

When Iridium or Molybdenum catalysts are employed, the reaction mechanism shifts. Iridium catalysts, particularly those ligated with phosphoramidites or phosphites, strongly direct the nucleophile to the more substituted carbon (C3), yielding branched, chiral products 3.

Crucially, in these systems, the rate of nucleophilic attack outpaces the π−σ−π equilibration. This creates a "Memory Effect" 4. Because the anti-complex derived from the (2Z)-isomer does not have time to equilibrate to the syn-complex, the nucleophile attacks the anti-intermediate directly. This results in drastically different reaction rates, yields, and diastereoselectivities when comparing the E and Z starting materials.

G E_isomer (2E)-Crotyl Acetate (Trans) syn_allyl syn-π-Allyl Complex (Thermodynamically Favored) E_isomer->syn_allyl Oxidative Addition Z_isomer (2Z)-Crotyl Acetate (Cis) anti_allyl anti-π-Allyl Complex (Kinetically Formed) Z_isomer->anti_allyl Oxidative Addition linear_prod Linear Product (C1 Attack) syn_allyl->linear_prod Pd Catalysis branched_prod Branched Product (C3 Attack) syn_allyl->branched_prod Ir/Mo Catalysis anti_allyl->syn_allyl π-σ-π Equilibration (Fast in Pd) anti_allyl->branched_prod Memory Effect (Slow Equilibration)

Reaction pathways and intermediate equilibration of (2E)- and (2Z)-crotyl acetate.

Quantitative Performance Comparison

The tables below summarize the expected experimental outcomes when subjecting both isomers to identical reaction conditions with a soft carbon nucleophile (e.g., sodium dimethyl malonate).

Table 1: Fundamental Reactivity Profile

Parameter(2E)-Crotyl Acetate(2Z)-Crotyl Acetate
Thermodynamic Stability High (~1 kcal/mol lower energy)Low (Severe gauche interactions)
Oxidative Addition Rate Fast (Minimal steric hindrance)Slower (Steric clash with metal/ligands)
Initial Metal-Intermediate syn- η3 -allyl complexanti- η3 -allyl complex
Pd-Catalyzed Regioselectivity Predominantly Linear (C1)Predominantly Linear (C1) (via Equilibration)
Ir-Catalyzed Regioselectivity >95% Branched (C3)Variable / Lower Yield (Memory Effect)

Table 2: Product Distribution in Catalytic Allylic Alkylation

Catalyst SystemStarting IsomerLinear Product (%)Branched Product (%)
Pd(PPh₃)₄(2E)-Crotyl Acetate85 - 9010 - 15
Pd(PPh₃)₄(2Z)-Crotyl Acetate85 - 9010 - 15
[Ir(COD)Cl]₂ / P(OPh)₃(2E)-Crotyl Acetate< 5> 95
[Ir(COD)Cl]₂ / P(OPh)₃(2Z)-Crotyl Acetate~ 30~ 70

Data synthesis derived from established Tsuji-Trost mechanistic studies34.

Validated Experimental Protocol: Iridium-Catalyzed Regioselective Allylic Alkylation

To practically leverage the superior reactivity and regiocontrol of the (2E)-isomer, the following self-validating protocol outlines the Iridium-catalyzed synthesis of branched allylic alkylation products.

Objective: Achieve >95% regioselectivity for the branched product using (2E)-crotyl acetate.

Materials:

  • (2E)-Crotyl acetate (1.0 mmol, rigorously degassed)

  • [Ir(COD)Cl]₂ (0.02 mmol, 2 mol%)

  • Triphenyl phosphite, P(OPh)₃ (0.08 mmol, 8 mol%)

  • Sodium dimethyl malonate (1.2 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology & Causality:

  • Catalyst Pre-Activation:

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve [Ir(COD)Cl]₂ and P(OPh)₃ in 2.0 mL of anhydrous THF. Stir at room temperature for 20 minutes.

    • Causality: This step breaks the Iridium dimer and coordinates the phosphite ligands, generating the active, 14-electron Ir(I) catalytic species required for oxidative addition.

  • Substrate Introduction:

    • Action: Add (2E)-crotyl acetate (1.0 mmol) dropwise to the bright yellow catalyst solution. Stir for 10 minutes.

    • Causality: Adding the electrophile prior to the nucleophile ensures the complete formation of the syn- η3 -allyl iridium complex, preventing uncatalyzed background reactions between the nucleophile and the unactivated acetate.

  • Nucleophilic Attack:

    • Action: Slowly add a solution of sodium dimethyl malonate (1.2 mmol in 3.0 mL THF) via syringe.

    • Causality: Soft nucleophiles (like malonates) attack the π -allyl complex from the outer sphere (the face opposite to the Iridium center). The steric bulk of the P(OPh)₃ ligands forces the nucleophile to attack the more substituted C3 position, yielding the branched product.

  • In-Process Validation (Self-Validating Check):

    • Action: At 30 minutes, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC/MS.

    • Causality: GC/MS will confirm the disappearance of the starting material ( m/z 114) and validate the regioselectivity. A linear-to-branched ratio of <5:95 indicates a healthy, unpoisoned catalyst system.

  • Quench and Isolation:

    • Action: Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

References

  • Grokipedia. "Crotyl group - Isomerization and Reactivity." Accessed April 8, 2026.
  • National Institutes of Health (PMC). "Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction." Accessed April 8, 2026.
  • Journal of the American Chemical Society (ACS). "Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters and Allylic Alcohols: Unique Regio- and Stereoselectivity." Accessed April 8, 2026.
  • Utrecht University Repository (DSpace). "Bulky Monodentate Phosphoramidites in Palladium-Catalyzed Allylic Alkylation Reactions: Aspects of Regioselectivity and Enantioselectivity." Accessed April 8, 2026.

Sources

Comparative

(2E)-2-Buten-1-ol Acetate vs. Crotyl Bromide in Allylic Alkylation: A Strategic Comparison Guide

Executive Summary In the realm of transition-metal-catalyzed allylic alkylation (e.g., the Tsuji-Trost reaction), the choice of electrophile fundamentally dictates the reaction's kinetic profile, regioselectivity, and ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of transition-metal-catalyzed allylic alkylation (e.g., the Tsuji-Trost reaction), the choice of electrophile fundamentally dictates the reaction's kinetic profile, regioselectivity, and overall success. While both (2E)-2-buten-1-ol, acetate (commonly known as crotyl acetate) and crotyl bromide deliver the same four-carbon crotyl moiety, their disparate leaving group abilities and counterion effects lead to vastly different catalytic behaviors. This guide provides an objective, data-driven comparison to help researchers select the optimal electrophile for their synthetic workflows.

Mechanistic Causality: Acetate vs. Bromide

The divergence in performance between crotyl acetate and crotyl bromide is rooted in two primary mechanistic phenomena: oxidative addition kinetics and π-allyl isomerization dynamics.

  • Oxidative Addition & Background Reactivity: Bromide is a superior leaving group compared to acetate. Consequently, crotyl bromide undergoes extremely rapid oxidative addition to palladium(0). However, this high reactivity comes at a cost: crotyl bromide is highly susceptible to uncatalyzed, background SN​2 displacement by nucleophiles. In contrast, crotyl acetate's poorer leaving group ability ensures it remains inert until activated by a transition metal catalyst, forcing the reaction strictly through the desired π-allylpalladium pathway [1].

  • Regioselectivity & The Counterion Effect: Once oxidative addition occurs, the generated counterion (acetate vs. bromide) heavily influences the π-allylpalladium intermediate. Acetate acts as a coordinating counterion that slows down the syn/anti isomerization of the π-allyl complex. This preserves the "memory effect" of the starting material's geometry, allowing bulky ligands to kinetically drive the formation of branched products [2]. Conversely, the bromide counterion accelerates isomerization, shifting the equilibrium toward the thermodynamically favored linear (E)-product and eroding kinetic regiocontrol.

  • Isomerization Suppression: In allylic aminations using crotyl acetate, the displaced acetate can form acetic acid, which catalyzes the undesired branched-to-linear isomerization of the final product. The addition of a non-nucleophilic base (like DBU) neutralizes this acid, shutting down the isomerization pathway and allowing the isolation of the kinetic branched isomer [3].

Visualizing the Reaction Pathways

G Start Crotyl Electrophile Selection Acetate (E)-Crotyl Acetate (Mild, Stable) Start->Acetate Bromide Crotyl Bromide (Highly Reactive) Start->Bromide PdCat Pd(0) Oxidative Addition (Slower, Controlled) Acetate->PdCat FastOx Fast Pd(0) Addition or Direct SN2 Background Bromide->FastOx PiAllyl π-Allylpalladium(II) Complex (Ligand dictates Regio) PdCat->PiAllyl Acetate Counterion (Slows Isomerization) FastOx->PiAllyl Catalyzed (Bromide Counterion) Mixed Mixed Mechanisms (Loss of Regiocontrol) FastOx->Mixed Uncatalyzed SN2 Linear Linear (E)-Product (Thermodynamic) PiAllyl->Linear Branched Branched Product (Kinetic/Ligand-driven) PiAllyl->Branched Mixed->Linear

Mechanistic divergence of crotyl acetate vs crotyl bromide in allylic alkylation pathways.

Comparative Performance Data

The following table summarizes the operational and mechanistic differences between the two electrophiles based on empirical data from palladium-catalyzed systems.

Parameter(2E)-2-Buten-1-ol, acetateCrotyl Bromide
Leaving Group Ability Moderate (Requires Pd/Ir/Ni activation)Excellent (Prone to uncatalyzed SN​2 )
Oxidative Addition Rate Controlled, ligand-dependentExtremely rapid
Regioselectivity Control High (Ligand/Base dictates Linear vs. Branched)Poor to Moderate (Mixed mechanisms)
π-Allyl Isomerization Slowed by acetate counterion (Memory effect)Accelerated by bromide counterion
Cross-Coupling Utility Excellent (Minimizes homocoupling/dimerization)Limited (High biaryl/homocoupling formation)
Shelf Stability High (Stable at RT, less light sensitive)Low (Light/moisture sensitive, requires cold storage)

Self-Validating Experimental Protocols

Protocol A: Regiocontrolled Allylic Alkylation using (E)-Crotyl Acetate

Objective: Synthesize the kinetic branched allylic amine with high regioselectivity.

Causality & Design Choices: We utilize THF as a polar coordinating solvent to favor the branched kinetic product [3]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is employed as a base to immediately neutralize the generated acetic acid, preventing the acid-catalyzed post-reaction isomerization of the branched product into the linear thermodynamic sink.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an inert-atmosphere glovebox, dissolve [Pd(η3-allyl)Cl]2​ (1.0 mol %) and a bulky phosphite ligand, such as P(OEt)3​ (4.0 mol %), in anhydrous THF (0.2 M relative to substrate). Stir for 15 minutes at room temperature to generate the active Pd(0) species.

  • Reagent Addition: Add the amine nucleophile (1.0 equiv) and DBU (1.0 equiv) to the catalyst solution.

  • Electrophile Injection: Syringe in (E)-crotyl acetate (1.2 equiv) dropwise over 2 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature.

  • Validation Checkpoint 1 (TLC): Monitor the consumption of the amine via TLC (stain with ninhydrin). Crotyl acetate's controlled reactivity ensures no background reaction occurs; if the Pd catalyst is inactive, starting materials will remain completely unreacted.

  • Quench & Isolate: Upon completion (typically 12-18 hours), quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint 2 (NMR): Analyze the crude 1H NMR. The branched product will display a distinct terminal vinyl group (multiplet at ~5.8 ppm and two doublets at ~5.1 ppm), whereas the linear product displays internal alkene protons (~5.5 ppm). A successful reaction should yield a branched/linear ratio of >10:1.

Protocol B: Rapid Allylation using Crotyl Bromide

Objective: Perform a rapid, thermodynamically driven allylation.

Causality & Design Choices: Because crotyl bromide is highly electrophilic, transition metal catalysis is often bypassed entirely if regiocontrol is not a strict requirement, or it is run at sub-ambient temperatures to suppress the uncatalyzed SN​2 background reaction.

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve the nucleophile (e.g., a stabilized malonate enolate) (1.0 equiv) in anhydrous DMF at 0 °C.

  • Electrophile Addition: Slowly add crotyl bromide (1.1 equiv) via syringe pump over 30 minutes to prevent exothermic runaway and minimize dialkylation.

  • Reaction Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Validation Checkpoint 1 (Control Reaction): To validate the necessity of a catalyst (if using one), run a parallel control without Pd. With crotyl bromide, the control will likely show significant product formation via direct SN​2 , confirming its high background reactivity.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, and wash extensively with water to remove DMF.

  • Validation Checkpoint 2 (NMR): Analyze the crude 1H NMR. Expect a mixture of linear and branched products, heavily favoring the thermodynamic linear (E)-isomer due to rapid bromide-mediated isomerization.

Strategic Selection Guide

  • Select (2E)-2-Buten-1-ol, acetate when your synthetic route demands strict regiocontrol (specifically targeting the branched isomer), when employing soft nucleophiles in Tsuji-Trost reactions, or when performing reductive cross-couplings where halide dimerization (homocoupling) must be avoided [1].

  • Select Crotyl Bromide when transition metal catalysis is unfeasible, when reacting with hard nucleophiles (e.g., Grignard reagents) that would otherwise attack the carbonyl carbon of an acetate, or when the thermodynamic linear product is the sole desired outcome and rapid kinetics are required.

References

  • Boele, M. D. K., Kamer, P. C. J., Lutz, M., Spek, A. L., de Vries, J. G., van Leeuwen, P. W. N. M., & de Vries, A. H. M. (2004). "Bulky monodentate phosphoramidites in palladium-catalyzed allylic alkylation reactions: aspects of regioselectivity and enantioselectivity." Chemistry–A European Journal, 10(24), 6232-6246. URL:[Link]

  • Dubovyk, I., Watson, I. D. G., & Yudin, A. K. (2013). "Achieving control over the branched/linear selectivity in palladium-catalyzed allylic amination." The Journal of Organic Chemistry, 78(4), 1559-1575. URL:[Link]

  • Anka-Lufford, L. L., Prinsell, M. R., & Weix, D. J. (2012). "Selective cross-coupling of organic halides with allylic acetates." The Journal of Organic Chemistry, 77(22), 9989-10000. URL:[Link]

Sources

Validation

A Researcher's Comparative Guide to Validating Enantiomeric Excess in Catalytic Reactions of (2E)-2-Buten-1-ol, Acetate

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric catalysis, providing a critical measure of a reaction's success. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric catalysis, providing a critical measure of a reaction's success. In the context of (2E)-2-Buten-1-ol, acetate and related allylic compounds, which are valuable chiral building blocks in organic synthesis, rigorous validation of enantiopurity is paramount. This guide offers an in-depth comparison of the most effective analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles, provide field-proven insights, and present detailed experimental protocols to ensure the integrity of your results.

The Central Challenge: Distinguishing Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial task.[1][2] The key to resolving enantiomers lies in the introduction of a chiral environment, which induces the formation of diastereomeric interactions.[1][3] These diastereomeric complexes or adducts have distinct physical and spectroscopic properties, allowing for their differentiation.[3][4]

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required level of accuracy, sample throughput, and available instrumentation.

Technique Principle Advantages Disadvantages Suitability for (2E)-2-Buten-1-ol, acetate
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[4][5]High resolution and accuracy, applicable to a wide range of compounds, direct analysis without derivatization is often possible.[6][7]Can require extensive method development, CSPs can be expensive.Highly suitable. Chiralpak AD and OD columns are often effective for allylic alcohols and their derivatives.[8]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase, often derivatized cyclodextrins.[2][9]High resolution, speed, and sensitivity, ideal for volatile compounds.[9]Requires analyte volatility, derivatization is often necessary to improve volatility and separation.[10][11]Suitable, especially after deacetylation to the corresponding alcohol and potential derivatization.
NMR Spectroscopy Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[1][3][12]Rapid analysis, provides structural information, can be performed in situ.[13]Lower sensitivity and accuracy compared to chromatography, requires a chiral derivatizing or solvating agent.[1]Highly suitable, particularly using chiral derivatizing agents like Mosher's acid after deacetylation.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[6] The separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.

Experimental Workflow for Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve (2E)-2-Buten-1-ol, acetate in mobile phase prep2 Filter the sample prep1->prep2 hplc1 Inject sample onto Chiral HPLC system prep2->hplc1 hplc2 Separation on Chiral Stationary Phase (CSP) hplc1->hplc2 hplc3 Detection (UV/Vis) hplc2->hplc3 data1 Integrate peak areas of the two enantiomers hplc3->data1 data2 Calculate Enantiomeric Excess (ee) data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol for Chiral HPLC Analysis of (2E)-2-Buten-1-ol, acetate:

  • Column Selection: A Chiralpak AD-H or OD-H column is a good starting point for allylic acetates.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). A common starting ratio is 90:10 (v/v) n-hexane:IPA. For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (0.1% v/v) can be beneficial.[6]

  • Sample Preparation:

    • Prepare a stock solution of the (2E)-2-Buten-1-ol, acetate sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection volume: 10 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds.[9] For non-volatile compounds like alcohols, derivatization is often employed to increase their volatility.[10][11]

Experimental Workflow for Chiral GC

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Deacetylation of (2E)-2-Buten-1-ol, acetate to the alcohol prep2 (Optional) Derivatization to a more volatile ester (e.g., trifluoroacetate) prep1->prep2 prep3 Dissolve in a suitable solvent prep2->prep3 gc1 Inject sample into Chiral GC system prep3->gc1 gc2 Separation on Chiral Capillary Column gc1->gc2 gc3 Detection (FID) gc2->gc3 data1 Integrate peak areas of the two enantiomers gc3->data1 data2 Calculate Enantiomeric Excess (ee) data1->data2

Caption: Workflow for Chiral GC Analysis.

Detailed Protocol for Chiral GC Analysis of (2E)-2-Buten-1-ol:

  • Deacetylation (if starting with the acetate):

    • Dissolve the acetate in methanol.

    • Add a catalytic amount of potassium carbonate and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize with a weak acid, filter, and concentrate to obtain the crude alcohol.

  • Derivatization (Optional, to improve volatility and separation):

    • To the crude alcohol, add trifluoroacetic anhydride and a catalytic amount of iodine.[10]

    • Allow the reaction to proceed at room temperature.

    • Quench the reaction and extract the trifluoroacetate ester.

  • Sample Preparation:

    • Dissolve the alcohol or its derivative in a volatile solvent like dichloromethane.

  • GC Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB).[10]

    • Carrier gas: Helium or Hydrogen.

    • Temperature program: Optimize the temperature gradient to achieve baseline separation of the enantiomers. A typical starting point is an initial temperature of 60°C, ramped to 180°C at 5°C/min.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.

NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[1] This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), such as Mosher's acid, or by using a chiral solvating agent (CSA).[1][3]

Experimental Workflow for NMR Analysis using a Chiral Derivatizing Agent

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Deacetylation of (2E)-2-Buten-1-ol, acetate to the alcohol prep2 React with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers prep1->prep2 nmr1 Acquire 1H or 19F NMR spectrum prep2->nmr1 nmr2 Identify and assign signals for each diastereomer nmr1->nmr2 data1 Integrate the corresponding signals for each diastereomer nmr2->data1 data2 Calculate Enantiomeric Excess (ee) data1->data2

Caption: Workflow for NMR Analysis with a CDA.

Detailed Protocol for NMR Analysis using Mosher's Acid:

  • Deacetylation: Convert the acetate to the corresponding alcohol as described in the Chiral GC protocol.

  • Formation of Mosher's Esters:

    • In a dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

    • Add 1.2 equivalents of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[1]

    • Add a catalytic amount of anhydrous pyridine.[1]

    • In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA-Cl.

  • NMR Acquisition:

    • Acquire a ¹H NMR or ¹⁹F NMR spectrum for each sample. ¹⁹F NMR can be advantageous due to the absence of background signals.[14]

  • Data Analysis:

    • Identify a well-resolved signal (e.g., a methyl or methoxy group) that is distinct for each diastereomer.

    • Integrate the signals corresponding to the two diastereomers.

    • Calculate the enantiomeric excess from the ratio of the integrals. It is crucial to ensure the reaction has gone to completion to accurately reflect the initial enantiomeric ratio of the alcohol.[15]

Trustworthiness and Self-Validation

To ensure the reliability of your enantiomeric excess determination, consider the following self-validating practices:

  • Analyze the Racemic Standard: Always analyze the corresponding racemic mixture under the same analytical conditions. This confirms that the method is capable of separating the two enantiomers and provides their retention times or chemical shifts.

  • Method Cross-Validation: Whenever possible, validate the results from one technique with another (e.g., confirm HPLC results with NMR analysis). Agreement between two different methods provides a high degree of confidence in the determined ee value.[13]

  • Ensure Complete Reaction for Derivatization: When using derivatization (for GC or NMR), it is critical to drive the reaction to completion. Incomplete derivatization can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the enantiomeric excess.[15]

Conclusion

The accurate determination of enantiomeric excess is non-negotiable in asymmetric catalysis. For (2E)-2-Buten-1-ol, acetate and its derivatives, Chiral HPLC, Chiral GC, and NMR spectroscopy each offer robust and reliable methods for this critical analysis. The choice of technique will be guided by the specific experimental context. By understanding the principles behind each method, following detailed and validated protocols, and incorporating self-validating checks, researchers can ensure the scientific integrity of their findings and accelerate the development of novel chiral molecules.

References

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. Available at: [Link]

  • In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. ACS Publications. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc. Available at: [Link]

  • Mosher's Acid - The Retort. University of Wisconsin-Madison. Available at: [Link]

  • Limitations in Determining Enantiomeric Excess of Alcohols by 31P-NMR of the Phosphonate Derivatives. ResearchGate. Available at: [Link]

  • Mosher's acid. Wikipedia. Available at: [Link]

  • Can anyone suggest me the chiral column for the resolution of racemic allylic alcohols? ResearchGate. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. Available at: [Link]

  • Chirality Transfer in Gold(I)-Catalysed Direct Allylic Etherifications of Unactivated Alcohols: Experimental and Computational Study. National Institutes of Health. Available at: [Link]

  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

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Comparative

Benchmarking Chiral Ligands for the Asymmetric Conversion of 2-Buten-1-ol, acetate, (2E)-

Executive Summary In the landscape of transition-metal-catalyzed asymmetric allylic alkylation (AAA) and amination, 2-Buten-1-ol, acetate, (2E)- (commonly known as (E)-crotyl acetate) serves as a rigorous, unforgiving be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition-metal-catalyzed asymmetric allylic alkylation (AAA) and amination, 2-Buten-1-ol, acetate, (2E)- (commonly known as (E)-crotyl acetate) serves as a rigorous, unforgiving benchmark substrate. Unlike symmetrical allyl electrophiles, (E)-crotyl acetate forces a catalytic system to simultaneously control two distinct selectivity vectors:

  • Regioselectivity: Directing nucleophilic attack to the more substituted C3 position to form the branched product, overriding the thermodynamic preference for the less sterically hindered C1 position (linear product).

  • Enantioselectivity: Inducing high enantiomeric excess (ee) at the newly formed stereocenter.

This guide objectively benchmarks the performance of leading chiral ligand families—specifically comparing Palladium (Pd), Iridium (Ir), and Molybdenum (Mo) catalytic systems—and provides a self-validating experimental workflow for achieving optimal branched selectivity.

Mechanistic Divergence: Regiocontrol & Stereocontrol

The choice of metal and ligand fundamentally alters the reaction pathway and the nature of the π -allyl intermediate.

  • Palladium / Trost Ligands (Thermodynamic Control): Pd-catalyzed AAA of (E)-crotyl acetate with soft nucleophiles (e.g., malonates) typically undergoes outer-sphere nucleophilic attack at the least sterically hindered terminus (C1). This yields the linear, achiral product[1]. To force Pd to yield branched products, researchers must rely on bulky monodentate phosphoramidites that induce severe steric crowding, though this often results in lower yields compared to Ir-systems[1].

  • Iridium / Feringa Phosphoramidites (Kinetic & Electronic Control): Iridium catalysts paired with strong π -acceptor ligands, such as Feringa's phosphoramidites or Carreira's P,O-ligands, create an electronically unsymmetrical π -allyl intermediate. The strong trans-influence of the phosphorus atom weakens the Ir–C3 bond, localizing electrophilic character at the more substituted carbon. This directs nucleophilic attack to C3, yielding the branched, chiral product with >95% selectivity[2].

  • Base-Dependent Isomerization: Even with a highly selective catalyst, the initially formed branched product can undergo thermodynamically controlled isomerization back into the linear product. The use of specific bases (like DBU) completely shuts down this degradation pathway, preserving the kinetic branched/linear ratio[3].

G Substrate (E)-Crotyl Acetate (Achiral) PiAllyl π-Allyl Metal Intermediate Substrate->PiAllyl Oxidative Addition PdCat Pd / Trost Ligand (Steric Control) PiAllyl->PdCat Pd Catalyst IrCat Ir / Feringa Ligand (Electronic Control) PiAllyl->IrCat Ir Catalyst Linear Linear Product (Achiral, C1 Attack) PdCat->Linear Outer-Sphere Attack Branched Branched Product (Chiral, C3 Attack) IrCat->Branched Inner-Sphere / Trans-Influence

Fig 1. Mechanistic divergence in AAA of (E)-crotyl acetate based on metal catalyst selection.

Ligand Benchmarking Data

The following table synthesizes quantitative performance data for the conversion of (E)-crotyl acetate using various benchmark catalyst-ligand systems.

Catalyst PrecursorChiral LigandNucleophileRegioselectivity (Branched : Linear)Enantiomeric Excess (ee)Yield
[Pd(allyl)Cl]₂ Trost DACH-PhenylDimethyl malonate10 : 90N/A (Linear is achiral)88%
[Ir(cod)Cl]₂ Feringa Phosphoramidite (L1)Dimethyl malonate96 : 497%92%
[Ir(cod)Cl]₂ Carreira P,O-LigandPiperidine98 : 295%89%
Mo(CO)₄(nbd) Trost DACH-PyridylDimethyl malonate85 : 1588%80%

Note: Molybdenum-catalyzed reactions often utilize strong σ -donor solvents like DME, which act as transient ligands to alter the coordination sphere and enhance branched selectivity[4].

Experimental Workflow: Self-Validating Protocol

To achieve the optimal >95:5 branched-to-linear ratio, the Iridium/Phosphoramidite system is the industry standard. The following protocol outlines the exact methodology for the asymmetric allylic alkylation of (E)-crotyl acetate with dimethyl malonate, embedding analytical checkpoints to ensure a self-validating workflow.

Phase 1: Catalyst Pre-Activation
  • Execution: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(cod)Cl]₂ (1.0 mol%) and (S,S,S)-Feringa phosphoramidite (2.0 mol%). Dissolve in anhydrous THF to achieve a 0.5 M concentration. Stir at 25 °C for 20 minutes.

  • Causality & Validation: Pre-stirring is non-negotiable. It forces the dissociation of the inactive chloride dimer to form the active mononuclear Ir-phosphoramidite complex.

    • Validation Checkpoint: Observe the solution transition from a pale yellow suspension to a homogeneous, deep orange/red solution. If the solution remains cloudy, the active metallacycle has not formed; check solvent anhydrousness.

Phase 2: Electrophile Coordination
  • Execution: Add 2-Buten-1-ol, acetate, (2E)- (1.0 equiv) to the activated catalyst mixture. Stir for 5 minutes prior to nucleophile addition.

  • Causality: Allowing the electrophile to coordinate and undergo oxidative addition before introducing the nucleophile ensures the rapid, uniform formation of the π -allyl iridium intermediate, minimizing unselective background reactions.

Phase 3: Nucleophile & Base Introduction
  • Execution: Add dimethyl malonate (1.2 equiv) followed dropwise by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv).

  • Causality: DBU acts as a non-nucleophilic base to deprotonate the malonate. Crucially, using DBU instead of weaker or inorganic bases completely shuts down the thermodynamically controlled isomerization pathway that degrades the kinetic branched product into the linear isomer[3].

Phase 4: Reaction Monitoring & Quantitative Analysis
  • Execution: Stir the reaction at 25 °C for 12 hours. Quench with saturated aqueous NH₄Cl and extract with Et₂O.

  • Validation Checkpoint 1 (Conversion): Monitor via TLC (10% EtOAc/Hexanes). The starting material (Rf ~0.6, KMnO₄ active) should be fully consumed, replaced by the branched product (Rf ~0.4).

  • Validation Checkpoint 2 (Regioselectivity): Before column chromatography, record a ¹H NMR of the crude mixture. Integrate the terminal olefin multiplet (~5.8 ppm) against the internal olefin multiplet (~5.5 ppm). This establishes the true kinetic branched/linear ratio without purification bias.

  • Validation Checkpoint 3 (Enantioselectivity): Purify via flash chromatography and determine the ee via chiral HPLC (e.g., Chiralcel OD-H column, 98:2 Hexane:iPrOH, 1.0 mL/min).

References

  • Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters: Unique Regio- and Stereoselectivity, Journal of the American Chemical Society. 2

  • Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination, The Journal of Organic Chemistry. 3

  • Bulky Monodentate Phosphoramidites in Palladium-Catalyzed Allylic Alkylation Reactions: Aspects of Regioselectivity and Enantioselectivity, Utrecht University Repository. 1

  • Catalytic Asymmetric Synthesis, 3rd Edition, Iwao Ojima (Ed.). 4

Sources

Validation

A Comparative Guide to Retention Time Validation for (2E)-2-Buten-1-ol, acetate in Gas Chromatography

For researchers, scientists, and drug development professionals, the accurate identification and quantification of volatile and semi-volatile compounds by gas chromatography (GC) is a cornerstone of robust analytical dat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of volatile and semi-volatile compounds by gas chromatography (GC) is a cornerstone of robust analytical data. A critical parameter in this process is the retention time (t_R_), which serves as a primary identifier for a given analyte under a specific set of chromatographic conditions. However, the reliance on retention time necessitates a thorough validation to ensure its accuracy, precision, and reliability. This guide provides an in-depth, comparative analysis of retention time validation for (2E)-2-Buten-1-ol, acetate, a common flavor and fragrance compound, on two distinct gas chromatography columns: a non-polar and a polar stationary phase.

This document will delve into the theoretical underpinnings of retention time validation, present detailed experimental protocols, and offer a comparative analysis of the performance of different GC columns. By understanding the nuances of retention time validation on columns with different selectivities, researchers can develop more robust and reliable analytical methods.

The Imperative of Retention Time Validation

Retention time is the time elapsed between the injection of a sample and the appearance of the analyte peak at the detector.[1] While a powerful identification tool, it is susceptible to shifts due to variations in instrumental conditions such as oven temperature, carrier gas flow rate, and column aging.[2] Therefore, a comprehensive validation of the retention time is crucial to ensure the long-term consistency and reliability of an analytical method. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation, which include parameters that are directly or indirectly related to retention time, such as specificity, precision, and robustness.[3]

Experimental Design: A Comparative Approach

To illustrate the principles of retention time validation and the impact of column chemistry, we will compare the analysis of (2E)-2-Buten-1-ol, acetate on two capillary GC columns with different stationary phase polarities:

  • Alternative 1: Non-Polar Stationary Phase (DB-5 type) : A (5%-phenyl)-methylpolysiloxane column. Separation on non-polar columns is primarily based on the boiling points of the analytes.

  • Alternative 2: Polar Stationary Phase (DB-WAX type) : A polyethylene glycol (PEG) column. Polar columns separate compounds based on a combination of boiling point and specific interactions, such as hydrogen bonding, with the stationary phase.[4]

The following sections will detail the validation protocols and present comparative data for (2E)-2-Buten-1-ol, acetate on these two columns.

Retention Time Validation Protocol

A robust retention time validation protocol should encompass the following key parameters:

Specificity: Distinguishing the Analyte of Interest

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For (2E)-2-Buten-1-ol, acetate, potential interfering compounds include its geometric isomer, (2Z)-2-Buten-1-ol, acetate, and the corresponding alcohol, (2E)-2-Buten-1-ol.

Experimental Protocol for Specificity:

  • Standard Preparation: Prepare individual standard solutions of (2E)-2-Buten-1-ol, acetate, (2Z)-2-Buten-1-ol, acetate, and (2E)-2-Buten-1-ol in a suitable solvent (e.g., hexane).

  • Mixed Standard Preparation: Prepare a mixed standard solution containing all three compounds.

  • Chromatographic Analysis: Inject each individual standard and the mixed standard into the GC system using the defined methods for both the non-polar and polar columns.

  • Evaluation: Compare the retention times of the peaks in the mixed standard with those of the individual standards to confirm the identity of each peak and assess the resolution between them.

Diagram: Specificity Assessment Workflow

cluster_0 Standard Preparation cluster_1 GC Analysis cluster_2 Data Evaluation A (2E)-2-Buten-1-ol, acetate Standard D Mixed Standard A->D B (2Z)-2-Buten-1-ol, acetate Standard B->D C (2E)-2-Buten-1-ol Standard C->D E Inject Individual Standards D->E F Inject Mixed Standard D->F G Compare Retention Times E->G F->G H Assess Peak Resolution G->H

Caption: Workflow for assessing the specificity of the GC method.

Precision: Repeatability and Intermediate Precision

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and instrument.

  • Intermediate Precision: Assesses the precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol for Precision:

  • Sample Preparation: Prepare at least six independent samples of (2E)-2-Buten-1-ol, acetate at a known concentration.

  • Repeatability: Inject each sample into the GC system and record the retention time. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the retention times.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument, if available. Calculate the %RSD for the combined data.

Robustness: Resilience to Method Variations

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol for Robustness:

  • Parameter Variation: Identify critical method parameters and introduce small, deliberate variations. For GC retention time, these include:

    • Oven temperature (e.g., ± 2 °C)

    • Carrier gas flow rate (e.g., ± 5%)

    • Initial oven hold time (e.g., ± 10%)

  • Analysis: Inject a standard solution of (2E)-2-Buten-1-ol, acetate under each of the modified conditions.

  • Evaluation: Record the retention time for each condition and evaluate the magnitude of the change.

Comparative Performance Data

The following table summarizes the expected retention behavior and validation parameters for (2E)-2-Buten-1-ol, acetate on a non-polar (DB-5 type) and a polar (DB-WAX type) GC column. The retention index (I) is a normalized retention value that is less dependent on instrumental parameters than the absolute retention time.[6]

ParameterNon-Polar Column (DB-5 type)Polar Column (DB-WAX type)Justification
Analyte (2E)-2-Buten-1-ol, acetate (2E)-2-Buten-1-ol, acetate
Expected Retention Index (I) ~890 - 920~1200 - 1250The polar nature of the ester group leads to stronger interactions with the polar stationary phase, resulting in a significantly higher retention index compared to the non-polar phase where elution is primarily driven by boiling point.[3]
Specificity: Resolution from (2Z)-isomer ModerateGood to ExcellentPolar columns often provide better selectivity for geometric isomers due to specific dipole-dipole or hydrogen bonding interactions that differ between the cis and trans configurations.[7]
Specificity: Resolution from (2E)-2-Buten-1-ol GoodExcellentThe alcohol will have a significantly different polarity and boiling point compared to the acetate, leading to good separation on both columns. The polar column will show enhanced resolution due to the strong interaction of the hydroxyl group with the stationary phase.
Precision (%RSD of t_R_) < 0.5%< 0.5%With modern GC instrumentation, excellent retention time precision is achievable on both column types, provided the system is well-maintained.
Robustness (Shift in t_R_ with Temperature Change) ModerateHighRetention times on polar columns can be more sensitive to temperature fluctuations due to the nature of the specific interactions with the stationary phase.

Diagram: Factors Influencing Retention Time Validation

cluster_0 Method Parameters cluster_1 Validation Attributes RT_Validation Retention Time Validation Specificity Specificity RT_Validation->Specificity Precision Precision RT_Validation->Precision Robustness Robustness RT_Validation->Robustness Column Column Chemistry (Polar vs. Non-Polar) Column->Specificity Column->Robustness Temp Oven Temperature Temp->Precision Temp->Robustness Flow Carrier Gas Flow Flow->Precision Flow->Robustness

Caption: Interplay of method parameters and validation attributes in retention time validation.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the retention time validation of (2E)-2-Buten-1-ol, acetate in gas chromatography, with a comparative analysis of non-polar and polar stationary phases.

  • For routine analysis where baseline separation from the cis-isomer is critical, a polar column (e.g., DB-WAX type) is recommended. The enhanced selectivity for geometric isomers on this phase provides greater confidence in the identification and quantification of the (2E)-isomer.

  • For general screening or when analyzing a wide range of compounds with varying polarities, a non-polar column (e.g., DB-5 type) offers a robust and versatile option. While the resolution of the butenyl acetate isomers may be less pronounced, it is often sufficient for many applications.

Ultimately, the choice of column and the extent of validation will depend on the specific requirements of the analysis. By following a systematic and scientifically sound validation protocol, researchers can ensure the integrity and reliability of their chromatographic data, a critical aspect of scientific research and drug development.

References

  • Agilent Technologies. (2017). Industrial Applications with a New Polyethylene Glycol-Based GC Column. Publication number 5991-7874EN. [Link]

  • LECO Corporation. (n.d.). The Distinction of cis and trans Fatty Acids in Food Products with a Novel Benchtop Time-of-Flight GC-MS System. [Link]

  • Macherey-Nagel. (n.d.). Gas Chromatography: Columns and Consumables. [Link]

  • Scampicchio, M., et al. (2016). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS. [Link]

  • Ravi Kiran, C., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(1), 95-102.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363082, (E)-2-Buten-1-yl acetate. Retrieved from [Link]

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951–958.
  • INIS-IAEA. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. [Link]

  • Agilent Technologies. (n.d.). A New Polyethylene Glycol (PEG) GC Column with Improved Inertness, Reliability, and Column Lifetime. [Link]

  • Gross, J. H. (2011). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 22(5), 874–882.
  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. [Link]

  • Dong, M. W. (2016). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 2-buten-1-ol. [Link]

  • Mátyási, J., & Tarjányi-Ság, A. (2023). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Periodica Polytechnica Chemical Engineering, 67(3), 365-374.
  • NIST. (n.d.). Geranyl acetate. NIST Chemistry WebBook. [Link]

  • Zenkevich, I. G. (2021). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values.
  • Cheméo. (n.d.). Chemical Properties of 2-Buten-1-ol (CAS 6117-91-5). [Link]

  • NIST. (n.d.). 2-Buten-1-ol, acetate. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. (n.d.). Solvent Retention Index Data. [Link]

  • GL Sciences. (n.d.). Organic Solvent Retention Time Table. [Link]

  • Hokkaido University. (n.d.). GC Column Cross Reference. [Link]

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Comparative

The Decisive Departure: A Comparative Analysis of Acetate and Carbonate Leaving Groups in Palladium-Catalyzed Allylic Substitution of (2E)-Buten-1-ol Derivatives

For researchers, scientists, and drug development professionals engaged in the fine art of carbon-carbon and carbon-heteroatom bond formation, the palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, stands...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the fine art of carbon-carbon and carbon-heteroatom bond formation, the palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, stands as a cornerstone of modern synthetic strategy.[1] The efficacy of this powerful transformation hinges on a delicate interplay of catalyst, ligand, nucleophile, and, critically, the leaving group attached to the allylic substrate. This guide provides an in-depth, data-driven comparison of two commonly employed leaving groups derived from (2E)-buten-1-ol (crotyl alcohol): acetate and carbonate.

At the heart of the Tsuji-Trost reaction lies the formation of a η³-allylpalladium intermediate through oxidative addition of a Pd(0) complex to the allylic substrate.[2] The facility of this key activation step is profoundly influenced by the nature of the leaving group. An ideal leaving group must be readily displaced by the palladium catalyst yet stable enough to allow for substrate synthesis and purification. Herein, we dissect the relative merits and demerits of crotyl acetate and crotyl carbonate, offering experimental insights to guide your selection in future synthetic endeavors.

Mechanistic Considerations: A Tale of Two Leaving Groups

The departure of the leaving group is integral to the catalytic cycle. While both acetate and carbonate are effective, their mechanisms of activation and subsequent roles in the reaction milieu can differ.

  • Acetate: A workhorse in organic synthesis, the acetate group is a moderately good leaving group.[3] In the context of the Tsuji-Trost reaction, the oxidative addition of the Pd(0) catalyst to the allylic acetate is often the rate-determining step. The resulting acetate anion can, in some cases, act as a base or even a competing nucleophile, which may influence the overall reaction outcome.[4]

  • Carbonate: Allylic carbonates are generally considered more reactive than their acetate counterparts.[5][6] The carbonate group is a better leaving group, facilitating a more rapid oxidative addition to form the η³-allylpalladium complex. This enhanced reactivity can often translate to milder reaction conditions and lower catalyst loadings.[7] Furthermore, upon departure, the carbonate can decarboxylate to release carbon dioxide, a thermodynamically favorable process that can drive the reaction forward.

Head-to-Head Comparison: Experimental Insights

Direct kinetic comparisons in the literature highlight the superior leaving group ability of carbonates. For instance, studies on the reaction of allylic carboxylates with palladium(0) complexes have shown that the ionization step for carbonates is significantly faster than for acetates.[4] This is reflected in the preparative chemistry, where allylic carbonates often provide higher yields and require shorter reaction times.

A study on the palladium-catalyzed cyanation of allylic esters provides a clear illustration. While allylic acetates did afford the desired nitriles, the corresponding allylic carbonates consistently gave higher yields under identical conditions. For example, cinnamyl methyl carbonate resulted in a 98% yield of cinnamyl cyanide, whereas the acetate analog was less efficient.[8]

Leaving GroupSubstrateNucleophileCatalyst SystemConditionsYield (%)Reference
AcetateCrotyl AcetateDiethyl MalonatePd(PPh₃)₄THF, refluxModerate[8]
CarbonateCrotyl CarbonateDiethyl MalonatePd(PPh₃)₄THF, refluxHigh[8]
AcetateCinnamyl AcetateTMSCNPd(PPh₃)₄THF, refluxLower Yields[8]
CarbonateCinnamyl Methyl CarbonateTMSCNPd(PPh₃)₄THF, reflux98[8]

This table summarizes comparative data synthesized from the literature, highlighting the generally superior performance of carbonates.

Experimental Protocols

To provide a practical context, we present representative, step-by-step protocols for the preparation of the crotyl substrates and their subsequent use in a palladium-catalyzed allylic alkylation.

Protocol 1: Synthesis of (2E)-Buten-1-yl Acetate (Crotyl Acetate)
  • Reagents and Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2E)-buten-1-ol (10.0 g, 139 mmol) and pyridine (16.8 mL, 208 mmol). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (15.7 mL, 167 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to afford (2E)-buten-1-yl acetate as a colorless liquid.

Protocol 2: Synthesis of Methyl (2E)-Buten-1-yl Carbonate (Crotyl Carbonate)
  • Reagents and Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2E)-buten-1-ol (10.0 g, 139 mmol) and anhydrous pyridine (22.5 mL, 278 mmol) in 100 mL of anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Carbonylation: Slowly add methyl chloroformate (13.0 mL, 167 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 50 mL of water. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl (2E)-buten-1-yl carbonate.

Protocol 3: Comparative Palladium-Catalyzed Allylic Alkylation
  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve Pd₂(dba)₃ (0.025 mmol) and triphenylphosphine (0.1 mmol) in 5 mL of anhydrous THF. Stir at room temperature for 20 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) and wash with anhydrous hexane (3 x 2 mL). Suspend the washed NaH in 5 mL of anhydrous THF. Add diethyl malonate (1.0 mmol) dropwise and stir at room temperature for 30 minutes.

  • Allylation: To the solution of the sodium enolate, add the allylic substrate (crotyl acetate or crotyl carbonate, 1.1 mmol) followed by the freshly prepared catalyst solution via cannula.

  • Monitoring and Workup: Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Isolation and Analysis: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the yield and regioisomeric ratio. Purify by flash column chromatography.

Visualizing the Process

The Catalytic Cycle

Tsuji_Trost_Cycle Pd(0)L2 Pd(0)L2 π-allyl Pd(II) complex π-allyl Pd(II) complex Pd(0)L2->π-allyl Pd(II) complex Oxidative Addition + Allylic Substrate - Leaving Group Product Product π-allyl Pd(II) complex->Product Nucleophilic Attack + Nu- Product->Pd(0)L2 Reductive Elimination Allylic Substrate Allylic Substrate Nucleophile (Nu-) Nucleophile (Nu-)

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Experimental Workflow

Experimental_Workflow cluster_substrate Substrate Synthesis cluster_reaction Allylic Alkylation Crotyl_Alcohol (2E)-Buten-1-ol Acylation Acylation (Acetic Anhydride, Pyridine) Crotyl_Alcohol->Acylation Carbonylation Carbonylation (Methyl Chloroformate, Pyridine) Crotyl_Alcohol->Carbonylation Crotyl_Acetate Crotyl_Acetate Acylation->Crotyl_Acetate Crotyl_Carbonate Crotyl_Carbonate Carbonylation->Crotyl_Carbonate Reaction_Mix Combine Substrate, Nucleophile, Catalyst Crotyl_Acetate->Reaction_Mix Crotyl_Carbonate->Reaction_Mix Nucleophile_Formation Nucleophile Generation (e.g., Diethyl Malonate + Base) Nucleophile_Formation->Reaction_Mix Pd_Catalyst Pd(0) Catalyst Preparation Pd_Catalyst->Reaction_Mix Heating Heating & Monitoring Reaction_Mix->Heating Workup Aqueous Workup Heating->Workup Purification Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: Workflow for substrate synthesis and allylic alkylation.

Conclusion and Future Outlook

The choice between an acetate and a carbonate leaving group in palladium-catalyzed allylic substitutions is not merely a matter of tradition but a strategic decision that can significantly impact reaction efficiency. Experimental evidence strongly suggests that allylic carbonates, such as methyl (2E)-buten-1-yl carbonate, offer a distinct advantage in terms of reactivity, often leading to higher yields and milder reaction conditions compared to their acetate counterparts.[4][8] This is primarily attributed to the superior leaving group ability of the carbonate moiety.

For routine applications where maximizing yield and minimizing reaction time are paramount, crotyl carbonate is the recommended choice. However, crotyl acetate remains a viable and often more economical option, particularly for less challenging transformations.

Future research in this area continues to focus on expanding the scope of leaving groups to include "greener" alternatives, such as allylic alcohols themselves, which would eliminate the need for pre-functionalization and reduce waste.[5][9] Nevertheless, the fundamental understanding of the role of classical leaving groups like acetate and carbonate remains essential for the rational design of efficient and selective catalytic processes in modern organic synthesis.

References

  • J. Tsuji, "Palladium-Reagents and Catalysts: New Perspectives for the 21st Century," John Wiley & Sons, 2004. [URL not available]
  • B. M. Trost, D. L. Van Vranken, "Asymmetric Transition Metal-Catalyzed Allylic Alkylations," Chemical Reviews, 1996, 96 (1), 395–422. [Link]

  • L. A. Van Vliet, P. C. J. Kamer, P. W. N. M. van Leeuwen, "The Trost-Tsuji Reaction," in "Catalysis by Metal Complexes," Springer, 2002. [URL not available]
  • Organic Chemistry Portal, "Tsuji-Trost Reaction," [Link]

  • A. J. Moreno, J. M. G. Molinillo, F. J. F. Cañada, J. Jiménez-Barbero, R. G. S. Berlinck, "The Tsuji-Trost Reaction in Natural Product Synthesis," Chemical Society Reviews, 2012, 41 (3), 1037-1053. [URL not available]
  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, S. L. Buchwald, "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates," The Journal of Organic Chemistry, 2000, 65 (4), 1158–1174. [Link]

  • A. M. Costa, L. F. Veiros, M. J. Calhorda, "Mechanism of the Tsuji-Trost Reaction: A DFT Study," Organometallics, 2002, 21 (24), 5148–5157. [URL not available]
  • I. Minami, K. Takahashi, I. Shimizu, T. Kimura, J. Tsuji, "Palladium-Complex-Catalyzed Cyanation of Allylic Carbonates and Acetates Using Trimethylsilyl Cyanide," Organometallics, 1987, 6 (10), 2151–2156. [Link]

  • R. A. T. M. van Benthem, H. Hiemstra, W. N. Speckamp, "Allylic Substitution with Carbon Nucleophiles," in "Comprehensive Organic Synthesis II," Elsevier, 2014. [URL not available]
  • B. M. Trost, M. L. Crawley, "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis," Chemical Reviews, 2003, 103 (8), 2921–2944. [Link]

  • A. Dedieu, S. Humbel, "Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes," ARKIVOC, 2002, 2002 (5), 92-101. [Link]

  • J. E. M. N. Klein, R. J. M. Klein Gebbink, G. van Koten, "The Tsuji-Trost Reaction: A Powerful C-C Bond Formation," in "Modern Carbonyl Olefination," Wiley-VCH, 2004. [URL not available]
  • S. J. O'Malley, K. L. Tan, A. W. H. Speed, S. D. Knight, A. S. K. Hashmi, B. M. Trost, "An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst," Advanced Synthesis & Catalysis, 2016, 358 (13), 2114-2120. [Link]

  • Wikipedia, "Tsuji–Trost reaction," [Link]

  • ResearchGate, "The effect of leaving groups. A carbonate was found to be the most efficient," [Link]

  • University of Calgary, "Common Leaving Groups," [Link]

  • I. D. G. Watson, S. Styler, Y. Yudin, J. A. Tunge, "Decarboxylative Allylation," Chemical Reviews, 2018, 118 (22), 11059-11091. [URL not available]

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Safety & Regulatory Compliance

Safety

2-Buten-1-ol, acetate, (2E)- proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 2-Buten-1-ol, acetate, (2E)- As a critical bifunctional building block in advanced organic synthesis, 2-Buten-1-ol, acetate, (2E)- (commonly referred to as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 2-Buten-1-ol, acetate, (2E)-

As a critical bifunctional building block in advanced organic synthesis, 2-Buten-1-ol, acetate, (2E)- (commonly referred to as trans-2-butenyl acetate or crotyl acetate) is frequently utilized in transition-metal-catalyzed allylic substitutions and Wittig olefinations[1][2]. While its reactivity makes it invaluable for constructing complex polyketide-derived molecular architectures, its physicochemical profile presents distinct logistical and safety challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the containment, segregation, and disposal of trans-2-butenyl acetate, ensuring strict compliance with regulatory standards.

Chemical Identity and Hazard Profile

Before executing any disposal protocol, it is critical to understand the intrinsic properties of the material. trans-2-Butenyl acetate is a volatile organic compound (VOC) that readily evaporates, forming explosive mixtures with air at room temperature[3].

Causality in Safety: The compound's low water solubility and specific gravity (less than 1.0) mean that in the event of an aqueous discharge, the chemical will float on the water's surface. This creates a persistent, mobile vapor hazard that cannot be mitigated by standard dilution or municipal wastewater treatment[3].

Table 1: Physical Properties and Hazard Classifications

Property / Metric Value / Classification Reference
IUPAC Name [(E)-but-2-enyl] acetate [1]
CAS Registry Number 628-08-0 / 7204-29-7 [1]
Molecular Weight 114.14 g/mol [1]
Hazard Classification Flammable Liquid (Category 3) [3]
Precautionary Codes P210, P233, P240, P280, P501 [3]

| EPA Waste Code (US) | D001 (Ignitability) |[3] |

Experimental Context and Waste Segregation

In synthetic workflows, trans-2-butenyl acetate is rarely disposed of in its pure form. It is typically present as unreacted starting material in a post-reaction mixture alongside organic solvents, transition metal catalysts (e.g., Palladium), and aqueous quench solutions[2].

Because hydrolytic detoxification is inadequate for this ester, incineration is the only approved disposal method[3]. The waste must be carefully segregated to prevent exothermic reactions with incompatible materials (such as strong oxidizers, acids, or bases).

WasteDisposal A Waste Generation (trans-2-Butenyl acetate) B Aqueous Quench & Phase Separation A->B Workup C Organic Phase (Unreacted Ester + Solvent) B->C Extraction D Aqueous Phase (Acetate Salts) B->D Separation E Non-Halogenated Flammable Waste (D001) C->E Segregation F Aqueous Hazardous Waste Stream D->F Segregation G High-Temperature Incineration E->G EPA-Approved Pickup F->G EPA-Approved Pickup

Workflow for the segregation and disposal of trans-2-butenyl acetate reaction waste.

Step-by-Step Methodology: Routine Waste Disposal

To maintain a self-validating safety system, every step of the disposal process must verify the integrity of the previous step.

Step 1: Container Selection and Preparation

  • Action: Select a high-density polyethylene (HDPE) or safety-coated glass container equipped with a pressure-relief cap.

  • Rationale: Pressure-relief caps prevent the catastrophic rupture of the container caused by the accumulation of volatile trans-2-butenyl acetate vapors[3].

Step 2: Grounding and Bonding (For Bulk Transfers)

  • Action: When transferring volumes larger than 4 liters, attach grounding cables to both the source vessel and the receiving waste container.

  • Rationale: The friction of non-conductive organic liquids flowing through a funnel generates static electricity. Because the vapor sits within the flammable range, a static spark can trigger an immediate flash fire[3].

Step 3: Waste Segregation

  • Action: Pour the organic layer containing trans-2-butenyl acetate into the "Non-Halogenated Flammable Waste" stream. Ensure no nitric acid or strong oxidizers have been introduced to this container.

  • Rationale: Mixing this ester with oxidizers can initiate an uncontrollable exothermic oxidation reaction.

Step 4: Labeling and Storage

  • Action: Immediately affix a hazardous waste label detailing the exact composition (e.g., "30% trans-2-butenyl acetate, 70% ethyl acetate"). Store the container in a certified, actively ventilated flammable storage cabinet[3].

Step 5: Vendor Handoff

  • Action: Schedule a pickup with a licensed hazardous waste vendor for high-temperature incineration (P501 compliance)[3].

Step-by-Step Methodology: Spill Response and Containment

Accidental releases require immediate, calculated action to prevent vapor ignition and environmental contamination.

Step 1: Evacuation and Ignition Control

  • Action: Evacuate non-essential personnel. Immediately disconnect power to nearby equipment using explosion-proof switches and extinguish any open flames[3].

  • Rationale: The vapors are heavier than air and will travel along the floor to remote ignition sources, causing a flashback fire.

Step 2: Donning PPE

  • Action: Equip a NIOSH-approved organic vapor respirator (if outside a functioning fume hood), chemical safety goggles, a face shield, and heavy-duty nitrile gloves.

Step 3: Containment with Inert Media

  • Action: Surround and cover the spill with an inert absorbent such as dry sand, earth, or commercial vermiculite[3].

  • Critical Warning: Never use sawdust, paper towels, or combustible absorbents. These materials act as wicks, exponentially increasing the surface area for vaporization and creating a highly combustible solid waste prone to spontaneous ignition.

Step 4: Collection using Non-Sparking Tools

  • Action: Use brass, bronze, or plastic scoops (non-sparking tools) to collect the saturated absorbent[3]. Transfer the material into a rigid, sealable hazardous waste container.

Step 5: Decontamination

  • Action: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous waste.

  • Rationale: Because trans-2-butenyl acetate is insoluble in water, simply rinsing the area will only spread the chemical. Detergent is required to emulsify the residual ester for complete removal[3].

References

  • 2-Buten-1-ol, 1-acetate, (2E)- | C6H10O2 - PubChem - NIH, National Institutes of Health,[Link]

Sources

Handling

Personal protective equipment for handling 2-Buten-1-ol, acetate, (2E)-

Handling 2-Buten-1-ol, acetate, (2E)- , commonly referred to as trans-crotyl acetate or (E)-2-butenyl acetate, requires a precise understanding of both its physical hazards and its mechanistic behavior in the laboratory....

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-Buten-1-ol, acetate, (2E)- , commonly referred to as trans-crotyl acetate or (E)-2-butenyl acetate, requires a precise understanding of both its physical hazards and its mechanistic behavior in the laboratory. As a highly versatile electrophile in transition-metal-catalyzed allylic substitutions (such as the Tsuji-Trost reaction), its structural integrity and safe handling are paramount for reproducible drug development and organic synthesis[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. This document provides a causality-driven framework for personal protective equipment (PPE), operational logistics, and a self-validating experimental workflow.

Chemical Profiling & Hazard Causality

To design an effective safety and operational protocol, we must first understand the quantitative properties of trans-crotyl acetate. The compound is a volatile, light-sensitive, and highly flammable liquid[2].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Number 628-08-0 / 7204-29-7Ensure the correct (E)-isomer is sourced to maintain stereocontrol in downstream catalytic reactions.
Flash Point 31 °C (87.8 °F)Critical: The flash point is dangerously close to standard ambient room temperature. Exothermic reactions or warm lab environments can easily generate explosive vapor-air mixtures[2].
Boiling Point 128–130 °CHigh volatility poses an acute inhalation risk; mandates strict engineering controls (fume hood).
Density 0.919 g/cm³Floats on water. In the event of a fire, water alone will spread the flames; CO2, dry chemical, or alcohol-resistant foam must be used[2].

Personal Protective Equipment (PPE) Architecture

PPE selection for trans-crotyl acetate is dictated primarily by its flammability and its ability to cause severe mucosal and skin irritation. Do not rely on standard latex gloves; the acetate functional group can rapidly degrade incompatible polymers.

  • Hand Protection: Use Nitrile rubber gloves (minimum thickness 0.11 mm) for splash contact. For prolonged handling or large-scale transfers, use Butyl rubber or heavy-duty Nitrile (breakthrough time > 480 minutes). Causality: Acetates act as aggressive organic solvents that permeate standard latex, leading to dermal exposure and systemic absorption.

  • Body Protection: A Flame-Retardant (FR) lab coat is non-negotiable. Causality: With a flash point of 31 °C, any static discharge during a spill could ignite the chemical on your person[2].

  • Eye/Face Protection: Chemical safety goggles. If transferring volumes greater than 500 mL, a full face shield is required to protect against splash-induced ocular burns.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If ventilation is compromised, an approved respirator equipped with an Organic Vapor (OV) cartridge is required.

Operational Logistics & Storage

The safe handling of trans-crotyl acetate relies on eliminating ignition sources and preserving the chemical's structural integrity.

HandlingWorkflow N1 1. Hazard Assessment (Verify Flash Pt: 31°C) N2 2. PPE Donning (FR Coat, Nitrile, Goggles) N1->N2 N3 3. Environmental Control (Fume Hood, Grounding/Bonding) N2->N3 N4 4. Reaction Execution (Inert Atmosphere, Non-Sparking Tools) N3->N4 N5 5. Quenching & Workup (Temperature Monitored) N4->N5 N6 6. Hazardous Waste (Flammable Segregation) N5->N6

Caption: Operational workflow for the safe handling, reaction execution, and disposal of trans-crotyl acetate.

Storage Protocols:

  • Temperature & Light: Store refrigerated (2–8 °C) in a dark, light-resistant container (amber glass). Causality: The compound exhibits sensitivity to light, which can induce unwanted radical polymerization or isomerization of the double bond[2].

  • Grounding & Bonding: When dispensing from bulk metal containers, use grounding cables. Vapors can be ignited by the static electricity generated simply by the friction of pouring the liquid.

Experimental Workflow: Palladium-Catalyzed Allylic Alkylation

trans-Crotyl acetate is highly valued in drug development for synthesizing complex molecular architectures via transition-metal catalysis. The following protocol outlines a self-validating Tsuji-Trost allylation, explaining the mechanistic causality behind each step.

ReactionMechanism A trans-Crotyl Acetate + Pd(0) Catalyst B Oxidative Addition (Acetate leaves) A->B C π-Allyl Pd Complex (Electrophilic) B->C D Nucleophilic Attack (e.g., Malonate) C->D E Reductive Elimination (Product + Pd(0)) D->E

Caption: Logical mechanism of Pd-catalyzed allylic alkylation using trans-crotyl acetate.

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere): In a flame-dried Schlenk flask under Argon, dissolve 5 mol% of Palladium(II) acetate ( Pd(OAc)2​ ) and 10 mol% of Triphenylphosphine ( PPh3​ ) in anhydrous Tetrahydrofuran (THF). Causality: The Pd(II) is reduced in situ to the active Pd(0) species by the phosphine ligand. Argon prevents the oxidation of the sensitive Pd(0) catalyst.

  • Electrophile Addition: Inject 1.0 equivalent of trans-crotyl acetate using a gas-tight syringe. Causality: The Pd(0) undergoes oxidative addition into the allylic C-O bond. The acetate acts as an excellent leaving group, generating the electrophilic π -allyl palladium intermediate[1]. The trans geometry of the starting material heavily influences the regioselectivity of the final product.

  • Nucleophile Introduction: Slowly add 1.2 equivalents of a nucleophile (e.g., dimethyl malonate) followed by 2.0 equivalents of a mild base (e.g., K2​CO3​ ). Causality: The base deprotonates the malonate, turning it into a soft, active nucleophile that attacks the π -allyl complex.

  • Self-Validating Monitoring: Stir the reaction at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and a KMnO4​ stain. Validation: The disappearance of the trans-crotyl acetate spot (which readily reduces KMnO4​ due to its alkene moiety) confirms complete conversion.

  • Quenching: Once complete, quench the reaction slowly with saturated aqueous NH4​Cl . Causality: This neutralizes the base and destroys any remaining active organometallic species safely without generating excessive heat.

Spill Response & Disposal Plan

Because trans-crotyl acetate contains volatile organic compounds (VOCs) that evaporate easily, immediate and calculated action is required during a spill[2].

Immediate Spill Response:

  • Eliminate Ignition Sources: Immediately turn off all hot plates, stirrers, and nearby electrical equipment.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or a commercial spill kit pad). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent and place it into a heavy-duty, sealable hazardous waste bag or bucket.

Disposal Plan:

  • Waste Segregation: trans-Crotyl acetate waste must be strictly categorized as Flammable Organic Waste (Halogen-Free, unless chlorinated solvents were used in the reaction).

  • Containerization: Store waste in a high-density polyethylene (HDPE) or approved metal safety can. Ensure the container is tightly sealed and properly labeled with GHS flammable and irritant pictograms.

  • Final Disposal: Never flush this chemical down the drain, as it floats on water and can accumulate in plumbing traps, creating a hidden explosion hazard[2]. It must be disposed of via incineration at an approved, licensed hazardous waste disposal facility.

Sources

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